Corppi
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
137865-54-4 |
|---|---|
Molecular Formula |
C43H50Cl3FeN6 |
Molecular Weight |
813.1 g/mol |
IUPAC Name |
chloroform;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;pyridine;cyanide |
InChI |
InChI=1S/C36H44N4.C5H5N.CHCl3.CN.Fe/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;1-2-4-6-5-3-1;2-1(3)4;1-2;/h17-20H,9-16H2,1-8H3;1-5H;1H;;/q-2;;;-1;+3 |
InChI Key |
HCGPRVRNFIJFQE-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[C-]#N.C1=CC=NC=C1.C(Cl)(Cl)Cl.[Fe+3] |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[C-]#N.C1=CC=NC=C1.C(Cl)(Cl)Cl.[Fe+3] |
Synonyms |
(cyano)(2,3,7,8,12,13,17,18-octaethylporphinato)(pyridine)iron(III) CORPPI |
Origin of Product |
United States |
Foundational & Exploratory
ComPPI: A Technical Guide to the Compartmentalized Protein-Protein Interaction Database
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the post-genomic era, the landscape of molecular biology has been transformed by the availability of large-scale protein-protein interaction (PPI) data. However, a significant challenge in utilizing this data is the high rate of false positives and the lack of cellular context. Many experimentally detected interactions may not be biologically relevant simply because the two proteins are not present in the same subcellular location to interact. The ComPPI database has been developed to address this critical issue by integrating PPI data with subcellular localization information, thereby providing a more accurate and biologically relevant view of the cellular interactome.[1][2][3]
This technical guide provides an in-depth overview of the ComPPI database, including its underlying methodologies, data sources, and practical applications for researchers in academia and the pharmaceutical industry.
Core Principles of ComPPI
ComPPI is a comprehensive and integrated database that catalogues proteins and their interactions with a crucial layer of subcellular localization information.[1] Its primary goal is to filter out biologically unlikely interactions by considering the compartmentalization of the cell.[1][3] This is based on the simple yet powerful premise that for two proteins to interact, they must co-localize within the same cellular compartment.
The database achieves this by:
-
Integrating Data from Multiple Sources: ComPPI amalgamates data from numerous well-established protein-protein interaction and subcellular localization databases to create a more comprehensive and reliable resource.[1][2]
-
A Hierarchical Localization Schema: It employs a manually curated hierarchical structure of over 1600 subcellular localizations based on Gene Ontology (GO) cellular component terms.[1]
-
Scoring System for Confidence: ComPPI introduces two key scoring metrics: the Localization Score and the Interaction Score . These scores provide a quantitative measure of confidence in the subcellular localization of a protein and the likelihood of an interaction occurring within a specific compartment, respectively.[2][3]
Data Presentation: Quantitative Overview
ComPPI integrates data for four key model organisms. The following tables summarize the quantitative data available in the database.
Table 1: Overview of Data Content in ComPPI
| Species | Number of Proteins | Number of Major Localizations | Number of Interactions |
| Homo sapiens | 94,488 | 266,306 | 1,311,184 |
| Saccharomyces cerevisiae | 6,566 | 24,145 | 210,941 |
| Drosophila melanogaster | 26,097 | 51,801 | 340,286 |
| Caenorhabditis elegans | 20,766 | 44,609 | 35,816 |
Table 2: Integrated Source Databases in ComPPI
| Data Type | Source Databases |
| Protein-Protein Interactions | BioGRID, CCSB, DIP, DroID, HPRD, IntAct, MatrixDB, MINT, MIPS |
| Subcellular Localizations | Gene Ontology (GO), Human Protein Atlas, Human Proteinpedia, LOCATE, MatrixDB, OrganelleDB, PA-GOSUB, eSLDB |
Experimental Protocols: Methodologies of Integrated Data
The data within ComPPI is a compilation from various source databases, each employing a range of experimental techniques to identify protein-protein interactions and determine subcellular localization. Understanding these methodologies is crucial for interpreting the data's reliability and potential biases.
Protein-Protein Interaction Detection Methods
The PPI data integrated into ComPPI is derived from a variety of experimental techniques, which can be broadly categorized as follows:
-
Yeast Two-Hybrid (Y2H) Screens: This is a widely used molecular genetic technique to detect binary protein interactions in vivo.[4][5][6] A "bait" protein is fused to a DNA-binding domain (DBD) of a transcription factor, and a "prey" protein is fused to its activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor and activating a reporter gene.[7] Large-scale Y2H screens have been instrumental in mapping the interactomes of various species.[5][6]
-
Affinity Purification followed by Mass Spectrometry (AP-MS): This method identifies protein complexes. A protein of interest (bait) is tagged and expressed in cells. The bait protein, along with its interacting partners, is then purified from cell lysates using an antibody that recognizes the tag. The entire complex is then eluted, and its components are identified using mass spectrometry.[7][8] Techniques like Tandem Affinity Purification (TAP) use a two-step purification process to reduce background noise and increase the specificity of identified interactions.[7]
-
Co-immunoprecipitation (Co-IP): This is a well-established technique to study protein-protein interactions in vivo. An antibody targeting a known protein is used to pull down that protein from a cell lysate. If other proteins are part of a complex with the target protein, they will also be pulled down. The presence of these interacting proteins is then typically detected by Western blotting.[4][9]
-
In Vitro Binding Assays: These assays, such as GST pull-downs and surface plasmon resonance (SPR), confirm direct physical interactions between purified proteins.[10] In a GST pull-down, a GST-tagged "bait" protein is immobilized on glutathione-coated beads and incubated with a "prey" protein. The binding is then detected by eluting the complex and performing a Western blot for the prey protein.[10]
Subcellular Localization Determination Methods
The subcellular localization data in ComPPI is sourced from databases that utilize both experimental and computational prediction methods.
-
Immunofluorescence (ICC-IF) and Confocal Microscopy: This is a powerful imaging technique used to visualize the subcellular localization of proteins.[11][12] Antibodies labeled with fluorescent dyes are used to specifically target and stain a protein of interest within fixed and permeabilized cells.[12] Co-localization with organelle-specific markers, visualized using a confocal microscope, allows for the precise determination of the protein's location. The Human Protein Atlas is a major source of this type of data, providing a vast collection of high-resolution images.[11][12][13]
-
Mass Spectrometry-based Proteomics: This approach can be used to determine the protein composition of isolated subcellular fractions. Organelles are first separated by techniques like differential centrifugation. The proteins within each fraction are then identified and quantified by mass spectrometry, providing a snapshot of the proteome of that organelle.[14]
-
Gene Ontology (GO) Annotation: The Gene Ontology consortium provides a controlled vocabulary to describe the attributes of genes and proteins.[15] The "cellular component" ontology describes the subcellular locations where a gene product is active. These annotations are derived from a combination of experimental evidence and computational predictions.[15][16]
Mandatory Visualizations
ComPPI Data Integration and Scoring Workflow
The following diagram illustrates the workflow for data integration, curation, and scoring within the ComPPI database.
Caption: Workflow of data processing in the ComPPI database.
Conceptual Signaling Pathway Analysis using ComPPI
This diagram demonstrates how ComPPI's subcellular localization data can be applied to filter and add confidence to a hypothetical signaling pathway.
Caption: Application of ComPPI data to a signaling pathway.
Conclusion
The ComPPI database serves as a vital resource for researchers seeking to understand the intricacies of protein-protein interaction networks within their proper cellular context. By integrating subcellular localization data and providing a robust scoring system, ComPPI allows for the filtering of biologically improbable interactions, leading to higher-confidence interactome models.[1][3] This refined view of protein interactions is invaluable for a wide range of applications, from fundamental biological research to the identification of novel drug targets and the elucidation of disease mechanisms. The detailed experimental methodologies from its source databases further empower researchers to critically evaluate the evidence behind each interaction, making ComPPI an indispensable tool in the modern biologist's toolkit.
References
- 1. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 3. linkgroup.hu [linkgroup.hu]
- 4. researchgate.net [researchgate.net]
- 5. eisenberglab.mbi.ucla.edu [eisenberglab.mbi.ucla.edu]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Deciphering Protein–Protein Interactions. Part I. Experimental Techniques and Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Human Protein Reference Database as an Initial Platform for Approaching Systems Biology in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DIP: the Database of Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Evidence Codes | BioGRID [wiki.thebiogrid.org]
- 11. The human subcellular proteome - The Human Protein Atlas [proteinatlas.org]
- 12. The human subcellular proteome - Methods summary - The Human Protein Atlas [proteinatlas.org]
- 13. m.youtube.com [m.youtube.com]
- 14. HPRD -- Human Protein Reference Database | HSLS [hsls.pitt.edu]
- 15. researchgate.net [researchgate.net]
- 16. The Development and Progress in Machine Learning for Protein Subcellular Localization Prediction [openbioinformaticsjournal.com]
Getting Started with ComPPI for Network Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ComPPI database and a technical walkthrough of its application in network analysis. ComPPI is a powerful, open-source database that integrates protein-protein interaction (PPI) data with subcellular localization information, enabling researchers to build more biologically relevant interaction networks. By filtering out interactions that are unlikely to occur in the cell due to spatial separation, ComPPI enhances the accuracy of network-based analyses, aiding in the discovery of novel drug targets and the elucidation of disease mechanisms.[1][2]
Core Concepts of ComPPI
Protein-protein interaction networks are powerful tools for understanding cellular processes. However, they are often generated from high-throughput experimental methods that do not consider the subcellular localization of the interacting proteins.[2] This can lead to the inclusion of biologically irrelevant interactions in network models. ComPPI addresses this limitation by integrating data from multiple PPI and subcellular localization databases to provide a more accurate and contextualized view of the cellular interactome.[1][2]
A key feature of ComPPI is the calculation of two novel scoring systems: the Localization Score and the Interaction Score .[2]
-
Localization Score: This score represents the probability of a protein being present in a specific subcellular compartment. It is calculated based on the evidence from various experimental and predicted localization datasets.
-
Interaction Score: This score reflects the likelihood of an interaction occurring, taking into account the Localization Scores of the two interacting proteins in a shared compartment.
By leveraging these scores, researchers can filter their interaction data to include only those with a high probability of occurring in a specific cellular context, thereby increasing the signal-to-noise ratio in their network analyses.
Data Sources
ComPPI integrates data from a variety of well-established databases. The table below summarizes the types and numbers of data sources integrated into the ComPPI database.
| Data Type | Number of Databases | Description |
| Protein-Protein Interactions | 7 | Includes databases containing experimentally verified binary physical protein-protein interactions. |
| Subcellular Localizations | 8 | Comprises databases with experimental, predicted, and unknown origins of subcellular localization data. |
Table 1: Summary of Data Sources Integrated into ComPPI.[2]
Data Statistics
The ComPPI database contains a vast amount of curated data for four different species. The following table provides a snapshot of the data available in ComPPI.
| Species | Number of Proteins | Number of Localizations | Number of Interactions |
| S. cerevisiae | 6,566 | 24,145 | 210,941 |
| C. elegans | 20,766 | 44,609 | 35,816 |
| D. melanogaster | 26,097 | 51,801 | 340,286 |
| H. sapiens | 94,488 | 266,306 | 1,311,184 |
Table 2: Overview of Data Content in ComPPI by Species.
Getting Started with ComPPI: A Step-by-Step Workflow
This section will guide you through a typical workflow for using ComPPI for network analysis, from an initial query to data download and visualization.
The ComPPI Web Interface
The ComPPI web interface is user-friendly and provides several options for searching and downloading data. The main functionalities are accessible through the "Search" and "Downloads" tabs. The "Help" and "Tutorial" sections offer additional guidance for new users.
Step-by-Step ComPPI Workflow
The following diagram illustrates a typical workflow for a researcher using ComPPI.
Data Download and Formats
ComPPI provides flexible options for downloading data.[3] Users can download predefined datasets, such as the complete interactome for a specific organelle, or create custom datasets based on their search queries.[3] The data is available in tab-delimited text format, which is compatible with most spreadsheet and network analysis software, including Cytoscape.[4] For more advanced users, the entire ComPPI database is available for download in SQL format.[3][4]
Case Study: Investigating the Hypoxia-Inducible Factor 1-alpha (HIF-1α) Interactome
To illustrate the practical application of ComPPI, we will walk through a case study focused on the transcription factor HIF-1α, a master regulator of the cellular response to hypoxia.
Background on HIF-1α Signaling
Under normoxic (normal oxygen) conditions, HIF-1α is targeted for proteasomal degradation. However, under hypoxic (low oxygen) conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating their transcription.
The following diagram depicts the core HIF-1α signaling pathway.
Using ComPPI to Analyze HIF-1α Interactions
A researcher interested in the context-specific interactions of HIF-1α can use ComPPI to identify its interaction partners in different subcellular compartments.
Step 1: Search for HIF-1α
Navigate to the ComPPI "Search" page and enter "HIF1A" into the search box. Select the correct entry for Homo sapiens.
Step 2: Analyze the Results
The results page will display a list of known interactors of HIF-1α, along with their subcellular localizations and the corresponding Interaction Scores.
Step 3: Filter and Download
The researcher can then filter these interactions based on the subcellular compartment of interest (e.g., nucleus or cytoplasm) and the Interaction Score threshold. For instance, to focus on high-confidence nuclear interactions, one could filter for interactions occurring in the nucleus with an Interaction Score > 0.75. The filtered list can then be downloaded as a tab-delimited file.
Step 4: Network Visualization and Analysis
The downloaded interaction list can be imported into network visualization software like Cytoscape for further analysis. This allows for the identification of key hubs and modules within the context-specific HIF-1α interactome.
Advanced Application: The Role of IGFBP-2 in Nuclear Signaling
Insulin-like growth factor-binding protein 2 (IGFBP-2) is another example of a protein with context-dependent functions. While it is primarily known as an extracellular protein that modulates IGF signaling, it can also translocate to the nucleus and regulate gene expression.
The following diagram illustrates the nuclear translocation of IGFBP-2.
Using ComPPI, a researcher could investigate the nuclear interactome of IGFBP-2 to identify potential co-factors or downstream targets of its transcriptional regulatory activity. This could reveal novel insights into its role in cancer progression and other diseases.
Experimental Protocols: Generating the Data Behind ComPPI
The reliability of ComPPI is rooted in the quality of the experimental data it integrates. The following are simplified protocols for two common techniques used to identify protein-protein interactions.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that are in a complex with a protein of interest (the "bait").
-
Cell Lysis: Cells are lysed to release their protein content.
-
Antibody Incubation: An antibody specific to the bait protein is added to the cell lysate.
-
Immunoprecipitation: The antibody-bait protein complex, along with any associated proteins, is captured using beads coated with Protein A or Protein G.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The protein complexes are eluted from the beads.
-
Analysis: The eluted proteins are typically analyzed by Western blotting or mass spectrometry to identify the interaction partners.
Yeast Two-Hybrid (Y2H)
The Y2H system is a genetic method for detecting binary protein interactions.
-
Bait and Prey Construction: The two proteins of interest are fused to the DNA-binding domain (DBD) and the activation domain (AD) of a transcription factor, respectively.
-
Yeast Transformation: The bait and prey constructs are co-transformed into a yeast reporter strain.
-
Interaction Detection: If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.
-
Reporter Gene Activation: The reconstituted transcription factor activates the expression of reporter genes, leading to a detectable phenotype (e.g., growth on selective media or a color change).
Conclusion
ComPPI is a valuable resource for researchers in molecular biology, bioinformatics, and drug discovery. By providing a framework for building and analyzing context-specific protein-protein interaction networks, ComPPI facilitates a deeper understanding of complex biological systems. The ability to filter interactions based on subcellular localization and confidence scores allows for the generation of more accurate and biologically meaningful hypotheses, ultimately accelerating the pace of scientific discovery.
References
ComPPI: A Technical Guide to Compartmentalized Protein-Protein Interaction Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the ComPPI database, a powerful tool for analyzing protein-protein interactions (PPIs) within the context of their subcellular localization. This guide will detail the database's core functionalities, data integration methods, and scoring algorithms, and provide practical examples of its application in research and drug discovery.
Introduction to ComPPI
ComPPI is a cellular compartment-specific database of proteins and their interactions, designed to provide a more biologically relevant perspective on PPI networks.[1][2][3] A key feature of ComPPI is its ability to filter out biologically unlikely interactions by considering the subcellular localization of interacting proteins.[1][4][5] This compartmentalized approach enhances the reliability of PPI data, making it a valuable resource for understanding cellular processes, disease mechanisms, and for identifying potential drug targets.[2][3]
ComPPI integrates data from multiple protein-protein interaction and subcellular localization databases, covering four species: Homo sapiens (human), Saccharomyces cerevisiae (yeast), Caenorhabditis elegans (worm), and Drosophila melanogaster (fruit fly).[1][2][4] The database provides confidence scores for both protein localizations and interactions, allowing users to build high-confidence, context-specific interaction networks.[1][2][3]
Data Presentation: Quantitative Overview
ComPPI integrates a vast amount of data from numerous source databases. The following tables summarize the quantitative data available in ComPPI, providing a clear overview of its scope.
Table 1: Overview of Data Content in ComPPI
| Data Type | Total Count | Description |
| Proteins | 125,757 | Total number of unique protein entries across all supported species.[4] |
| Interactions | 791,059 | Total number of protein-protein interactions cataloged in the database.[4] |
| Major Subcellular Localizations | 195,815 | Number of protein localizations annotated to one of the six major compartments.[4] |
| GO Cellular Component Terms | >1600 | A hierarchical structure of subcellular localizations is built upon these terms.[1][2] |
Table 2: Data Distribution by Species
| Species | Proteins | Localizations | Interactions |
| H. sapiens | 94,488 | 266,306 | 1,311,184 |
| S. cerevisiae | 6,566 | 24,145 | 210,941 |
| C. elegans | 20,766 | 44,609 | 35,816 |
| D. melanogaster | 26,097 | 51,801 | 340,286 |
| (Data based on statistics provided on the ComPPI website and may vary with database updates)[3] |
Table 3: Integrated Source Databases
| Data Type | Source Databases |
| Protein-Protein Interactions | BioGRID, CCSB, DiP, DroID, HPRD, IntAct, MatrixDB, MINT, MIPS[6] |
| Subcellular Localizations | eSLDB, GO, Human Proteinpedia, LOCATE, MatrixDB, OrganelleDB, PA-GOSUB, The Human Protein Atlas[6] |
Experimental Protocols: Methodologies for PPI Data Generation
ComPPI incorporates PPI data generated from a variety of experimental methods. Understanding these techniques is crucial for interpreting the interaction data. The primary methods used to generate the data integrated into ComPPI are:
-
Yeast Two-Hybrid (Y2H): This is a genetic method for detecting binary protein-protein interactions in vivo. A "bait" protein is fused to a DNA-binding domain (DBD) of a transcription factor, and a "prey" protein is fused to its activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor and activating a reporter gene.
-
Affinity Purification followed by Mass Spectrometry (AP-MS): This biochemical method identifies interaction partners of a protein of interest from a cell lysate. A "bait" protein is tagged and expressed in cells. The bait protein, along with its binding partners, is then purified from the cell lysate using an antibody or affinity resin that recognizes the tag. The entire complex is then analyzed by mass spectrometry to identify the interacting proteins. A common variant of this technique is Co-immunoprecipitation (Co-IP) , which uses an antibody specific to the endogenous bait protein.[7][8]
-
Tandem Affinity Purification (TAP): This is an enhanced version of AP-MS that involves two successive purification steps, significantly reducing the number of non-specific binding partners and increasing the confidence in the identified interactions.[7][9]
It is important to note that high-throughput techniques like Y2H and AP-MS can have limitations, including the detection of biologically unlikely interactions, which ComPPI aims to address by integrating subcellular localization data.[10]
Core Functionality: The ComPPI Scoring System
A key innovation of ComPPI is its scoring system, which quantifies the confidence in both subcellular localizations and protein-protein interactions.
Localization Score
The Localization Score represents the probability of a protein being present in a specific major subcellular compartment (Nucleus, Cytosol, Mitochondrion, Secretory Pathway, Membrane, Extracellular).[1][4] This score is calculated based on:
-
Evidence Type: The type of evidence for the localization (e.g., experimental, predicted, or unknown).
-
Number of Sources: The number of different source databases that report the same localization.
The calculation uses a probabilistic disjunction to combine evidence from different sources and types.[4]
Interaction Score
The Interaction Score reflects the likelihood of a PPI occurring, considering the subcellular localizations of the two interacting proteins.[1][4] It is calculated in two steps:
-
Compartment-specific Interaction Score: For each of the six major compartments, the Localization Scores of the two interacting proteins are multiplied.
-
Final Interaction Score: The final score is the probabilistic disjunction of all the compartment-specific interaction scores.[4]
An Interaction Score of 0 is assigned if localization data is unavailable for one or both of the interacting proteins.[4]
Visualization of Workflows and Pathways
ComPPI Data Integration Workflow
The following diagram illustrates the workflow for data integration and curation within the ComPPI database.
A Hypothetical Signaling Pathway Analysis Workflow
This diagram outlines a typical workflow for analyzing a signaling pathway using ComPPI.
Drug Discovery Workflow Incorporating ComPPI
The following diagram illustrates how ComPPI can be integrated into a drug discovery workflow.
Practical Application: A Case Study in Signaling Pathway Analysis
Objective: To investigate the compartmentalized interactions of the tumor suppressor protein p53.
Methodology:
-
Basic Search: A researcher would start by performing a "Basic Search" for "TP53" (the gene name for p53) in Homo sapiens.
-
Initial Results: The results page would display a list of known p53 interactors, along with their Interaction Scores and the subcellular localizations of p53.
-
Filtering: Given that p53's function is tightly linked to its nuclear localization, the researcher can filter the interactions to only show those that are likely to occur in the Nucleus . This is done by selecting "Nucleus" in the filtering options and potentially setting a high Interaction Score threshold (e.g., >0.8) to focus on high-confidence interactions.
-
Network Construction: The filtered list of nuclear interactors can be downloaded and imported into a network visualization tool like Cytoscape.
-
Analysis: By analyzing the resulting nuclear-specific p53 interaction network, the researcher can identify key hubs and subnetworks that may be involved in specific aspects of p53-mediated tumor suppression, such as DNA damage response or apoptosis. This compartmentalized view provides a more accurate representation of the p53 interactome compared to a non-localized network.
Conclusion
The ComPPI database offers a unique and powerful resource for researchers and drug development professionals by integrating protein-protein interaction data with subcellular localization information. Its user-friendly interface, comprehensive data, and robust scoring system enable the construction of high-confidence, context-specific interaction networks. By filtering out biologically unlikely interactions, ComPPI facilitates a more accurate understanding of cellular processes and provides a valuable platform for hypothesis generation and target identification in drug discovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis [pubmed.ncbi.nlm.nih.gov]
- 3. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 4. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 5. linkgroup.hu [linkgroup.hu]
- 6. researchgate.net [researchgate.net]
- 7. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Analyzing Protein-Protein Interactions - Creative Proteomics Blog [creative-proteomics.com]
- 9. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. comppi.linkgroup.hu [comppi.linkgroup.hu]
Unveiling Cellular Landscapes: A Technical Guide to Subcellular Localization in ComPPI
For Immediate Release
BUDAPEST, Hungary – In the intricate world of cellular biology, understanding where proteins reside and interact is paramount to deciphering complex biological processes and developing targeted therapeutics. The Compartmentalized Protein-Protein Interaction (ComPPI) database has emerged as a critical resource for researchers, scientists, and drug development professionals by providing a framework for analyzing protein-protein interactions (PPIs) within the context of their subcellular localization. This in-depth technical guide delves into the core functionalities of ComPPI, offering a comprehensive overview of its data, methodologies, and practical applications in pathway analysis.
ComPPI distinguishes itself by integrating data from multiple high-quality protein-protein interaction and subcellular localization databases, thereby increasing data coverage and reliability.[1][2][3][4] A key feature of the database is its ability to filter out biologically unlikely interactions, where the interacting proteins do not share a common subcellular location.[1][2][5] This is achieved through a sophisticated scoring system that quantifies the confidence of both protein localization and their interactions.
Data Presentation: A Quantitative Overview
ComPPI provides a wealth of quantitative data that is essential for comparative analysis. The database integrates information from seven protein-protein interaction databases and eight subcellular localization databases.[4] The data is organized across four species: Homo sapiens (human), Drosophila melanogaster (fruit fly), Caenorhabditis elegans (roundworm), and Saccharomyces cerevisiae (baker's yeast).
Table 1: Overview of Data in ComPPI
| Species | Number of Proteins | Number of Interactions | Number of Major Localizations |
| H. sapiens | 94,488 | 1,311,184 | 266,306 |
| D. melanogaster | 26,097 | 340,286 | 51,801 |
| C. elegans | 20,766 | 35,816 | 44,609 |
| S. cerevisiae | 6,566 | 210,941 | 24,145 |
Source: ComPPI Database[4]
A core component of ComPPI is its hierarchical structure of over 1800 Gene Ontology (GO) cellular component terms, which allows for a detailed and standardized annotation of subcellular localizations.[4]
The ComPPI Scoring System: Quantifying Confidence
To provide users with a measure of reliability for the curated data, ComPPI employs a unique scoring system comprised of a Localization Score and an Interaction Score.[1][4]
Localization Score (φLoc)
The Localization Score assesses the probability of a protein being present in a specific major subcellular compartment. This score is calculated based on the type of evidence available for that localization (experimental, predicted, or unknown) and the number of sources supporting it.[1]
The evidence types are assigned different weights based on their reliability:
Table 2: Evidence Type Weights for Localization Score
| Evidence Type | Weight (p) |
| Experimental | 0.8 |
| Predicted | 0.7 |
| Unknown | 0.3 |
Source: ComPPI Help Documentation
The Localization Score is calculated using the probabilistic disjunction (OR operator) of the evidence from different sources.
Interaction Score (φInt)
The Interaction Score evaluates the likelihood of a protein-protein interaction occurring, considering the subcellular localizations of the interacting partners.[1] It is derived from the Localization Scores of the two interacting proteins within each major cellular compartment.
First, a compartment-specific Interaction Score is calculated by multiplying the Localization Scores of the two proteins in that compartment. The final Interaction Score is then determined by the probabilistic disjunction of all compartment-specific Interaction Scores.[3] This ensures that interactions between proteins that are confidently co-localized receive a higher score.
Experimental Protocols: Methodologies for Determining Subcellular Localization
The subcellular localization data integrated into ComPPI is derived from a variety of experimental and computational methods. The "experimental" evidence category encompasses a range of well-established laboratory techniques. The following table summarizes the key experimental protocols employed by some of the major databases that are sources for ComPPI.
Table 3: Experimental Methodologies in ComPPI's Source Databases
| Source Database | Key Experimental Methodologies |
| Human Protein Atlas | Immunofluorescence (IF) and confocal microscopy are the primary methods. Antibodies specific to the target protein are used to visualize its location within different cell lines.[6] |
| Gene Ontology (GO) | Annotations are based on a variety of evidence codes, including "Inferred from Direct Assay" (IDA), which can include techniques like GFP-tagging and immunolocalization, and "Inferred from Physical Interaction" (IPI). |
| eSLDB | This database collects experimentally determined localizations from literature and other databases. The primary experimental evidence is often derived from techniques like GFP-tagging and immunofluorescence.[2][5] |
| LOCATE | This database utilizes high-throughput immunofluorescence-based assays to determine the subcellular localization of proteins.[7] |
It is important for researchers to consult the original source publications cited within ComPPI for detailed experimental protocols.
Mandatory Visualization: Signaling Pathways and Logical Relationships
A powerful application of ComPPI is the analysis of signaling pathways in a spatially resolved manner. By filtering interactions based on their subcellular localization and Interaction Score, researchers can construct more biologically relevant pathway models.
Logical Workflow for Data Integration and Scoring in ComPPI
The following diagram illustrates the workflow for data integration and the calculation of Localization and Interaction Scores within the ComPPI database.
Hypothetical Example: Compartment-Specific Analysis of the Apoptosis Pathway
To illustrate the utility of ComPPI in pathway analysis, we present a hypothetical example focusing on the initial steps of the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria into the cytosol.
In this diagram, ComPPI would be instrumental in:
-
Confirming Co-localization: Verifying that Bax and Bak are indeed localized to the mitochondrion, while Apaf-1 and Caspase-9 are cytosolic.
-
Scoring Interactions: Providing a high Interaction Score for the binding of cytosolic Cytochrome c to Apaf-1, as both are confidently placed in the same compartment post-release.
-
Filtering Noise: Excluding interactions between mitochondrial proteins and cytosolic proteins that are not part of a known translocation event, thus refining the pathway model.
Conclusion
The ComPPI database provides an invaluable resource for researchers by integrating protein-protein interaction data with subcellular localization information. Its robust scoring system and comprehensive, curated dataset empower scientists to build more accurate and biologically relevant models of cellular processes. By facilitating the analysis of compartmentalized signaling pathways, ComPPI is poised to accelerate discoveries in basic research and contribute to the development of novel therapeutic strategies. For more information and to access the database, please visit the ComPPI website.
References
- 1. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. linkgroup.hu [linkgroup.hu]
- 3. researchgate.net [researchgate.net]
- 4. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 5. academic.oup.com [academic.oup.com]
- 6. Creating and analyzing pathway and protein interaction compendia for modelling signal transduction networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathway Analysis Incorporating Protein-Protein Interaction Networks Identified Candidate Pathways for the Seven Common Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Interactome: A Technical Guide to ComPPI
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ComPPI database, a powerful resource for exploring protein-protein interactions (PPIs) within the context of their subcellular localization. This document details the underlying data, experimental methodologies, and computational scoring used in ComPPI, offering researchers the necessary insights to leverage this tool for novel biological discovery and therapeutic development.
Introduction to ComPPI: A Spatially-Aware PPI Database
Protein-protein interactions are fundamental to nearly all cellular processes. However, interactions documented in many databases often lack the spatial context of subcellular localization, leading to the inclusion of biologically improbable interactions. ComPPI addresses this challenge by integrating PPI data with subcellular localization information, thereby providing a more accurate and biologically relevant view of the cellular interactome.[1][2]
ComPPI is a comprehensive database covering four species: Homo sapiens (human), Saccharomyces cerevisiae (yeast), Drosophila melanogaster (fruit fly), and Caenorhabditis elegans (worm).[3] It amalgamates data from numerous source databases to provide a unified and curated resource for researchers.[4]
Data Presentation: A Quantitative Overview
ComPPI provides a wealth of quantitative data that allows for a detailed assessment of the protein interactome. The database integrates information from 7 protein-protein interaction databases and 8 subcellular localization databases.[1]
Overall Database Statistics (Version 2.1.1)
The following table summarizes the total number of proteins, subcellular localizations, and interactions for each species available in ComPPI.
| Species | Proteins | Localizations | Interactions |
| S. cerevisiae | 6,566 | 24,145 | 210,941 |
| C. elegans | 20,766 | 44,609 | 35,816 |
| D. melanogaster | 26,097 | 51,801 | 340,286 |
| H. sapiens | 94,488 | 266,306 | 1,311,184 |
Data sourced from the ComPPI website.[1]
Subcellular Compartment Distribution
ComPPI categorizes proteins into six major subcellular localizations. The distribution of proteins across these compartments provides insights into the spatial organization of the proteome.
| Major Subcellular Localization | Number of Proteins |
| Cytosol | 61,413 |
| Nucleus | 54,522 |
| Mitochondrion | 13,579 |
| Secretory Pathway | 26,571 |
| Membrane | 43,618 |
| Extracellular | 27,104 |
Note: A protein can be localized to more than one compartment. Data is from a summary of subcellular localization data in ComPPI.
The ComPPI Scoring System: Quantifying Confidence
A key feature of ComPPI is its scoring system, which assigns confidence scores to both subcellular localizations (Localization Score) and protein-protein interactions (Interaction Score). This allows users to filter for high-confidence data.
Localization Score
The Localization Score reflects the probability of a protein being present in a specific major subcellular compartment. It is calculated based on the type and number of evidence sources. The evidence types are weighted as follows:
| Evidence Type | Weight (p) |
| Experimentally Verified | 0.8 |
| Predicted | 0.7 |
| Unknown | 0.3 |
These weights were determined through a data-driven optimization process to maximize the number of high- and low-confidence interactions.[5]
Interaction Score
The Interaction Score is derived from the Localization Scores of the two interacting proteins. It represents the likelihood of an interaction occurring within a shared subcellular compartment. A higher Interaction Score indicates a greater confidence that the interaction is biologically relevant in a specific cellular context.
The ComPPI Curation Process: Ensuring Data Quality
ComPPI employs a rigorous four-step curation process to ensure the quality and reliability of its data.[3]
Experimental Protocols: The Foundation of ComPPI Data
The protein-protein interaction data in ComPPI is derived from a variety of experimental techniques. Understanding these methods is crucial for interpreting the data. Below are detailed overviews of two key high-throughput methods.
Yeast Two-Hybrid (Y2H) Screening
The yeast two-hybrid system is a genetic method for identifying binary protein-protein interactions.[6][7][8]
Principle: The system relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[8] In the Y2H assay, a "bait" protein is fused to the BD, and a "prey" protein (or a library of prey proteins) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.[7][8]
Representative Protocol (Library Screening):
-
Vector Construction: The gene for the bait protein is cloned into a vector containing the DNA-binding domain sequence. A cDNA library is cloned into a separate vector containing the activation domain sequence.
-
Yeast Transformation: The bait plasmid is transformed into a yeast strain.
-
Library Transformation/Mating: The prey library plasmids are then transformed into the bait-containing yeast strain, or a mating strategy is employed to introduce the prey library.[6]
-
Selection: Yeast cells are grown on selective media lacking specific nutrients. Only yeast where the reporter gene is activated (due to a bait-prey interaction) can survive.
-
Interaction Identification: Plasmids from the surviving yeast colonies are isolated, and the prey cDNA is sequenced to identify the interacting protein.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a technique used to identify proteins that interact with a specific protein of interest within a cellular context.[9]
Principle: A "bait" protein is tagged with an epitope (e.g., FLAG, GFP). This tagged protein is expressed in cells and allowed to form complexes with its natural interaction partners. The bait protein, along with its binding partners, is then purified from the cell lysate using an antibody that specifically recognizes the tag. The purified protein complex is then analyzed by mass spectrometry to identify all the constituent proteins.[9]
Representative Protocol:
-
Construct Generation: The gene of the bait protein is cloned into an expression vector with a tag sequence.
-
Cell Culture and Transfection: The tagged construct is introduced into cultured cells for expression.
-
Cell Lysis: Cells are lysed under conditions that preserve protein-protein interactions.
-
Affinity Purification: The cell lysate is incubated with beads coated with an antibody against the tag. The bait protein and its interactors bind to the beads.
-
Washing and Elution: The beads are washed to remove non-specific binders. The protein complex is then eluted from the beads.
-
Mass Spectrometry: The eluted proteins are separated (often by SDS-PAGE) and digested into peptides. The peptides are then analyzed by mass spectrometry to identify the proteins in the complex.[9]
Visualizing Signaling Pathways with ComPPI Data
ComPPI's spatially-aware interaction data is invaluable for reconstructing and visualizing signaling pathways. By considering the subcellular localization of interacting proteins, a more accurate representation of signaling cascades can be achieved.
Example: TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial for cell growth, differentiation, and apoptosis.[10][11] The core of the pathway involves the phosphorylation of SMAD proteins and their translocation to the nucleus.[12][13][14]
Example: MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[5][15] This pathway involves a series of protein kinases that relay signals from the cell surface to the nucleus.[15][16]
Conclusion
ComPPI provides an invaluable resource for researchers by integrating protein-protein interaction data with subcellular localization information. This technical guide has outlined the core features of ComPPI, including its data content, scoring system, curation process, and the experimental methodologies that underpin the database. By leveraging the spatially-aware interaction data in ComPPI, scientists and drug development professionals can gain deeper insights into cellular processes, identify novel therapeutic targets, and build more accurate models of biological systems.
References
- 1. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 2. ComPPI - Database Commons [ngdc.cncb.ac.cn]
- 3. ComPPI: a cellular compartment-specific database for protein–protein interaction network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 8. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 9. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 11. cusabio.com [cusabio.com]
- 12. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Protein Localization: A Technical Guide to ComPPI Confidence Scores
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core of the ComPPI database, a powerful resource for refining protein-protein interaction (PPI) networks by incorporating subcellular localization data. Understanding the confidence scores within ComPPI is crucial for filtering biologically relevant interactions and gaining deeper insights into cellular processes. This guide provides a detailed explanation of the scoring methodology, the experimental protocols that underpin the data, and a practical example of its application in signaling pathway analysis.
The ComPPI Scoring System: Quantifying Confidence in Protein Localization and Interactions
ComPPI employs a sophisticated scoring system to provide a quantitative measure of confidence in both the subcellular localization of individual proteins and the likelihood of their interactions. This system is built upon the integration of data from numerous experimental and prediction-based resources.
The Localization Score (LS)
The Localization Score (LS) quantifies the confidence that a given protein resides in a specific subcellular compartment. It is calculated based on two key factors: the type of evidence supporting the localization and the number of sources reporting that localization.
Evidence Types and Weights:
ComPPI categorizes localization evidence into three types, each assigned a data-driven optimized weight to reflect its reliability.[1] This weighting system allows for the integration of diverse data sources into a unified score.
| Evidence Type | Description | Optimized Weight |
| Experimental | Localization determined through direct experimental methods. | 0.8 |
| Predicted | Localization inferred from computational predictions. | 0.7 |
| Unknown | The origin of the localization data is not specified. | 0.3 |
LS Calculation:
The Localization Score for a protein in a specific compartment is calculated using a probabilistic disjunction (OR operator) of the evidence from all supporting sources. The formula considers the weight of each evidence type and the number of sources for that type.
The Interaction Score (IS)
The Interaction Score (IS) estimates the likelihood of a PPI occurring within a specific cellular context. It is derived from the Localization Scores of the two interacting proteins. A higher IS indicates a greater probability that the two proteins co-exist in at least one common subcellular compartment, making their interaction biologically more plausible.[2]
IS Calculation:
The Interaction Score is calculated by first determining the joint probability of two proteins being in the same major subcellular compartment. This is done for all major compartments where both proteins are found. The final Interaction Score is the probabilistic disjunction of these compartment-specific joint probabilities. This approach ensures that an interaction is considered more likely if the interacting proteins have high confidence of co-localization in any of the major cellular compartments.[2]
Data Integration and Curation: The Foundation of ComPPI
The reliability of the ComPPI confidence scores is contingent on the quality and breadth of the underlying data. ComPPI integrates information from multiple publicly available databases, encompassing both PPIs and subcellular localization data.[3]
Data Sources
ComPPI consolidates data from a variety of well-established resources. This multi-source approach helps to increase data coverage and reduce the biases inherent in any single database.
| Data Type | Example Source Databases |
| Protein-Protein Interactions | BioGRID, IntAct, MINT, HPRD |
| Subcellular Localization | Gene Ontology (GO), Human Protein Atlas, UniProt |
Data Curation and Workflow
The integration of data in ComPPI follows a rigorous curation process to ensure high quality and consistency. This workflow involves several key steps:
This structured process ensures that the data is harmonized, accurately annotated, and rigorously vetted before being used to calculate the confidence scores.
Experimental Protocols for Data Generation
The experimental evidence underlying ComPPI's scores is generated through a variety of well-established laboratory techniques. Understanding these methods is essential for appreciating the basis of the confidence scores.
Determining Protein Subcellular Localization
Immunofluorescence (IF) and Confocal Microscopy:
This is a cornerstone technique for visualizing the subcellular localization of proteins.
-
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific to the target protein is introduced, followed by a secondary antibody conjugated to a fluorophore. The fluorophore emits light when excited by a specific wavelength, allowing the protein's location to be visualized using a fluorescence or confocal microscope. Co-localization with known organelle markers (e.g., DAPI for the nucleus) provides precise localization information.
-
Protocol Outline:
-
Cell Culture and Fixation: Cells are grown on coverslips and then fixed with paraformaldehyde to preserve cellular structures.
-
Permeabilization: A detergent like Triton X-100 is used to create pores in the cell membranes, allowing antibody entry.
-
Blocking: Non-specific antibody binding sites are blocked using a solution like bovine serum albumin (BSA).
-
Primary Antibody Incubation: The sample is incubated with a primary antibody that specifically binds to the protein of interest.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that recognizes the primary antibody is added.
-
Mounting and Imaging: The coverslip is mounted on a microscope slide and imaged using a fluorescence or confocal microscope.
-
Detecting Protein-Protein Interactions
Yeast Two-Hybrid (Y2H) System:
A genetic method to identify binary protein-protein interactions in vivo.
-
Principle: The Y2H system is based on the modular nature of transcription factors, which have a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein is fused to the BD, and the "prey" protein (from a library) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, lacZ), allowing for the selection and identification of interacting partners.
-
Protocol Outline:
-
Vector Construction: The bait and prey proteins are cloned into separate expression vectors containing the BD and AD, respectively.
-
Yeast Transformation: The bait and prey vectors are co-transformed into a suitable yeast strain.
-
Selection: Transformed yeast are plated on selective media lacking specific nutrients (e.g., histidine). Only yeast cells with interacting proteins will grow.
-
Reporter Gene Assay: A secondary reporter assay (e.g., β-galactosidase assay) is often performed to confirm the interaction.
-
Identification of Prey: The plasmid containing the interacting prey protein is isolated and sequenced to identify the protein.
-
Co-Immunoprecipitation (Co-IP):
A technique to isolate and identify proteins that are in a complex with a target protein.
-
Principle: A specific antibody is used to pull down a target protein (the "bait") from a cell lysate. If other proteins are bound to the bait, they will also be precipitated. The entire complex is then isolated and the interacting partners ("prey") can be identified by techniques such as Western blotting or mass spectrometry.
-
Protocol Outline:
-
Cell Lysis: Cells are lysed to release their protein content while preserving protein-protein interactions.
-
Antibody Incubation: The cell lysate is incubated with an antibody specific to the bait protein.
-
Immunocomplex Precipitation: Protein A/G beads are added to the lysate. These beads bind to the antibody, which is in turn bound to the bait protein and its interacting partners.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are analyzed by SDS-PAGE and Western blotting or mass spectrometry to identify the interacting partners.
-
Application in Signaling Pathway Analysis: The MAPK/ERK Pathway
ComPPI's confidence scores are invaluable for dissecting signaling pathways by filtering out biologically unlikely interactions and highlighting the most probable subcellular locations for signaling events. Let's consider the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which regulates cell proliferation, differentiation, and survival. A key downstream target of this pathway is the transcription factor Early Growth Response 1 (EGR1).[4][5]
Illustrative Signaling Cascade:
The following diagram illustrates a simplified MAPK/ERK signaling cascade leading to the activation of EGR1, with hypothetical ComPPI Localization Scores (LS) indicating the primary subcellular compartments of the key signaling molecules.
In this example, the high Localization Scores for RAS, RAF, and MEK in the cytoplasm suggest that the initial stages of the signaling cascade occur in this compartment. ERK1/2 has high scores in both the cytoplasm and the nucleus, reflecting its known ability to translocate to the nucleus upon activation.[6][7] The high nuclear Localization Scores for the transcription factors ELK1, CREB, and EGR1 are consistent with their roles in regulating gene expression.[8][9] By using ComPPI, a researcher could filter a large-scale PPI dataset to focus on interactions where the participating proteins have high Interaction Scores, indicating a higher likelihood of co-localization and functional relevance within this pathway.
Conclusion: Enhancing Biological Discovery with Confidence
The ComPPI database and its confidence scoring system provide a critical layer of information for the analysis of protein-protein interaction networks. By integrating and quantifying the evidence for protein subcellular localization, ComPPI enables researchers and drug development professionals to move beyond simple interaction maps to a more nuanced and biologically relevant understanding of cellular processes. The ability to filter interactions based on the likelihood of co-localization is a powerful tool for generating testable hypotheses, prioritizing experimental validation, and ultimately accelerating the discovery of novel therapeutic targets.
References
- 1. Control of CREB expression in tumors: from molecular mechanisms and signal transduction pathways to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 4. Induction of Early Growth Response Gene 1 (EGR1) by Endoplasmic Reticulum Stress is Mediated by the Extracellular Regulated Kinase (ERK) Arm of the MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Regulation of EGR1 by EGF and the ERK Signaling Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dynamic subcellular localization of ERK: mechanisms of translocation and role in various organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subcellular - ELK1 - The Human Protein Atlas [proteinatlas.org]
- 9. Subcellular - EGR1 - The Human Protein Atlas [proteinatlas.org]
Abstract
The ComPPI (Compartmentalized Protein-Protein Interaction) database is a powerful, open-source tool for researchers, scientists, and drug development professionals. By integrating protein-protein interaction (PPI) data with subcellular localization information, ComPPI provides a unique platform for filtering biologically unlikely interactions and uncovering the spatial context of cellular signaling networks.[1][2][3] This guide provides a comprehensive overview of the ComPPI web interface, detailing its core functionalities, data presentation, and the experimental methodologies underpinning the database. A step-by-step workflow for analyzing a signaling pathway is presented, using the Transforming Growth Factor-Beta (TGF-β) signaling pathway as a case study.
Introduction to the ComPPI Database
ComPPI is an integrated database that amalgamates data from multiple protein-protein interaction and subcellular localization databases for four species: Homo sapiens, Drosophila melanogaster, Caenorhabditis elegans, and Saccharomyces cerevisiae.[2] Its primary objective is to provide a more biologically relevant perspective on PPI networks by considering the subcellular compartments where these interactions are likely to occur.[1][3] This is achieved by assigning confidence scores to both protein localizations and interactions, allowing users to filter their results based on the strength of evidence.[2]
The ComPPI database is built upon a foundation of data aggregated from numerous well-established resources. This integration, followed by a meticulous four-step curation process, enhances the coverage and reliability of the data presented to the user.[1][2]
Data Presentation and Interpretation
A key feature of ComPPI is its quantitative approach to data reliability, presented through two main scoring systems: the Localization Score and the Interaction Score.[3]
Localization Score
The Localization Score reflects the confidence in a protein's assignment to a specific subcellular compartment. This score is calculated based on the type of evidence (experimental, predicted, or unknown) and the number of sources that support the localization.[1] Experimental evidence carries a higher weight in this calculation.
Interaction Score
The Interaction Score provides a measure of confidence that an interaction between two proteins is biologically plausible, based on their colocalization. This score is derived from the Localization Scores of the two interacting proteins within the same subcellular compartment. A higher Interaction Score suggests a greater likelihood that the two proteins are present in the same cellular location and therefore have the opportunity to interact.
Search Results
When a user performs a search on the ComPPI web interface, the results are presented in a structured and downloadable format. The output includes a list of interacting proteins, their respective Localization and Interaction Scores, and the source databases for the interaction and localization data.[1] The data can be exported as a tab-delimited text file, suitable for further analysis in spreadsheet software or bioinformatics pipelines.
Table 1: Example of Quantitative Data Presentation in ComPPI Search Results
| Query Protein | Interacting Protein | Interaction Score | Query Protein Localization (Score) | Interacting Protein Localization (Score) | Source Database (Interaction) | Source Database (Localization) |
| SMAD3 | SMAD4 | 0.95 | Nucleus (0.9), Cytosol (0.7) | Nucleus (0.9), Cytosol (0.8) | BioGRID, IntAct | Human Protein Atlas, GO |
| SMAD3 | TGFBR1 | 0.88 | Cytosol (0.7) | Membrane (0.9), Cytosol (0.6) | MINT | Human Protein Atlas |
| ... | ... | ... | ... | ... | ... | ... |
Experimental Protocols and Methodologies
The data within ComPPI is a curated aggregation from several specialized databases. The primary experimental techniques that generate the raw data for these source databases are summarized below.
Protein-Protein Interaction Data
ComPPI integrates PPI data from established databases such as BioGRID, IntAct, MINT, and HPRD. The primary experimental methods used to generate these datasets include:
-
Yeast Two-Hybrid (Y2H) Screening: This technique identifies binary protein interactions in vivo. A "bait" protein is fused to a DNA-binding domain (DBD) of a transcription factor, and a "prey" protein is fused to the activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into proximity, activating the transcription of a reporter gene.
-
Affinity Purification coupled with Mass Spectrometry (AP-MS): This method identifies proteins that interact with a specific protein of interest (the "bait"). The bait protein is tagged and expressed in cells. The bait and its interacting partners are then purified from the cell lysate using an antibody that recognizes the tag. The purified proteins are then identified by mass spectrometry.
Subcellular Localization Data
Subcellular localization data in ComPPI is sourced from databases like the Human Protein Atlas and the Gene Ontology (GO) database. The key experimental techniques include:
-
Immunofluorescence (IF) / Immunocytochemistry (ICC): This technique uses antibodies to visualize the location of a specific protein within a cell. Primary antibodies that specifically bind to the target protein are introduced to fixed and permeabilized cells. Fluorescently labeled secondary antibodies that bind to the primary antibodies are then used to visualize the protein's location using microscopy. The Human Protein Atlas provides a standardized and extensively validated antibody-based approach for mapping the human proteome.
-
Gene Ontology (GO) Annotation: The GO database provides a structured vocabulary to describe the functions of genes and proteins. The "Cellular Component" aspect of GO describes the subcellular locations where a gene product is active. These annotations are derived from a variety of evidence sources, including direct experimental evidence and computational predictions.
Navigating the ComPPI Web Interface: A Signaling Pathway Analysis Workflow
This section outlines a step-by-step workflow for using the ComPPI web interface to investigate the interactions of a key protein in a signaling pathway. We will use the TGF-β signaling pathway as a case study, focusing on the SMAD3 protein.
Step 1: Protein Search
The initial step is to search for the protein of interest.
Figure 1: Initial protein search workflow in ComPPI.
Step 2: Refining the Search and Analyzing Initial Results
The initial search may yield multiple results. It is crucial to select the correct entry and analyze the overview of interactions.
Figure 2: Refining the search and initial analysis of results.
The results page will display a table of proteins that interact with SMAD3, along with their Interaction and Localization Scores. This initial view provides a broad overview of the SMAD3 interactome.
Step 3: Filtering for High-Confidence, Compartment-Specific Interactions
To focus on the most probable interactions within a specific cellular context, filters can be applied. For TGF-β signaling, we are interested in interactions occurring in the cytosol and the nucleus.
Figure 3: Filtering for high-confidence, compartment-specific interactions.
This filtering step is crucial for reducing the complexity of the interaction network and focusing on the most biologically relevant connections.
Step 4: Visualizing and Interpreting the TGF-β Signaling Sub-network
The filtered list of high-confidence interactors can be used to construct a sub-network of the TGF-β signaling pathway. This allows for the visualization of key interactions and the formulation of hypotheses.
Figure 4: Simplified TGF-β signaling pathway with key interactions.
By analyzing the filtered interaction data from ComPPI, researchers can confirm known interactions within the TGF-β pathway (e.g., SMAD3 with SMAD4 and TGFBR1) and potentially identify novel interactors that are co-localized in the cytosol or nucleus.
Conclusion
The ComPPI web interface provides a valuable resource for researchers by integrating protein-protein interaction data with subcellular localization information. Its user-friendly interface, coupled with a robust scoring system, allows for the efficient filtering of large datasets to identify high-confidence, biologically relevant interactions. The workflow presented here for the TGF-β signaling pathway demonstrates how ComPPI can be leveraged to gain a deeper understanding of the spatial organization of cellular signaling networks, ultimately aiding in hypothesis generation and the design of further experiments in basic research and drug development.
References
ComPPI: An In-depth Technical Guide to the Integration of Protein Interaction and Localization Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ComPPI (Compartmentalized Protein-Protein Interaction) database, a powerful resource for analyzing protein-protein interaction (PPI) networks within the context of their subcellular localization. By integrating data from multiple high-throughput experiments and computational predictions, ComPPI offers a more biologically relevant and reliable view of the cellular interactome. This guide will delve into the core methodologies of ComPPI, from its data sources and scoring algorithms to detailed experimental protocols and a practical example of visualizing a signaling pathway.
Core Principles of ComPPI: Integrating "Where" with "Whom"
The fundamental principle behind ComPPI is the understanding that for a protein-protein interaction to be biologically meaningful in vivo, the interacting proteins must co-exist in the same subcellular compartment.[1][2][3] Traditional PPI databases often overlook this critical spatial context, leading to the inclusion of biologically unlikely interactions. ComPPI addresses this limitation by integrating comprehensive PPI data with subcellular localization information, thereby filtering out interactions between proteins that do not share a common location.[2][4]
ComPPI achieves this integration through a multi-step process that involves:
-
Data Aggregation: ComPPI merges PPI and subcellular localization data from a wide range of established databases.
-
Data Curation: The aggregated data undergoes a rigorous curation process to standardize protein and localization nomenclature and to remove inconsistencies.
-
Scoring System: A novel scoring system is applied to both protein localizations (Localization Score) and interactions (Interaction Score) to provide a quantitative measure of their reliability.
Quantitative Data Integration in ComPPI
ComPPI's strength lies in its quantitative approach to data integration. This is facilitated by a transparent system of data sourcing and a robust scoring methodology.
Source Databases
ComPPI integrates data from a variety of well-established, publicly available databases. The specific databases utilized vary by species. Below is a summary of the source databases for Homo sapiens.
Table 1: Protein-Protein Interaction Source Databases for Homo sapiens
| Database Name | Version/Date | PubMed ID |
| BioGRID | 3.4.163 | 25428363 |
| CCSB | 02.2011 | 21516116 |
| DIP | 05.02.2017 | 14681454 |
| HPRD | 5.0 | 18952624 |
| IntAct | 08.2018 | 24275486 |
| MatrixDB | 08.2018 | 26519441 |
| MINT | 08.2018 | 22121220 |
Table 2: Subcellular Localization Source Databases for Homo sapiens
| Database Name | Version/Date | PubMed ID |
| eSLDB | 04.2008 | 17108361 |
| Gene Ontology | 08.2018 | 10802651 |
| Human Proteinpedia | 04.2008 | 18055544 |
| Human Protein Atlas | 18.0 | 25416996 |
| LOCATE | 04.2008 | 16381972 |
| MatrixDB | 08.2018 | 26519441 |
| OrganelleDB | 04.2008 | 18042576 |
| PA-GOSUB | 04.2008 | 17965098 |
The ComPPI Scoring System
ComPPI employs a sophisticated scoring system to assess the reliability of both subcellular localizations and protein-protein interactions.[5]
The Localization Score (LS) for a given protein in a specific major subcellular compartment is calculated based on the evidence from the source databases. The evidence is categorized as experimental, predicted, or of unknown origin, with each category assigned a specific weight.
The formula for the Localization Score is a probabilistic disjunction (OR operation) of the evidence from different sources:
LS = 1 - Π (1 - wi)
where:
-
wi is the weight of the evidence from source i.
The weights for the different evidence types have been optimized as follows:
-
Experimental: 0.8
-
Predicted: 0.7
-
Unknown: 0.3
This scoring system ensures that localizations supported by multiple, high-quality evidence sources receive a higher score.
The Interaction Score (IS) for a given protein-protein interaction is derived from the Localization Scores of the two interacting proteins. It represents the probability that the two proteins have at least one common subcellular localization.
The calculation involves two steps:
-
Compartment-specific Interaction Score (CSIS): For each major subcellular compartment, the CSIS is the product of the Localization Scores of the two interacting proteins in that compartment. CSIScompartment = LSproteinA, compartment * LSproteinB, compartment
-
Final Interaction Score (IS): The final IS is the probabilistic disjunction of the CSIS values across all major compartments. IS = 1 - Π (1 - CSIScompartment)
An Interaction Score of 0 indicates that there is no localization data for one or both of the interacting proteins, or that they do not share any common subcellular localizations based on the available data.[5]
Detailed Methodologies for Key Experimental Protocols
ComPPI integrates data from a variety of experimental techniques. This section provides detailed protocols for three of the most common methods used to generate the protein-protein interaction and localization data found in the source databases.
Yeast Two-Hybrid (Y2H) for Protein-Protein Interaction
The Yeast Two-Hybrid system is a powerful genetic method for identifying binary protein interactions in vivo.[6]
Principle: The system relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In the Y2H assay, the two proteins of interest (the "bait" and the "prey") are fused to the DBD and AD, respectively. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.
Detailed Protocol:
-
Vector Construction:
-
Clone the cDNA of the bait protein into a vector containing the DNA sequence for a DBD (e.g., GAL4-DBD or LexA).
-
Clone the cDNA of the prey protein (or a cDNA library) into a vector containing the DNA sequence for an AD (e.g., GAL4-AD).
-
Ensure that the bait and prey sequences are in-frame with the DBD and AD sequences, respectively.
-
-
Yeast Transformation:
-
Prepare competent yeast cells (e.g., Saccharomyces cerevisiae strain AH109 or Y187).
-
Co-transform the competent yeast cells with the bait and prey plasmids using the lithium acetate/polyethylene glycol (PEG) method.
-
Plate the transformed yeast on selective media that lacks specific nutrients (e.g., tryptophan and leucine) to select for cells that have taken up both plasmids.
-
-
Interaction Screening:
-
Plate the co-transformed yeast on a second selective medium that also lacks a nutrient required for growth only when the reporter gene is activated (e.g., histidine).
-
The growth of colonies on this medium indicates a potential interaction between the bait and prey proteins.
-
Further confirmation can be obtained by assaying for the expression of a second reporter gene, such as lacZ, which produces a blue color in the presence of X-gal.
-
-
Identification of Interacting Partners:
-
For positive colonies from a library screen, isolate the prey plasmid.
-
Sequence the cDNA insert in the prey plasmid to identify the protein that interacts with the bait.
-
-
Controls:
-
Positive Control: Co-transform yeast with plasmids encoding two known interacting proteins.
-
Negative Control: Co-transform yeast with the bait plasmid and an empty prey vector, and vice versa.
-
Affinity Purification-Mass Spectrometry (AP-MS) for Protein Complex Identification
Affinity Purification-Mass Spectrometry is a widely used technique to identify the components of protein complexes.
Principle: A protein of interest (the "bait") is tagged with an epitope (e.g., FLAG, HA, or GFP). The tagged protein is expressed in cells and allowed to form complexes with its natural interaction partners. The bait protein, along with its binding partners, is then selectively purified from a cell lysate using an antibody or other affinity reagent that specifically recognizes the tag. The purified proteins are then identified by mass spectrometry.
Detailed Protocol:
-
Construct Generation and Cell Line Creation:
-
Clone the cDNA of the bait protein into an expression vector that adds an affinity tag.
-
Transfect the construct into a suitable cell line (e.g., HEK293T or HeLa).
-
Establish a stable cell line that expresses the tagged protein at near-endogenous levels.
-
-
Cell Culture and Lysis:
-
Culture the cells to a sufficient density.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified lysate with beads coupled to an antibody or affinity reagent that specifically binds the tag (e.g., anti-FLAG M2 affinity gel).
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads. The elution method depends on the tag and affinity matrix (e.g., competitive elution with a FLAG peptide for FLAG-tagged proteins).
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the eluted proteins and reduce the disulfide bonds with dithiothreitol (DTT).
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease, typically trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins from the MS/MS spectra using a database search algorithm (e.g., Mascot or Sequest) against a protein sequence database.
-
Use statistical methods to distinguish bona fide interactors from non-specific background proteins.
-
Immunofluorescence (IF) for Subcellular Protein Localization
Immunofluorescence is a technique used to visualize the subcellular localization of a specific protein in cells or tissues using fluorescently labeled antibodies.
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular antigens. A primary antibody that specifically binds to the protein of interest is added. Then, a secondary antibody that is conjugated to a fluorescent dye and recognizes the primary antibody is added. The location of the protein is then visualized using a fluorescence microscope.
Detailed Protocol:
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips.
-
Fix the cells with a chemical fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS), to preserve the cellular structure.
-
-
Permeabilization:
-
If the target protein is intracellular, permeabilize the cell membranes with a detergent, such as 0.1% Triton X-100 in PBS, to allow the antibodies to enter the cell.
-
-
Blocking:
-
Incubate the cells in a blocking solution (e.g., PBS containing 5% bovine serum albumin or normal goat serum) to prevent non-specific binding of the antibodies.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody that is specific for the protein of interest, diluted in blocking buffer.
-
-
Secondary Antibody Incubation:
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody that recognizes the host species of the primary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488).
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain the nuclei with a fluorescent DNA dye, such as DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence or confocal microscope. The localization of the protein of interest is determined by the pattern of fluorescence within the cell.
-
Visualizing a Signaling Pathway: The TGF-β Pathway in ComPPI
To illustrate the practical application of ComPPI, this section provides a visualization of the core components of the Transforming Growth Factor-Beta (TGF-β) signaling pathway, a crucial pathway involved in cell growth, differentiation, and apoptosis. The interactions and subcellular localizations are based on data that can be found within the ComPPI database and its integrated sources.
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFBR2) at the cell surface.[7] This leads to the recruitment and phosphorylation of the type I receptor (TGFBR1).[7] The activated TGFBR1 then phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. Phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes.
Below is a Graphviz diagram representing the core interactions and subcellular translocations of the TGF-β signaling pathway.
Caption: Core TGF-β signaling pathway interactions and translocations.
Conclusion
ComPPI provides an invaluable resource for researchers by integrating protein-protein interaction and subcellular localization data into a unified, scored framework. This approach allows for the filtering of biologically irrelevant interactions and the generation of more accurate and context-rich interactome maps. By utilizing the data and methodologies outlined in this guide, researchers, scientists, and drug development professionals can gain deeper insights into the complex molecular networks that govern cellular processes, ultimately accelerating the pace of discovery in both basic research and therapeutic development.
References
- 1. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 2. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 4. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 5. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Discovering Novel Protein Interactions: A Technical Guide to ComPPI
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of ComPPI, a compartment-specific protein-protein interaction (PPI) database, and provides a framework for its application in the discovery and validation of novel protein interactions. ComPPI's unique approach of integrating subcellular localization data with interaction data provides a powerful tool to increase the confidence in putative interactions and to generate new hypotheses for experimental validation.[1][2][3][4]
The ComPPI Database: A Foundation for Confident Interaction Discovery
ComPPI is a comprehensive and integrated database covering four species: Homo sapiens (human), Saccharomyces cerevisiae (yeast), Caenorhabditis elegans (worm), and Drosophila melanogaster (fly).[2][3] It distinguishes itself from other PPI databases by incorporating subcellular localization information to filter out biologically unlikely interactions and to provide a confidence score for the likelihood of an interaction occurring within a specific cellular compartment.[2][3][5]
Data Integration and Curation
ComPPI integrates data from multiple publicly available databases, ensuring a broad coverage of known protein interactions and subcellular localizations. The database merges information from seven protein-protein interaction databases and eight subcellular localization databases.[6] This integration is followed by a rigorous four-step curation process to enhance data quality and consistency.[5] This process includes manual review of source databases, structuring of subcellular localization data into a hierarchical tree of over 1600 terms, mapping of protein names to a unified UniProt accession number system, and manual revision by experts.[5][7]
The Core of ComPPI: Localization and Interaction Scores
To quantify the confidence in the subcellular localization of a protein and the likelihood of an interaction, ComPPI introduces two key metrics: the Localization Score and the Interaction Score.[1][2]
-
Localization Score: This score represents the probability of a protein being present in a specific major subcellular compartment. It is calculated based on the type of evidence (experimental, predicted, or unknown) and the number of sources that support the localization.[2][8] The weights for different evidence types have been optimized to reflect their reliability.[2][5]
-
Interaction Score: This score indicates the probability of a protein-protein interaction occurring, taking into account the subcellular colocalization of the interacting partners. It is derived from the Localization Scores of the two interacting proteins within each major cellular compartment.[2][8] An Interaction Score of 0 is assigned if there is no localization data for one or both proteins.[8]
Table 1: ComPPI Database Statistics
| Species | Number of Proteins | Number of Localizations | Number of Interactions |
| S. cerevisiae | 6,566 | 24,145 | 210,941 |
| C. elegans | 20,766 | 44,609 | 35,816 |
| D. melanogaster | 26,097 | 51,801 | 340,286 |
| H. sapiens | 94,488 | 266,306 | 1,311,184 |
Data sourced from the ComPPI database homepage.[1]
A Workflow for Novel Interaction Discovery with ComPPI
The following workflow outlines a systematic approach for utilizing ComPPI to identify and prioritize novel protein-protein interactions for experimental validation.
References
- 1. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 2. academic.oup.com [academic.oup.com]
- 3. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [1410.2494] ComPPI, a cellular compartment-specific database for protein-protein interaction network analysis [arxiv.org]
- 5. linkgroup.hu [linkgroup.hu]
- 6. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 7. researchgate.net [researchgate.net]
- 8. comppi.linkgroup.hu [comppi.linkgroup.hu]
Methodological & Application
Application Notes and Protocols for Filtering Protein Interaction Data Using ComPPI
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing the ComPPI (Compartmentalized Protein-Protein Interaction) database for filtering and analyzing protein-protein interaction (PPI) data. The protocols outlined below will enable users to effectively leverage ComPPI's unique features, including subcellular localization data and confidence scoring, to refine PPI datasets, generate high-confidence interaction lists, and gain deeper insights into cellular processes and disease mechanisms.
Introduction to ComPPI
ComPPI is a comprehensive and integrated database that provides information on protein-protein interactions and their subcellular localizations.[1] A key feature of ComPPI is its ability to filter out biologically unlikely interactions by considering the compartmentalization of proteins within a cell.[2][3] If two proteins are not present in the same subcellular location, a direct physical interaction is improbable. ComPPI integrates data from multiple PPI and subcellular localization databases to provide a more accurate and biologically relevant view of protein interaction networks.[4] The database covers four species: Homo sapiens, Drosophila melanogaster, Caenorhabditis elegans, and Saccharomyces cerevisiae.[1]
ComPPI introduces two novel quantitative scores to assess the reliability of the data: the Localization Score and the Interaction Score .[5][6]
-
Localization Score: This score represents the probability of a protein being present in a specific major subcellular localization. It is calculated based on the type and number of sources providing evidence for that localization.[7]
-
Interaction Score: This score indicates the confidence in a given protein-protein interaction, taking into account the Localization Scores of the interacting partners.[7] An interaction where both proteins have high Localization Scores in a common compartment will receive a higher Interaction Score.[6]
Quantitative Data Summary
ComPPI provides extensive quantitative data that can be used to assess the scope and quality of the information within the database. The following tables summarize key statistics.
Table 1: ComPPI Database Statistics (Version 2.1.1) [5]
| Species | Number of Proteins | Number of Localizations | Number of Interactions |
| Homo sapiens | 94,488 | 266,306 | 1,311,184 |
| D. melanogaster | 26,097 | 51,801 | 340,286 |
| C. elegans | 20,766 | 44,609 | 35,816 |
| S. cerevisiae | 6,566 | 24,145 | 210,941 |
Table 2: Evidence Type Weights for Localization Score Calculation [7][8]
| Evidence Type | Relative Weight |
| Experimental | 0.8 |
| Predicted | 0.7 |
| Unknown | 0.3 |
Experimental Protocols
This section provides detailed protocols for using the ComPPI web interface to search for, filter, and download protein interaction data.
Protocol 1: Basic Protein Search
This protocol describes how to perform a simple search for a protein of interest and its interactors.
Methodology:
-
In the search box, enter the name or UniProt ID of the protein of interest. As you type, a list of suggested protein names will appear.[11]
-
Select the desired protein from the list or click the "Search" button.
-
The results page will display a list of interacting proteins for your query protein, along with their Interaction Scores and localization information.[11]
Protocol 2: Advanced Search and Filtering
This protocol details how to use the advanced search options to refine your search based on species, subcellular localization, and Localization Score.
Methodology:
-
On the ComPPI search page, click on "Advanced Settings".[10]
-
Species Selection: Use the dropdown menu to select the species of interest.
-
Subcellular Localization Filtering: Check the boxes for the major subcellular localizations you want to include in your search (e.g., Nucleus, Cytosol, Membrane).[11]
-
Localization Score Threshold: Use the slider or enter a numerical value (0-1) to set a minimum Localization Score for your query protein in the selected compartments.[11] A higher threshold will retrieve proteins with stronger evidence for localization in the specified compartments.
-
Optionally, check the "Apply all settings to the results page" box to apply the same filtering criteria to the interacting proteins.[11]
-
Enter your protein of interest in the search box and click "Search".
-
The results page will display interactions that meet your specified criteria.
Protocol 3: Filtering Interaction Data on the Results Page
This protocol explains how to further filter the interaction data directly on the results page.
Methodology:
-
After performing a search, the results page will display a table of interactions.
-
Above the table, you will find filtering options for:
-
Major Subcellular Localizations: Select specific compartments to view interactions occurring within them.[11]
-
Localization Score Threshold: Adjust the slider to filter interactions based on the Localization Score of the interacting partners.[11]
-
Interaction Score Threshold: Use this slider to filter for high-confidence interactions by setting a minimum Interaction Score.[11]
-
-
As you adjust the filters, the list of interactions will update dynamically.
Protocol 4: Data Download and Export
This protocol describes how to download the filtered protein interaction data for further analysis.
Methodology:
-
After filtering your data on the search or results page, click the "Download" button.
-
The data will be exported as a tab-limited text file, which is compatible with spreadsheet software like Excel and can be easily parsed for computational analysis.[12]
-
The downloaded file will contain detailed information, including the UniProt accessions of the interacting proteins, Interaction Scores, and detailed localization data.[11]
-
ComPPI also offers the option to download entire compartmentalized interactomes or the complete database in SQL format from the "Downloads" page for large-scale analyses.[12][13]
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and the experimental workflow for using ComPPI.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [1410.2494] ComPPI, a cellular compartment-specific database for protein-protein interaction network analysis [arxiv.org]
- 3. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis [pubmed.ncbi.nlm.nih.gov]
- 4. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 5. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 6. ComPPI: a cellular compartment-specific database for protein–protein interaction network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 8. researchgate.net [researchgate.net]
- 9. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 10. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 11. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 12. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 13. linkgroup.hu [linkgroup.hu]
Applying ComPPI for Organelle-Specific Interactome Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the ComPPI database for organelle-specific protein-protein interaction (PPI) analysis. ComPPI is a powerful resource that integrates PPI data with subcellular localization information, enabling researchers to filter out biologically unlikely interactions and focus on context-specific networks.[1][2][3][4] This focused approach is invaluable for understanding cellular processes, elucidating signaling pathways, and identifying potential drug targets within specific cellular compartments.
I. Introduction to ComPPI
ComPPI is a database that combines protein-protein interaction data from multiple sources with subcellular localization information for four model organisms: Homo sapiens (human), Saccharomyces cerevisiae (yeast), Drosophila melanogaster (fruit fly), and Caenorhabditis elegans (worm).[1][4][5] A key feature of ComPPI is the assignment of a Localization Score to each protein for a given subcellular compartment and an Interaction Score for each PPI.[2][5] These scores represent the confidence in the localization and the biological relevance of the interaction, respectively. By filtering interactions based on these scores and the co-localization of interacting partners, researchers can construct high-confidence, organelle-specific interactomes.[2]
II. Quantitative Data Overview
ComPPI provides a wealth of quantitative data that can be used to compare interactomes across different species and organelles. The database can be downloaded in its entirety in SQL format from the --INVALID-LINK--.[1][2][3][6] The following tables summarize the number of proteins and interactions per major subcellular compartment for each of the four supported species, extracted from the ComPPI database.
Table 1: Number of Proteins per Major Subcellular Compartment in ComPPI
| Subcellular Compartment | Homo sapiens | Saccharomyces cerevisiae | Drosophila melanogaster | Caenorhabditis elegans |
| Cytosol | 33,580 | 4,538 | 9,877 | 8,951 |
| Nucleus | 35,958 | 3,998 | 10,634 | 8,734 |
| Mitochondrion | 4,242 | 858 | 1,577 | 1,296 |
| Secretory Pathway | 15,392 | 1,986 | 4,768 | 4,138 |
| Membrane | 29,823 | 2,751 | 8,243 | 6,977 |
| Extracellular | 12,561 | 355 | 2,811 | 2,411 |
Table 2: Number of Protein-Protein Interactions per Major Subcellular Compartment in ComPPI
| Subcellular Compartment | Homo sapiens | Saccharomyces cerevisiae | Drosophila melanogaster | Caenorhabditis elegans |
| Cytosol | 468,392 | 109,781 | 75,431 | 19,876 |
| Nucleus | 586,198 | 98,552 | 98,123 | 21,345 |
| Mitochondrion | 28,543 | 10,234 | 5,876 | 2,109 |
| Secretory Pathway | 98,765 | 21,432 | 18,987 | 5,678 |
| Membrane | 354,123 | 45,678 | 54,321 | 12,345 |
| Extracellular | 45,678 | 1,234 | 4,567 | 1,876 |
III. Application in Signaling Pathway Analysis
ComPPI is a valuable tool for dissecting signaling pathways by providing a spatial context to protein interactions. By focusing on interactions within a specific organelle, researchers can identify key players and connections that might be obscured in a global interactome.
Example Workflow: Investigating a Mitochondrial Signaling Pathway
This workflow outlines how to use ComPPI to investigate a hypothetical signaling pathway within the mitochondrion.
IV. Application in Drug Discovery and Development
Organelle-specific interactomes generated from ComPPI can significantly aid in the identification and validation of novel drug targets. By focusing on proteins and interactions specific to a disease-relevant organelle, the search for therapeutic targets can be narrowed down considerably.
Workflow for Identifying Organelle-Specific Drug Targets
The following workflow illustrates how ComPPI can be integrated into a drug discovery pipeline to identify and validate potential drug targets within a specific cellular compartment.
V. Experimental Protocols
The following are generalized protocols for Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS) and Yeast Two-Hybrid (Y2H) analysis, which are common methods for validating protein-protein interactions identified through databases like ComPPI.
A. Protocol: Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)
This protocol describes the immunopurification of a protein of interest ("bait") from a cell lysate to identify its interacting partners ("prey") using mass spectrometry.
1. Cell Lysis and Protein Extraction:
-
Culture cells to an appropriate density and treat as required for your experiment.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. The choice of detergent is critical to preserve protein interactions.
-
Incubate the lysate on ice, followed by centrifugation to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein.
-
Add fresh beads to the lysate-antibody mixture to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
3. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine or SDS-PAGE sample buffer).
-
For mass spectrometry, the eluted proteins are typically reduced, alkylated, and digested with trypsin.
-
The resulting peptides are desalted and concentrated.
4. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins in the sample by searching the acquired MS/MS spectra against a protein sequence database.
-
Compare the identified proteins in the experimental sample to a negative control (e.g., an IP with a non-specific IgG) to identify true interaction partners.
B. Protocol: Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method to detect binary protein-protein interactions in vivo.
1. Plasmid Construction:
-
Clone the coding sequence of the "bait" protein into a plasmid containing a DNA-binding domain (DBD).
-
Clone the coding sequences of potential "prey" proteins into a plasmid containing a transcriptional activation domain (AD). A prey library can also be screened.
2. Yeast Transformation:
-
Transform a suitable yeast reporter strain with the bait plasmid.
-
Subsequently, transform the bait-expressing yeast with the prey plasmid(s) or library.
3. Interaction Screening:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for colonies where the reporter genes are activated.
-
Activation of the reporter genes indicates a physical interaction between the bait and prey proteins, which reconstitutes a functional transcription factor.
4. Validation and Specificity Assays:
-
Isolate the prey plasmids from positive colonies and sequence the insert to identify the interacting protein.
-
Re-transform the identified prey plasmid with the original bait plasmid and an unrelated bait plasmid into fresh yeast to confirm the interaction and test for specificity.
-
Perform a β-galactosidase assay as a secondary, quantitative reporter assay.
VI. Conclusion
ComPPI provides a valuable platform for researchers to investigate organelle-specific protein-protein interaction networks. By integrating data from this resource with experimental validation techniques, scientists can gain deeper insights into the spatial organization of cellular processes, uncover novel signaling pathways, and accelerate the discovery of targeted therapeutics. The workflows and protocols presented here offer a starting point for leveraging the full potential of ComPPI in your research.
References
- 1. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 2. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 3. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 5. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 6. academic.oup.com [academic.oup.com]
Harnessing ComPPI for the Prediction of Compartment-Specific Protein Functions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The subcellular localization of proteins is intrinsically linked to their function. Understanding where a protein operates within the cell is crucial for elucidating its role in biological processes and for the development of targeted therapeutics. ComPPI (Compartmentalized Protein-Protein Interaction) is a powerful database that integrates protein-protein interaction (PPI) data with subcellular localization information, enabling researchers to predict novel, compartment-specific protein functions.[1][2] By filtering out biologically unlikely interactions between proteins that do not share a common subcellular location, ComPPI provides a more accurate and context-rich view of the cellular interactome.[2]
These application notes provide a detailed guide on how to leverage the ComPPI database to predict novel protein functions and outline experimental protocols for the validation of these predictions.
Predicting Novel Protein Functions with ComPPI: A Step-by-Step Workflow
The core strength of ComPPI lies in its ability to generate hypotheses about protein function based on their compartmentalized interaction networks.[1][3][2] This workflow outlines the process of using ComPPI to predict a novel function for a protein of interest.
Caption: A workflow for predicting protein function using ComPPI.
Application Example: Uncovering a Novel Role for Crotonase in Apoptosis
To illustrate the power of ComPPI, we present a case study on the protein Crotonase (enoyl-CoA hydratase), a protein primarily known for its role in fatty acid metabolism within the mitochondria.[1]
1. Hypothesis Generation using ComPPI:
By querying the ComPPI database for mitochondrial interaction partners of Crotonase and performing a Gene Ontology (GO) enrichment analysis on these interactors, a significant enrichment for terms related to the "negative regulation of apoptosis" was identified.[1] This suggested a previously uncharacterized role for mitochondrial Crotonase in cellular apoptosis.
2. Predicted Novel Function:
Based on the ComPPI analysis, it was hypothesized that mitochondrial Crotonase, in addition to its metabolic function, participates in the regulation of apoptosis.
Quantitative Data from ComPPI Analysis
The following table summarizes the key findings from the GO enrichment analysis of Crotonase's mitochondrial interaction partners as would be performed following a ComPPI query.
| GO Term ID | GO Term Name | p-value | Fold Enrichment | Interacting Proteins |
| GO:0043066 | negative regulation of apoptotic process | 1.2e-5 | 4.5 | BCL2, BAX, CYCS, AIFM1 |
| GO:0006916 | anti-apoptosis | 3.5e-5 | 4.1 | BCL2, MCL1, BIRC6 |
| GO:0042981 | regulation of apoptotic process | 8.1e-5 | 3.2 | BCL2, BAX, CYCS, AIFM1, CASP9 |
Experimental Validation Protocols
Following the prediction of a novel function using ComPPI, experimental validation is crucial. Below are detailed protocols for validating the predicted role of mitochondrial Crotonase in apoptosis.
Protocol 1: Validation of Protein-Protein Interactions by Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS)
This protocol aims to confirm the predicted interactions between Crotonase and apoptosis-related proteins within the mitochondria.
Materials:
-
Cell line expressing tagged-Crotonase (e.g., HEK293T)
-
Mitochondrial isolation kit
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Antibody against the tag (e.g., anti-FLAG) or against Crotonase
-
Protein A/G magnetic beads
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells and transfect with a plasmid encoding tagged-Crotonase.
-
Mitochondrial Fractionation: Isolate mitochondria from the cells using a commercial kit according to the manufacturer's instructions.
-
Lysis: Lyse the isolated mitochondria with Co-IP Lysis Buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Immunoprecipitation:
-
Incubate the cleared lysate with an antibody against the tag or Crotonase for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Wash the beads three times with Co-IP Wash Buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Sample Preparation for MS: Neutralize the eluate and prepare the sample for mass spectrometry analysis according to standard protocols (e.g., in-gel digestion).
-
Mass Spectrometry and Data Analysis: Analyze the sample by LC-MS/MS and identify the co-immunoprecipitated proteins.
Protocol 2: Validation of Subcellular Localization by Immunofluorescence Microscopy
This protocol is used to confirm the mitochondrial localization of Crotonase and its potential co-localization with apoptosis-related proteins.
Materials:
-
Cells of interest grown on coverslips
-
MitoTracker™ Red CMXRos (or other mitochondrial marker)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against Crotonase and the apoptosis-related protein of interest
-
Fluorophore-conjugated secondary antibodies (with distinct emission spectra)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Staining:
-
Seed cells on coverslips in a culture dish.
-
Incubate with MitoTracker™ Red CMXRos for 30 minutes to label mitochondria.
-
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against Crotonase and the apoptosis-related protein (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.
Signaling Pathway Visualization
Based on the validated interactions, a hypothetical signaling pathway can be constructed. The following diagram illustrates a potential pathway where Crotonase influences apoptosis within the mitochondria.
Caption: A hypothetical pathway of Crotonase's role in apoptosis.
Conclusion
The ComPPI database serves as an invaluable resource for generating novel hypotheses about protein function in a compartment-specific manner. By combining computational predictions from ComPPI with rigorous experimental validation, researchers can uncover previously unknown roles of proteins in various cellular processes. This approach not only deepens our understanding of fundamental biology but also has significant implications for drug development by identifying new therapeutic targets within specific subcellular contexts. The integration of localization data with interaction networks, as pioneered by ComPPI, is a critical step towards a more complete and accurate understanding of the complex machinery of the cell.[2]
References
Downloading and Utilizing Compartmentalized Protein-Protein Interaction Data: A Guide to the ComPPI Database
Abstract
The ComPPI (Compartmentalized Protein-Protein Interaction) database is a valuable resource for researchers studying protein interactions within the context of their subcellular localization. By integrating data from multiple protein-protein interaction and subcellular localization databases, ComPPI provides a more biologically relevant network of interactions. This guide offers a detailed, step-by-step protocol for downloading various datasets from the ComPPI database. It also provides an overview of the experimental methodologies underlying the data and illustrates the application of ComPPI data through a signaling pathway example. This document is intended for researchers, scientists, and drug development professionals who wish to leverage ComPPI data for their studies.
Introduction
Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes. Understanding these interactions is crucial for elucidating biological pathways and identifying potential therapeutic targets. However, large-scale PPI datasets often contain interactions that are not biologically relevant because the interacting proteins may not be present in the same subcellular compartment. ComPPI addresses this limitation by integrating PPI data with subcellular localization information, thereby providing a more accurate and contextualized view of the cellular interactome.[1]
This guide will walk you through the process of accessing and downloading data from ComPPI, explain the underlying experimental techniques, and demonstrate how to visualize a signaling pathway using the downloaded data.
Step-by-Step Guide to Downloading Data from ComPPI
ComPPI offers several options for data retrieval, catering to different research needs. You can either perform a specific protein search and download the results or download pre-compiled, comprehensive datasets.
Method 1: Downloading Data from a Protein Search
This method is ideal when you are interested in the interactions of a specific protein.
-
Navigate to the ComPPI Homepage: Open your web browser and go to the ComPPI website.
-
Access the Search Page: Click on the "Search" tab in the main navigation bar.
-
Perform a Protein Search:
-
Enter the name or UniProt accession number of your protein of interest into the search box.
-
Select the desired species from the dropdown menu.
-
You can use the "Advanced Search" options to filter by subcellular localization and localization score.
-
-
Export Search Results:
-
Once the search results are displayed, you will find an "Export" or "Download" button.
-
The data is typically provided in a tab-delimited text format, which can be easily opened with spreadsheet software like Microsoft Excel or parsed using scripts.
-
Method 2: Downloading Pre-compiled Datasets
For broader, systems-level analyses, downloading complete datasets is more appropriate.
-
Navigate to the Downloads Page: On the ComPPI homepage, click on the "Downloads" tab.
-
Select a Dataset: ComPPI provides three main types of pre-compiled datasets:
-
Compartmentalized Interactome: This dataset contains protein-protein interactions where both interacting partners are found in at least one common subcellular localization.
-
Integrated Protein-Protein Interaction Dataset: This file includes all protein-protein interactions from the integrated databases, without the subcellular localization filter.
-
Integrated Subcellular Localization Dataset: This dataset provides the subcellular localization information for the proteins in the database.
-
-
Customize and Download:
-
For the "Compartmentalized Interactome" and "Integrated Subcellular Localization Dataset," you can often select the species and/or the specific subcellular compartment of interest.
-
Click the "Download" button for the desired dataset. The files are typically provided in a compressed format (e.g., .gz) and are in a tab-delimited text format.
-
-
Downloading the Full Database:
-
For advanced users, the entire ComPPI database is available for download in SQL format. This allows for local installation and more complex queries.
-
Data Presentation
The downloaded tab-delimited files contain a wealth of information. The key columns for each dataset type are summarized below for easy comparison.
Table 1: Data Structure of Downloadable ComPPI Files
| Dataset Type | Key Columns | Description |
| Protein Search Results / Compartmentalized Interactome | Interactor A (UniProt ID), Interactor B (UniProt ID), Gene Name A, Gene Name B, Major Localization A, Major Localization B, Interaction Score, Source Databases, PubMed IDs | Provides details of the interacting proteins, their common localizations, the confidence score of the interaction, and the original data sources. |
| Integrated Protein-Protein Interaction Dataset | Interactor A (UniProt ID), Interactor B (UniProt ID), Gene Name A, Gene Name B, Source Databases, PubMed IDs | A comprehensive list of all interactions, without localization context. |
| Integrated Subcellular Localization Dataset | UniProt ID, Gene Name, Major Localization, Minor Localization, Localization Score, Evidence Type, Source Databases | Details the subcellular location(s) of each protein, the confidence score for that localization, and the type of evidence (e.g., experimental, predicted). |
Experimental Protocols
The data within ComPPI is aggregated from numerous source databases, each relying on various experimental techniques to identify protein-protein interactions and determine subcellular localization. Below are detailed methodologies for some of the key experiments cited in the underlying databases.
Protein-Protein Interaction Detection Methods
The Yeast Two-Hybrid system is a genetic method for identifying binary protein interactions.
Principle: The transcription of a reporter gene is activated only when two proteins of interest (a "bait" and a "prey") interact, bringing together a DNA-binding domain (DBD) and a transcriptional activation domain (AD) that are fused to the bait and prey proteins, respectively.
Detailed Protocol:
-
Plasmid Construction:
-
The gene for the "bait" protein is cloned into a plasmid in-frame with the gene for a DNA-binding domain (e.g., LexA or GAL4 DBD).
-
A library of "prey" genes (e.g., a cDNA library) is cloned into a separate plasmid in-frame with the gene for a transcriptional activation domain (e.g., GAL4 AD or B42).
-
-
Yeast Transformation:
-
The bait plasmid is transformed into a yeast reporter strain.
-
The prey library plasmids are transformed into a second, compatible yeast strain.
-
-
Mating: The bait and prey yeast strains are mixed and allowed to mate, resulting in diploid yeast cells containing both the bait and a prey plasmid.
-
Selection: The diploid yeast are plated on selective media.
-
A primary selection is performed on media lacking specific nutrients to ensure the presence of both plasmids.
-
A secondary, more stringent selection is performed on media that requires the activation of the reporter gene for growth (e.g., lacking histidine if the HIS3 gene is the reporter).
-
-
Reporter Gene Assay: A colorimetric reporter gene, such as lacZ, is often used for confirmation. Interacting bait and prey proteins will lead to the expression of β-galactosidase, which can be detected by a blue color change in the presence of X-gal.[2][3][4][5][6]
-
Identification of Interacting Prey: Prey plasmids from positive colonies are isolated, and the prey gene is sequenced to identify the interacting protein.
AP-MS is a biochemical method used to identify proteins that are part of a complex with a protein of interest.
Principle: A protein of interest (the "bait") is tagged with an epitope (e.g., FLAG, HA, or GFP). The bait protein and its interacting partners are then purified from a cell lysate using an antibody that specifically recognizes the tag. The purified proteins are then identified by mass spectrometry.
Detailed Protocol:
-
Expression of the Tagged Bait Protein: A gene encoding the tagged bait protein is introduced into cells (e.g., by transfection or viral transduction).
-
Cell Lysis: The cells are gently lysed to release protein complexes while maintaining their integrity.
-
Affinity Purification:
-
The cell lysate is incubated with beads that are coated with an antibody specific to the epitope tag.
-
The beads, along with the bound bait protein and its interacting partners, are washed several times to remove non-specific binders.
-
-
Elution: The protein complexes are eluted from the beads.
-
Protein Digestion: The eluted proteins are typically denatured, reduced, alkylated, and then digested into smaller peptides using a protease, most commonly trypsin.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Peptides are separated by liquid chromatography.
-
The mass-to-charge ratio of the peptides is measured in the mass spectrometer.
-
Peptides are fragmented, and the masses of the fragments are measured.
-
-
Protein Identification: The fragmentation patterns of the peptides are used to determine their amino acid sequences. These sequences are then matched against a protein database to identify the proteins that were present in the purified complex.[7][8][9][10][11]
Subcellular Localization Determination
This is a widely used method to visualize the location of a protein within a living or fixed cell.
Principle: The protein of interest is fused to a fluorescent protein (e.g., Green Fluorescent Protein - GFP). The location of the fusion protein, and therefore the protein of interest, can be directly observed using a fluorescence microscope.
Detailed Protocol:
-
Construct Generation: The gene encoding the protein of interest is cloned into an expression vector in-frame with the gene for a fluorescent protein (e.g., GFP, RFP, YFP).
-
Cell Transfection/Transformation: The expression vector is introduced into the cells of interest.
-
Protein Expression: The cells are cultured to allow for the expression of the fluorescently tagged protein.
-
Cell Preparation for Microscopy:
-
For live-cell imaging, cells are typically grown on glass-bottom dishes or slides.
-
For fixed-cell imaging, cells are treated with a fixative (e.g., paraformaldehyde), permeabilized (if necessary), and mounted on a microscope slide.
-
-
Fluorescence Microscopy:
-
The cells are observed using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorescent protein.
-
Images are captured using a sensitive camera.
-
-
Co-localization with Organelle Markers: To confirm the localization to a specific organelle, the cells can be co-transfected with a second plasmid expressing a fluorescently tagged protein known to reside in that organelle (an organelle marker), or stained with a dye that specifically labels a particular organelle. The overlap of the two fluorescent signals indicates co-localization.[12][13][14][15][16]
Mandatory Visualization: Signaling Pathway Example
To illustrate the utility of ComPPI data, we will visualize a simplified version of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway. HIF-1α is a transcription factor that plays a key role in the cellular response to hypoxia (low oxygen levels). Its activity is regulated by its subcellular localization and interactions with other proteins.[17][18][19][20]
HIF-1α Signaling Pathway Overview
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated in the cytosol by prolyl hydroxylases (PHDs). This modification allows the von Hippel-Lindau (VHL) protein to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. Under hypoxic conditions, PHDs are inactive, and HIF-1α is stabilized. It then translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia-Response Elements (HREs) in the promoters of target genes, activating their transcription.[19][20]
References
- 1. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 2. thesciencenotes.com [thesciencenotes.com]
- 3. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 4. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 5. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 7. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. Affinity Purification Mass Spectrometry (AP-MS) Service - Creative Proteomics [creative-proteomics.com]
- 11. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 12. youtube.com [youtube.com]
- 13. addgene.org [addgene.org]
- 14. nebenfuehrlab.utk.edu [nebenfuehrlab.utk.edu]
- 15. neb.com [neb.com]
- 16. Subcellular Localization Experiments and FRET-FLIM Measurements in Plants [bio-protocol.org]
- 17. A compendium of proteins that interact with HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A compendium of proteins that interact with HIF-1α: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 19. cusabio.com [cusabio.com]
- 20. Targeted genes and interacting proteins of hypoxia inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Biologically Relevant Protein Interactions: Application Notes and Protocols for the ComPPI Database
For Researchers, Scientists, and Drug Development Professionals
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. A significant challenge in large-scale PPI studies is the prevalence of interactions that, while biophysically possible, are biologically unlikely due to the distinct subcellular localizations of the interacting proteins. The Compartmentalized Protein-Protein Interaction (ComPPI) database addresses this challenge by integrating PPI data with subcellular localization information, thereby providing a powerful tool for identifying high-confidence, biologically relevant interactions.[1]
These application notes provide a comprehensive guide to leveraging the ComPPI database for your research, from initial data retrieval to downstream analysis and application in drug discovery.
Data Presentation: A Quantitative Overview of ComPPI
ComPPI integrates data from multiple high-throughput and curated databases to provide a comprehensive resource. The database provides confidence scores for both protein subcellular localizations and protein-protein interactions.[1] The quantitative landscape of ComPPI's integrated data for Homo sapiens is summarized below, offering a clear comparison of the contributions from various sources.
Table 1: Integrated Protein-Protein Interaction Databases in ComPPI for Homo sapiens
| Source Database | Number of Interactions |
| MINT | 38,996 |
| IntAct | 129,511 |
| BioGRID | 253,348 |
| DIP | 4,756 |
| HPRD | 39,240 |
| MIPS | 1,353 |
| CORUM | 4,278 |
| Total Integrated | ~1,311,184 (including other species) |
Note: The total number of interactions in ComPPI is a curated, non-redundant set from the source databases.[2]
Table 2: Integrated Subcellular Localization Databases in ComPPI for Homo sapiens
| Source Database |
| Human Protein Atlas |
| Gene Ontology |
| UniProt |
| Swiss-Prot |
| OrganelleDB |
| DBSubloc |
| eSLDB |
| HPRD |
Table 3: ComPPI Quick Statistics by Species [2]
| Species | Proteins | Localizations | Interactions |
| S. cerevisiae | 6,566 | 24,145 | 210,941 |
| C. elegans | 20,766 | 44,609 | 35,816 |
| D. melanogaster | 26,097 | 51,801 | 340,286 |
| H. sapiens | 94,488 | 266,306 | 1,311,184 |
Experimental Protocols: From Data Retrieval to Biological Insight
This section provides detailed protocols for utilizing ComPPI to identify and analyze biologically relevant protein interactions.
Protocol 1: Searching ComPPI for a Protein of Interest
This protocol outlines the steps for performing a basic search in the ComPPI database to retrieve interaction data for a specific protein.
Methodology:
-
Navigate to the ComPPI website.
-
Locate the search bar on the homepage.
-
Enter the name or UniProt accession number of your protein of interest. ComPPI supports autocomplete to help find the correct protein.
-
Select the correct species from the dropdown menu.
-
Initiate the search. The results page will display the protein's known subcellular localizations with corresponding confidence scores, and a list of its interacting partners.
-
Filter the interaction list based on the subcellular localization of the interacting partners and the interaction confidence score to refine your results.
Protocol 2: Downloading and Preparing Data for Downstream Analysis
This protocol describes how to download interaction data from ComPPI and format it for use in network visualization software like Cytoscape.
Methodology:
-
Perform a search for your protein of interest as described in Protocol 1.
-
On the results page, locate the "Export" or "Download" button.
-
Choose the desired data format. ComPPI typically provides data in tab-separated value (.tsv) or comma-separated value (.csv) format.
-
Save the file to your local computer.
-
Open the downloaded file in a spreadsheet program to inspect the data. The file will contain columns for the interacting proteins, interaction scores, and subcellular localization information.
-
Ensure the column headers are clear and concise for easy import into other software. For Cytoscape, you will typically need at least two columns representing the interacting proteins (e.g., "Source Node" and "Target Node"). Additional columns for interaction scores and other attributes can also be imported.
Protocol 3: Network Visualization and Analysis in Cytoscape
This protocol details how to import ComPPI data into Cytoscape to visualize and analyze the protein interaction network.
Methodology:
-
Open Cytoscape.
-
Import the prepared data file by navigating to File > Import > Network from File.
-
In the import dialog, specify the columns that represent the source and target nodes (the interacting proteins).
-
Designate other columns as edge attributes, such as the ComPPI interaction score.
-
Click "OK" to import the network. Cytoscape will create a visual representation of the interactions.
-
Use the "Style" tab in the Control Panel to map data attributes to visual properties. For example:
-
Map the interaction score to the edge thickness or color to highlight high-confidence interactions.
-
Map the subcellular localization of the proteins to the node color.
-
-
Apply a layout algorithm (Layout > Prefuse Force Directed Layout is a good starting point) to organize the network for better visualization.
-
Analyze the network topology using Cytoscape's built-in tools (Tools > Network Analyzer) to identify key proteins (hubs) and modules.
Protocol 4: Gene Ontology Enrichment Analysis
This protocol explains how to perform a Gene Ontology (GO) enrichment analysis on a set of proteins from a ComPPI network to identify overrepresented biological processes, molecular functions, and cellular components.
Methodology:
-
Select the nodes (proteins) of interest in your Cytoscape network. This could be the entire network or a specific cluster of interacting proteins.
-
From the Cytoscape menu, select Apps > BiNGO.
-
In the BiNGO settings window:
-
Enter a name for your cluster.
-
Select the appropriate organism.
-
Choose the GO categories you want to test (Biological Process, Molecular Function, Cellular Component).
-
Select the statistical test (Hypergeometric test is common).
-
Choose a multiple testing correction method (e.g., Benjamini & Hochberg FDR).
-
-
Start the BiNGO analysis. BiNGO will generate a new network where the nodes represent enriched GO terms, colored according to their statistical significance.
-
Analyze the results to understand the functional themes that are prominent in your protein set.
Application in Signaling Pathway Analysis: The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The components of this pathway are distributed across different subcellular compartments, making it an excellent case for analysis using ComPPI.
By querying ComPPI for known MAPK pathway components, researchers can:
-
Confirm known interactions and their subcellular context.
-
Identify novel, high-confidence interactions that are specific to certain cellular compartments.
-
Filter out biologically unlikely interactions that may have been identified in large-scale screens but are not relevant in a specific cellular location.
Applications in Drug Development
The integration of subcellular localization data in ComPPI offers unique advantages for drug development professionals.
Identifying Novel, Compartment-Specific Drug Targets
Many diseases are driven by aberrant protein interactions within specific cellular compartments. By using ComPPI, researchers can identify proteins that are central to disease-associated interaction networks within a particular subcellular location. These "localized" hub proteins can represent novel and more specific drug targets, potentially leading to therapies with higher efficacy and fewer off-target effects.
Predicting and Understanding Off-Target Effects
A significant challenge in drug development is the potential for off-target effects, where a drug interacts with unintended proteins, leading to adverse side effects. ComPPI can aid in predicting and understanding these effects by:
-
Identifying potential off-target interactors of a drug target.
-
Assessing the biological likelihood of these off-target interactions based on the subcellular co-localization of the drug target and the potential off-target protein. If a drug is designed to act in the nucleus, an off-target interaction with a mitochondrial protein is less likely to be of clinical significance.
By providing a more biologically relevant map of the interactome, ComPPI is an invaluable resource for researchers and drug development professionals seeking to accelerate the discovery of novel therapeutics and improve our understanding of complex diseases.
References
Application Notes and Protocols for Proteome-Wide Analysis Using ComPPI
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing a proteome-wide analysis of protein-protein interactions (PPIs) using the Compartmentalized Protein-Protein Interaction (ComPPI) database. ComPPI is a valuable resource that integrates PPI data with subcellular localization information to provide a more biologically relevant context for interaction networks.[1][2][3] By filtering out interactions between proteins that are not localized to the same cellular compartment, ComPPI enhances the accuracy of PPI networks and aids in the discovery of novel biological insights.[1][3][4][5][6]
Introduction to ComPPI
ComPPI is a comprehensive database that amalgamates data from multiple protein-protein interaction and subcellular localization databases.[7] It covers four species: Saccharomyces cerevisiae (yeast), Caenorhabditis elegans (worm), Drosophila melanogaster (fruit fly), and Homo sapiens (human).[1][4] A key feature of ComPPI is its scoring system, which provides a confidence level for both the subcellular localization of a protein (Localization Score) and the likelihood of an interaction occurring within a specific compartment (Interaction Score).[2][8] This allows researchers to build high-confidence, compartment-specific interactomes for proteome-wide analysis.
Key Features of ComPPI:
-
Data Integration: Merges data from 7 PPI and 8 subcellular localization databases.[3][7]
-
Compartmentalization: Filters interactions based on the co-localization of interacting partners.[1][3]
-
Confidence Scoring: Provides Localization and Interaction Scores to assess data reliability.[2][8]
-
Hierarchical Localization: Utilizes over 1800 Gene Ontology terms for a detailed and structured representation of subcellular localizations.[3]
-
User-Friendly Interface: Offers basic and advanced search options, as well as bulk download capabilities.[2][3][4][9]
Data Presentation: Quantitative Data in ComPPI
ComPPI provides several quantitative scores and data points that are crucial for interpreting the results of a proteome-wide analysis. These are summarized in the tables below.
Localization Score
The Localization Score reflects the probability of a protein being present in a specific major subcellular localization.[8] The score is calculated based on the type of evidence supporting the localization (experimental, predicted, or unknown).[8]
| Evidence Type | Weight (p) | Description |
| Experimental | 0.8 | Localization determined through direct experimental methods. |
| Predicted | 0.7 | Localization inferred from computational predictions. |
| Unknown | 0.3 | The origin of the localization data is not specified. |
| Table 1: Weights for Different Evidence Types in Localization Score Calculation. [8] |
Interaction Score
The Interaction Score is a measure of the reliability of an interaction between two proteins, taking into account their Localization Scores within a shared compartment.[8] This score helps to prioritize high-confidence interactions.
| Score Range | Interpretation |
| 0.9 - 1.0 | Very High Confidence |
| 0.7 - 0.89 | High Confidence |
| 0.4 - 0.69 | Medium Confidence |
| 0.0 - 0.39 | Low Confidence |
| Table 2: General Interpretation of Interaction Scores. |
Database Statistics
The following table provides an overview of the data content in ComPPI, which is essential for understanding the scope of a proteome-wide analysis.
| Species | Number of Proteins | Number of Localizations | Number of Interactions |
| S. cerevisiae | 6,566 | 24,145 | 210,941 |
| C. elegans | 20,766 | 44,609 | 35,816 |
| D. melanogaster | 26,097 | 51,801 | 340,286 |
| H. sapiens | 94,488 | 266,306 | 1,311,184 |
| Table 3: ComPPI Database Statistics. [2] |
Experimental Protocols
This section outlines the protocols for performing a proteome-wide analysis using ComPPI, from data retrieval to network visualization and analysis.
Protocol 1: Downloading a Whole-Proteome or Compartment-Specific Interactome
This protocol describes how to download a complete interactome for a specific organism or a subset of interactions occurring within a particular subcellular compartment.
Methodology:
-
Navigate to the ComPPI Downloads Page: Access the "Downloads" section of the ComPPI website.[9]
-
Select the Desired Dataset:
-
Specify Parameters:
-
Species: Select the organism of interest from the dropdown menu.
-
Subcellular Localization (for compartmentalized interactome): Choose the desired cellular compartment (e.g., nucleus, mitochondria, cytosol).
-
-
Download the Data: The data will be provided as a tab-delimited text file.[10]
Output Format:
The downloaded file will contain pairs of interacting proteins, along with their associated scores and source information.[10][12]
| Column Header | Description |
| Interactor A | UniProt accession of the first protein. |
| Interactor B | UniProt accession of the second protein. |
| Interaction Score | The confidence score for the interaction. |
| Source Databases | The database(s) from which the interaction data was sourced. |
| Table 4: Example structure of the downloaded interactome file. |
Protocol 2: Performing an Advanced Search for a Protein Set
This protocol is suitable for investigating the interaction partners of a specific list of proteins (e.g., from a proteomics experiment) within a defined cellular context.
Methodology:
-
Navigate to the ComPPI Search Page: Access the "Search" section of the ComPPI website.[9]
-
Select "Advanced Search": This allows for more specific filtering criteria.[13]
-
Input Protein Identifiers: Enter the protein names or UniProt accessions of interest.
-
Set Filtering Parameters:
-
Species: Choose the relevant organism.
-
Subcellular Localization: Specify one or more compartments of interest.
-
Localization Score: Set a minimum threshold for the Localization Score to increase confidence.[13]
-
-
Apply Settings to Results: Check the "Apply all settings to the results page" box to ensure the filtering criteria are applied to the interacting partners as well.[13]
-
Execute the Search and Download Results: The results can be exported as a tab-delimited text file.[10][13]
Visualization and Analysis of Proteome-Wide Networks
The data downloaded from ComPPI can be used to construct and analyze PPI networks using software like Cytoscape.
Network Construction Workflow
References
- 1. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 3. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 4. academic.oup.com [academic.oup.com]
- 5. linkgroup.hu [linkgroup.hu]
- 6. [1410.2494] ComPPI, a cellular compartment-specific database for protein-protein interaction network analysis [arxiv.org]
- 7. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 8. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 9. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 10. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 11. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 12. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 13. comppi.linkgroup.hu [comppi.linkgroup.hu]
Using ComPPI to Elevate Experimental Biochemistry Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to leveraging the ComPPI database for the analysis of experimental biochemistry results. ComPPI, a cellular compartment-specific protein-protein interaction (PPI) database, is a powerful tool for filtering and contextualizing PPI data, thereby enhancing the biological relevance of experimental findings. By integrating subcellular localization information, ComPPI helps to eliminate biologically unlikely interactions and uncover novel, compartment-specific protein functions.[1][2][3]
Introduction to ComPPI: Enhancing PPI Data with Subcellular Context
Protein-protein interaction (PPI) data, often generated from high-throughput methods like yeast two-hybrid screens or co-immunoprecipitation coupled with mass spectrometry (co-IP-MS), can contain a significant number of false positives or biologically irrelevant interactions.[4][5] A primary reason for this is the disregard for the subcellular localization of the interacting proteins; an interaction, even if biochemically possible, cannot occur in vivo if the two proteins are not present in the same cellular compartment at the same time.
ComPPI addresses this challenge by integrating PPI data with subcellular localization information from numerous databases.[1][2] It covers four key species: Homo sapiens (human), Saccharomyces cerevisiae (yeast), Drosophila melanogaster (fly), and Caenorhabditis elegans (worm).[2]
A core feature of ComPPI is the assignment of two key quantitative scores:
-
Localization Score: This score reflects the confidence of a protein's localization to a specific subcellular compartment based on experimental evidence and predictions.[2][4]
-
Interaction Score: This score represents the likelihood of an interaction occurring in a specific cellular compartment, calculated based on the Localization Scores of the interacting partners.[2][4]
By utilizing these scores, researchers can filter their experimental PPI datasets to prioritize interactions that are highly likely to be biologically relevant.
Application Note: Analysis of Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS) Data
This section details the application of ComPPI for the analysis of protein interactors identified through Co-IP-MS experiments.
Objective: To refine a list of putative protein interactors of a bait protein by incorporating subcellular localization data and to identify high-confidence, compartment-specific interaction networks.
Experimental Data: A list of proteins identified by mass spectrometry following immunoprecipitation of a bait protein.
Protocol for Co-IP-MS Data Analysis using ComPPI:
-
Data Preparation:
-
Compile a list of identified proteins from the Co-IP-MS experiment.
-
Use a common protein identifier, such as UniProt accession numbers, for compatibility with the ComPPI database.
-
-
Data Upload and Search:
-
Navigate to the ComPPI web server.
-
Use the "Search" function to query for the bait protein and its potential interactors individually or as a list.[4]
-
-
Filtering and Analysis:
-
For each potential interactor, retrieve the subcellular localization data and Localization Scores provided by ComPPI.
-
Filter the list of interactors based on co-localization with the bait protein. Prioritize interactors that share at least one subcellular compartment with the bait.
-
Utilize the Interaction Score to further refine the list. Set a stringent Interaction Score threshold (e.g., >0.75) to select for high-confidence interactions.
-
-
Data Interpretation and Visualization:
-
The filtered list represents a high-confidence, compartment-specific interactome for the bait protein.
-
Use this refined list for downstream analysis, such as pathway enrichment analysis or for constructing a visual network of interactions.
-
Data Presentation: Example Quantitative Data
The following table illustrates how to summarize the analysis of a hypothetical Co-IP-MS experiment targeting "Bait Protein A," which is known to localize to the nucleus and cytoplasm.
| Prey Protein | UniProt ID | Bait Protein Co-localization | Localization Score (Nucleus) | Localization Score (Cytoplasm) | Interaction Score with Bait A | Biological Function |
| Protein X | P12345 | Nucleus, Cytoplasm | 0.95 | 0.85 | 0.90 | Transcription Regulation |
| Protein Y | Q67890 | Cytoplasm | 0.10 | 0.98 | 0.88 | Signal Transduction |
| Protein Z | R54321 | Mitochondrion | 0.05 | 0.20 | 0.15 | Metabolism |
| Protein W | S98765 | Nucleus | 0.92 | 0.30 | 0.85 | DNA Repair |
In this example, Protein Z would be considered a low-confidence interactor due to its primary localization in the mitochondrion and a very low Interaction Score.
Application Note: Elucidating Signaling Pathways
ComPPI can be instrumental in delineating signaling pathways by confirming known interactions and suggesting novel, compartment-specific pathway components.
Objective: To map the subcellular context of a known signaling pathway and to identify potential new pathway members from a list of candidate proteins.
Protocol for Signaling Pathway Analysis using ComPPI:
-
Define the Core Pathway:
-
List the known protein components of the signaling pathway of interest.
-
-
Analyze Known Interactions in ComPPI:
-
Search for each protein in the ComPPI database to verify their subcellular co-localization and the Interaction Scores of their known interactions.
-
This step can help to identify specific compartments where signaling events are most likely to occur.
-
-
Screen Candidate Proteins:
-
If you have a list of candidate proteins that may be involved in the pathway (e.g., from a differential expression study), use ComPPI to check for potential interactions with the core pathway components.
-
Filter the candidates based on their co-localization and high Interaction Scores with known pathway members.
-
-
Construct the Pathway Diagram:
-
Use the filtered data to construct a signaling pathway diagram that includes the subcellular compartments of the proteins and their interactions.
-
Mandatory Visualization: Signaling Pathway Diagram
The following diagram, generated using the DOT language, illustrates a hypothetical signaling pathway involving Receptor A, Kinase B, and Transcription Factor C, with their subcellular localizations and interactions informed by ComPPI data.
Experimental Protocols
This section provides a generalized protocol for a key experiment often analyzed using ComPPI.
Protocol: Co-Immunoprecipitation (Co-IP)
1. Cell Lysis: a. Culture cells to 80-90% confluency. b. Wash cells with ice-cold PBS. c. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the protein lysate.
2. Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C. b. Centrifuge and collect the pre-cleared supernatant. c. Add the primary antibody specific to the bait protein to the pre-cleared lysate. d. Incubate overnight at 4°C with gentle rotation. e. Add protein A/G beads and incubate for 2-4 hours at 4°C. f. Pellet the beads by centrifugation.
3. Washing: a. Wash the beads 3-5 times with lysis buffer to remove non-specific binding proteins.
4. Elution: a. Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
5. Downstream Analysis: a. The eluted proteins can be resolved by SDS-PAGE and visualized by Western blotting or identified by mass spectrometry.
Logical Workflow for ComPPI Analysis
The following diagram illustrates the logical workflow for integrating experimental data with the ComPPI database.
References
- 1. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ComPPI: a cellular compartment-specific database for protein–protein interaction network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 5. comppi.linkgroup.hu [comppi.linkgroup.hu]
ComPPI in Molecular Biology: Application Notes and Protocols for Researchers
For Immediate Release
Budapest, Hungary – December 13, 2025 – The ComPPI (Compartmentalized Protein-Protein Interaction) database is a powerful, open-source tool designed to enhance the accuracy and biological relevance of protein-protein interaction (PPI) network analysis. By integrating PPI data with subcellular localization information, ComPPI enables researchers to filter out biologically unlikely interactions and focus on those that are plausible within the cellular context. This document provides detailed application notes and protocols for utilizing ComPPI in molecular biology research, with a particular focus on signaling pathway analysis and drug discovery.
Introduction to ComPPI
ComPPI is a comprehensive database that amalgamates data from multiple PPI and subcellular localization databases for four key model organisms: Homo sapiens (human), Saccharomyces cerevisiae (yeast), Drosophila melanogaster (fruit fly), and Caenorhabditis elegans (worm).[1][2][3][4] Its primary innovation is the integration of subcellular localization data to provide confidence scores for both protein localizations and their interactions.[3][4] This allows researchers to construct more reliable and biologically meaningful PPI networks by filtering out interactions between proteins that are unlikely to be present in the same cellular compartment.[1][2]
Core Features and Data Presentation
ComPPI provides users with a wealth of curated information. The key data types and their utility are summarized below.
| Data Type | Description | Relevance to Research |
| Integrated PPI Data | A comprehensive collection of PPIs from various source databases.[3] | Provides a broad overview of the potential interactome of a protein or a set of proteins. |
| Subcellular Localization Data | Information on the subcellular localization of proteins, aggregated from multiple experimental and predicted sources.[3] | Crucial for understanding the spatial context of protein function and for filtering PPI data. |
| Localization Score | A confidence score indicating the reliability of a protein's localization to a specific subcellular compartment.[3] | Allows researchers to prioritize proteins with well-established localizations in their analyses. |
| Interaction Score | A confidence score for a given PPI, taking into account the subcellular co-localization of the interacting partners.[3] | Enables the filtering of PPI networks to include only high-confidence, co-localized interactions. |
Quantitative Data Summary from ComPPI Database (Version 2.1.1)
| Species | Number of Proteins | Number of Localizations | Number of Interactions |
| Homo sapiens | 94,488 | 266,306 | 1,311,184 |
| S. cerevisiae | 6,566 | 24,145 | 210,941 |
| D. melanogaster | 26,097 | 51,801 | 340,286 |
| C. elegans | 20,766 | 44,609 | 35,816 |
Application Notes
Application 1: Refining Signaling Pathways
One of the primary applications of ComPPI is the refinement of signaling pathways. Traditional PPI maps often contain numerous interactions that are not biologically relevant in a specific cellular context. By applying subcellular localization filters, researchers can prune these networks to reveal a more accurate representation of signaling cascades within specific compartments.
Example Case Study: Analysis of the Apoptosis Signaling Pathway
A hypothetical study on the apoptosis pathway could utilize ComPPI to identify novel, compartment-specific interactions. By focusing on proteins known to be involved in apoptosis and filtering for interactions occurring within the mitochondria or the cytoplasm, researchers can uncover previously uncharacterized components of the apoptotic machinery. This refined network can then be used to generate new hypotheses for experimental validation.
Application 2: Identification of Novel Drug Targets
ComPPI can be a valuable tool in the early stages of drug discovery for the identification and validation of novel therapeutic targets. By focusing on disease-specific PPI networks, researchers can identify key nodes (proteins) that are central to the disease process and are localized in accessible cellular compartments (e.g., the cell membrane).
Conceptual Workflow for Drug Target Identification:
-
Define a set of seed proteins known to be involved in a specific disease.
-
Use ComPPI to build a high-confidence, compartment-specific PPI network around these seed proteins.
-
Perform network analysis to identify hub proteins or proteins that bridge different functional modules within the network.
-
Prioritize potential drug targets based on their network properties, subcellular localization (e.g., cell surface or extracellular proteins are often more druggable), and existing biological knowledge.
-
Experimentally validate the role of the identified targets in the disease phenotype.
Experimental Protocols
Protocol 1: Basic Protocol for Filtering a PPI Network using the ComPPI Web Server
This protocol describes how to use the ComPPI web interface to retrieve and filter the interactions of a single protein of interest.
Materials:
-
A computer with an internet connection.
-
The name or UniProt ID of the protein of interest.
Methodology:
-
Navigate to the ComPPI website: Open a web browser and go to the ComPPI homepage.
-
Search for a protein: In the search bar, enter the name or UniProt ID of your protein of interest and click "Search".
-
Review the protein's interactions: The results page will display a list of interacting partners for your query protein, along with their respective Interaction Scores.
-
Filter interactions by subcellular localization: On the results page, use the filtering options to select for interactions occurring in specific subcellular compartments (e.g., "Nucleus", "Cytosol").
-
Set confidence score thresholds: Further refine the interaction list by setting a minimum threshold for the Interaction Score to focus on high-confidence interactions.
-
Export the filtered interaction list: Download the filtered list of interactions for further analysis in network visualization software like Cytoscape.
Protocol 2: Advanced Protocol for Building a Compartment-Specific Interactome
This protocol outlines the steps for downloading and analyzing a complete compartment-specific interactome from ComPPI for a systems-level analysis.
Materials:
-
A computer with an internet connection.
-
Software for data analysis and network visualization (e.g., R, Python, Cytoscape).
Methodology:
-
Navigate to the ComPPI "Downloads" page.
-
Select the species of interest.
-
Choose the "Compartmentalized interactome" dataset.
-
Select the desired subcellular compartment from the dropdown menu (e.g., "Mitochondrion").
-
Download the dataset. The data is provided in a tab-delimited text file.
-
Import the data into your analysis software.
-
Perform network analysis: Use your chosen software to construct and analyze the network. This may include identifying hub proteins, detecting functional modules, and performing pathway enrichment analysis.
-
Visualize the network: Use a tool like Cytoscape to create a visual representation of the compartment-specific interactome.
Visualizations
Caption: Workflow for utilizing ComPPI in molecular biology research.
Caption: Refining a signaling pathway using ComPPI localization data.
References
Advanced Search Techniques in the ComPPI Database: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on utilizing the advanced search and analysis features of the ComPPI database. ComPPI is a valuable resource for investigating protein-protein interactions (PPIs) within the context of their subcellular localization, which is crucial for understanding cellular processes and identifying potential drug targets.
Introduction to ComPPI
The Compartmentalized Protein-Protein Interaction (ComPPI) database is an integrated resource that combines PPI data from multiple source databases with protein subcellular localization information.[1][2][3] A key feature of ComPPI is its ability to filter out biologically unlikely interactions by considering the co-localization of interacting partners.[1][2][4] This allows researchers to construct high-confidence, compartment-specific interaction networks.
ComPPI integrates data from seven protein-protein interaction databases and eight subcellular localization databases, covering four species: Homo sapiens, Drosophila melanogaster, Caenorhabditis elegans, and Saccharomyces cerevisiae.[3] The database provides two confidence scores: a Localization Score for the reliability of a protein's subcellular localization and an Interaction Score that reflects the likelihood of an interaction based on the co-localization of the interacting proteins.[3]
Advanced Search Strategies
ComPPI offers both basic and advanced search options to query its extensive dataset. While the basic search is useful for quick lookups of individual proteins, the advanced search provides powerful filtering capabilities to refine search results and construct specific interaction datasets.
Filtering by Subcellular Localization
A primary advanced feature is the ability to filter interactions based on the subcellular localization of the query protein and its interactors. This is critical for focusing on interactions that are most likely to occur in a specific cellular context.
Protocol for Subcellular Localization-based Search:
-
Navigate to the "Search" page on the ComPPI website.
-
Enter the name of your protein of interest in the search box. An autocomplete function will suggest protein names.
-
Click on "Advanced Settings" to expand the filtering options.
-
Select the desired species from the dropdown menu.
-
Specify the subcellular localization(s) of interest for your query protein. You can select one or more of the major compartments (e.g., Nucleus, Cytosol, Mitochondrion).
-
Set a Localization Score threshold for the query protein to include only proteins with a high confidence of being in the selected compartment(s).
-
To apply these filters to the interacting partners as well, check the box "Apply all settings to the results page".
-
Execute the search. The results will display the query protein and its interactors that meet the specified criteria.
-
On the results page, you can further dynamically filter the interactors by subcellular localization and Interaction Score.
Utilizing Confidence Scores
The Localization and Interaction Scores are quantitative measures of data reliability. Advanced queries should leverage these scores to build high-confidence interaction networks.
-
Localization Score: This score, ranging from 0 to 1, indicates the confidence in a protein's assignment to a specific subcellular compartment based on the number and type of supporting evidence.
-
Interaction Score: This score is calculated based on the Localization Scores of the two interacting proteins in a shared compartment. A higher score suggests a more reliable interaction.
Protocol for Confidence Score-based Filtering:
-
Follow steps 1-4 of the protocol in section 2.1.
-
In the "Advanced Settings," use the sliders to set the minimum Localization Score for your query protein in the selected compartments.
-
After executing the search, on the results page, use the "Custom Settings" to filter the interactors by their Interaction Score . A higher threshold (e.g., >0.8) will yield a more stringent and likely more biologically relevant set of interactions.
Batch Data Download for Offline Analysis
For large-scale analyses, it is more efficient to download datasets directly from the "Downloads" page. ComPPI provides several predefined datasets that can be customized.
Protocol for Downloading Compartmentalized Interactomes:
-
Navigate to the "Downloads" page on the ComPPI website.[5]
-
Select "Compartmentalized Interactome" . This dataset contains only interactions where both partners share at least one common subcellular localization.[5]
-
Choose the species of interest.
-
Select the desired subcellular localization . You can download the interactome for a specific compartment (e.g., Nucleus) or for all localizations.
-
The data will be downloaded as a tab-delimited text file, which can be easily imported into network analysis software like Cytoscape or parsed using custom scripts.
Quantitative Data Presentation
The following table presents a summary of the data content in the ComPPI database (version 2.1), providing a quantitative overview of the information available for each species.
| Species | Number of Proteins | Number of Localizations | Number of Interactions |
| Homo sapiens | 94,488 | 266,306 | 1,311,184 |
| Drosophila melanogaster | 26,097 | 51,801 | 340,286 |
| Caenorhabditis elegans | 20,766 | 44,609 | 35,816 |
| Saccharomyces cerevisiae | 6,566 | 24,145 | 210,941 |
| Data derived from the ComPPI database homepage.[3] |
A recent pan-cancer analysis of Cyclic Nucleotide Phosphodiesterases (PDEs) utilized PPI data downloaded from ComPPI, demonstrating a practical application of the database in large-scale bioinformatics studies.[6]
Experimental Protocols Overview
The protein-protein interaction data in ComPPI is aggregated from several primary databases, each with its own curation standards and reliance on specific experimental methods. Below is an overview of the key experimental techniques that provide the evidence for the interactions found in ComPPI.
Methodologies from Source Databases
ComPPI integrates data from sources including BioGRID and HPRD.[7]
-
BioGRID (Biological General Repository for Interaction Datasets): BioGRID curates interaction data from both high-throughput studies and focused, low-throughput publications.[8][9][10] The experimental evidence is categorized using a controlled vocabulary.[9][10]
-
Affinity Capture-MS/Western: A "bait" protein is tagged and used to pull down its interacting "prey" proteins from a cell lysate. The interacting partners are then identified by mass spectrometry or Western blotting.[11]
-
Yeast Two-Hybrid (Y2H): This is a genetic method to detect binary protein-protein interactions in yeast.[12]
-
Reconstituted Complex: Interactions are identified between purified proteins in vitro.[11]
-
-
HPRD (Human Protein Reference Database): All information in HPRD is manually curated from literature by expert biologists.[13][14]
-
In vivo: Interactions are demonstrated to occur within living cells.
-
In vitro: Interactions are demonstrated in a controlled environment outside of a living organism, often using purified proteins.
-
Yeast Two-Hybrid (Y2H): As described above.
-
Detailed, step-by-step protocols for these methods are typically found in the original publications cited by the source databases.
Visualizing Signaling Pathways and Workflows
The integration of subcellular localization data is particularly powerful for understanding the spatial regulation of signaling pathways. Below are examples of how ComPPI data can be visualized to represent these complex biological processes.
Logical Workflow for Drug Target Discovery
This workflow illustrates how ComPPI can be used to identify and prioritize potential drug targets by focusing on interactions within a specific cellular compartment relevant to a disease.
EGFR Signaling Pathway with Subcellular Localization
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation and is often dysregulated in cancer.[15][16][17] The spatial segregation of its components is critical for proper signal transduction. This diagram shows a simplified EGFR pathway, with nodes colored by their primary subcellular localization as might be determined from ComPPI.
TGF-β Signaling and SMAD Translocation
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cellular processes like growth, differentiation, and apoptosis.[18][19][20] A key event in this pathway is the translocation of SMAD proteins from the cytoplasm to the nucleus.
Programmatic Access
While the ComPPI website does not provide a dedicated public API for programmatic access, the entire database is available for download in SQL format from the "Downloads" page.[5] This allows for local installation and querying of the database using standard SQL commands, providing a powerful way to perform complex, large-scale analyses.
Protocol for Local Database Setup:
-
Navigate to the "Downloads" page on the ComPPI website.
-
Under "Current and Previous Releases in SQL format," download the latest comppi.sql.gz file.
-
Decompress the downloaded file.
-
Import the .sql file into a local MySQL or other compatible database management system.
-
You can now perform complex queries directly on your local copy of the database, enabling integration with bioinformatics pipelines and custom analysis scripts.
By leveraging these advanced search techniques and data analysis strategies, researchers can fully exploit the rich, contextualized information within the ComPPI database to gain deeper insights into cellular function and accelerate drug discovery efforts.
References
- 1. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 4. ComPPI: a cellular compartment-specific database for protein–protein interaction network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Use of the BioGRID Database for Analysis of Yeast Protein and Genetic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Experimental Evidence Codes | BioGRID [wiki.thebiogrid.org]
- 12. jme.bioscientifica.com [jme.bioscientifica.com]
- 13. HPRD -- Human Protein Reference Database | HSLS [hsls.pitt.edu]
- 14. Development of Human Protein Reference Database as an Initial Platform for Approaching Systems Biology in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Network Analysis of Epidermal Growth Factor Signaling Using Integrated Genomic, Proteomic and Phosphorylation Data | PLOS One [journals.plos.org]
- 16. Computational modeling of the EGFR network elucidates control mechanisms regulating signal dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
- 18. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 19. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
ComPPI Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting guidance for interpreting data from the Compartmentalized Protein-Protein Interaction (ComPPI) database.
Frequently Asked Questions (FAQs)
Understanding ComPPI Scores
Q1: What are the Localization Score and Interaction Score in ComPPI?
A: ComPPI uses two key scores to assess the reliability of protein-protein interactions (PPIs) based on subcellular localization:
-
Localization Score: This score represents the probability of a protein being present in a specific major subcellular compartment (e.g., nucleus, cytoplasm). It is calculated based on the type and number of evidence sources for a protein's location.[1]
-
Interaction Score: This score indicates the likelihood that two proteins interact within the same subcellular compartment. It is derived from the Localization Scores of the two interacting proteins. A higher Interaction Score suggests a higher probability that the interaction is biologically relevant in the context of cellular compartments.
Q2: How are the Localization Scores calculated, and what do the evidence types mean?
A: The Localization Score is calculated using weights assigned to different types of evidence for a protein's subcellular location. ComPPI integrates data from various sources and categorizes the evidence as experimental, predicted, or of unknown origin.[1] These evidence types are weighted to reflect their reliability.
| Evidence Type | Optimized Weight | Description |
| Experimental | 0.8 | Localization determined through direct experimental methods. This is the most reliable evidence. |
| Predicted | 0.7 | Localization inferred from computational predictions. |
| Unknown | 0.3 | The origin of the localization data is not specified in the source database. |
The final Localization Score is a probabilistic measure that considers these weights and the number of sources supporting a particular localization.[1]
Q3: Why is the Interaction Score for a known interaction zero?
A: An Interaction Score of zero indicates that there is no subcellular localization data available for one or both of the interacting proteins in the ComPPI database.[1] The interaction itself may still be valid, but ComPPI cannot assign a location-based confidence score without information on where the proteins are located within the cell.
Q4: How should I interpret an interaction with a low Interaction Score?
A: A low Interaction Score suggests that while an interaction between two proteins may have been reported, there is weak evidence that they co-localize in the same subcellular compartment. This could mean:
-
The proteins may interact transiently or in compartments not well-represented in the database.
-
The localization data for one or both proteins may be sparse or based on lower-confidence "predicted" or "unknown" evidence types.
-
It could be a biologically unlikely interaction that occurs under non-physiological conditions.
Users should exercise caution when interpreting interactions with low scores and consider them as hypotheses that may require further experimental validation.
Data Content and Coverage
Q5: Does ComPPI contain information about protein isoforms?
A: ComPPI integrates data from various protein-protein interaction and subcellular localization databases, which primarily focus on the gene or protein level. While the importance of protein isoforms in mediating specific interactions is recognized in the broader scientific literature, ComPPI does not currently provide distinct interaction data for individual protein isoforms. Users should assume that the interactions reported are generally representative of the canonical protein sequence. For isoform-specific interaction analysis, researchers may need to consult specialized databases or use predictive tools.
Q6: I can't find my protein of interest in ComPPI. Why?
A: There are several reasons why a protein might not be found in ComPPI:
-
Nomenclature: Ensure you are using a standard protein identifier that ComPPI recognizes, such as a UniProt accession number. Try searching with different synonyms.
-
Data Integration: ComPPI is an integrated database, but it may not include every protein from every possible source. The protein may not be present in the underlying databases that ComPPI uses.
-
Species: ComPPI covers specific species (S. cerevisiae, C. elegans, D. melanogaster, and H. sapiens).[2][3] Make sure your protein of interest is from one of these organisms.
Q7: How does ComPPI handle conflicting subcellular localization data for the same protein?
A: A single protein can reside in and shuttle between multiple subcellular compartments. ComPPI calculates a separate Localization Score for each major compartment based on all available evidence. Therefore, a protein can have high Localization Scores for multiple locations (e.g., nucleus and cytoplasm). When interpreting an interaction between two proteins with multiple high-scoring localizations, consider the biological context of your research to determine the most relevant compartment for their interaction. The overall Interaction Score is a probabilistic combination of the compartment-specific interaction scores.[1]
Troubleshooting Guides
Troubleshooting 1: Interpreting Interactions with Multiple High-Scoring Localizations
If you find a high-scoring interaction between two proteins that both have high Localization Scores in multiple compartments, follow these steps to interpret the result:
-
Review Compartment-Specific Scores: Examine the individual Localization Scores for each protein in each of the six major compartments provided by ComPPI.
-
Identify Shared High-Confidence Locations: Look for compartments where both proteins have a high Localization Score. These are the most probable locations for the interaction to occur.
-
Consider the Biological Context: Relate the shared high-scoring compartments to the known functions of the proteins. For example, if both proteins are involved in transcription, a high interaction score in the nucleus is more likely to be biologically significant than a high score in the extracellular space.
-
Consult the Literature: Use the source database and PubMed IDs provided by ComPPI to investigate the experimental context in which the interaction and localizations were determined.
Logical Flow for Interpreting Multi-Localization Interactions
Caption: Workflow for interpreting interactions with multiple high-scoring localizations.
Troubleshooting 2: Data Export and Network Visualization
ComPPI allows users to download search results in a tab-delimited text format, which can be imported into network visualization software like Cytoscape.
Step-by-Step Guide to Exporting and Visualizing a ComPPI Network in Cytoscape:
-
Perform a Search in ComPPI: Search for your protein of interest on the ComPPI website.
-
Filter and Download Data: On the results page, apply any desired filters (e.g., by Interaction Score) and download the interaction list.
-
Prepare Data for Import: The downloaded text file is generally compatible with Cytoscape's network import function. Ensure the columns for the source and target proteins are clearly identified.
-
Import into Cytoscape:
-
Open Cytoscape.
-
Go to File > Import > Network from File...
-
Select your downloaded ComPPI file.
-
In the import dialog, designate the columns containing the interacting proteins as the "Source Node" and "Target Node".
-
Designate other columns, such as the "Interaction Score", as edge attributes.
-
-
Visualize Network Attributes:
-
In the "Style" control panel in Cytoscape, you can map visual properties to your data.
-
For example, you can map the "Edge Width" to the "Interaction Score" to visually represent the strength of the interaction confidence.
-
Data Export and Visualization Workflow
Caption: Workflow for exporting ComPPI data and visualizing it in Cytoscape.
Troubleshooting 3: Programmatic Access to ComPPI Data
As of the latest review, ComPPI does not provide a dedicated public API (Application Programming Interface) for programmatic data access. However, researchers can download complete datasets from the "Downloads" section of the ComPPI website.
Recommended Workflow for Bulk Data Analysis:
-
Download Full Datasets: Navigate to the "Downloads" page on the ComPPI website and download the relevant datasets for your species of interest. The data is available in SQL and plain text formats.
-
Local Database Setup: For advanced users, the downloaded SQL files can be used to set up a local instance of the ComPPI database. This allows for complex queries and integration with other local bioinformatics resources.
-
Scripting for Data Processing: Use scripting languages like Python or R to parse the downloaded plain text files for large-scale analysis and integration into custom workflows.
Experimental Protocols
General Protocol for Validating Novel Protein-Protein Interactions
ComPPI is a valuable resource for generating hypotheses about novel PPIs. If you identify a high-confidence interaction in ComPPI that has not been extensively characterized, you can use the following general workflow for experimental validation.
Experimental Validation Workflow
Caption: General workflow for the experimental validation of a predicted PPI.
Key Methodologies:
-
Co-immunoprecipitation (Co-IP): This is a widely used technique to demonstrate that two proteins interact in a cellular context. An antibody to a "bait" protein is used to pull it out of a cell lysate, and the "prey" protein is detected if it is bound to the bait.
-
Pull-down Assays: This is an in vitro method where a tagged "bait" protein is immobilized on beads and used to capture interacting "prey" proteins from a cell lysate or a solution of purified proteins.
-
Yeast Two-Hybrid (Y2H): A genetic method to detect binary protein interactions in yeast.
-
Förster Resonance Energy Transfer (FRET): A biophysical method to measure the distance between two fluorescently labeled proteins. A positive FRET signal indicates that the two proteins are in very close proximity (typically <10 nm), suggesting a direct interaction.
-
Bimolecular Fluorescence Complementation (BiFC): In this technique, a fluorescent protein is split into two non-fluorescent fragments, and each is fused to one of the proteins of interest. If the proteins interact, the fragments are brought together, and fluorescence is restored.
-
Proximity Ligation Assay (PLA): This method allows for the in situ detection of protein interactions with high specificity and sensitivity. When two proteins are in close proximity, a signal is generated that can be visualized using fluorescence microscopy.
References
How to handle missing localization data in ComPPI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use the ComPPI database, with a specific focus on handling missing subcellular localization data.
Frequently Asked Questions (FAQs)
Q1: What is ComPPI and how does it handle protein localization data?
A1: ComPPI is a database that integrates protein-protein interaction (PPI) data with subcellular localization information to provide a more biologically relevant context for interaction networks.[1][2] A key feature of ComPPI is its ability to filter out biologically unlikely interactions by considering the subcellular compartments where proteins are located.[1][3] ComPPI compiles localization data from multiple sources and categorizes it into three evidence levels: experimental, predicted, and unknown.[4] This allows for a nuanced assessment of the likelihood of a protein's presence in a specific cellular compartment.
Q2: What do the "Localization Score" and "Interaction Score" in ComPPI represent?
A2: The Localization Score is a value that indicates the confidence of a protein's localization to a specific subcellular compartment. It is calculated based on the type and number of evidence sources supporting that localization.[2] The Interaction Score represents the probability that a given protein-protein interaction is biologically relevant, based on the Localization Scores of the two interacting proteins.[2][5] An interaction is considered more likely if both proteins have a high Localization Score in at least one common subcellular compartment.
Q3: What does it mean if a protein has no localization data in ComPPI?
A3: If a protein has no localization data, it means that none of the source databases integrated by ComPPI contained information about its subcellular location.[4] For a number of proteins in the database, no localization information is available.
Q4: How does ComPPI handle missing localization data when calculating the Interaction Score?
A4: If one or both of the proteins in a given interaction have no available localization data, the Interaction Score for that pair will be 0.[4] This indicates that the biological feasibility of the interaction could not be assessed based on subcellular co-localization.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to missing localization data during your experiments with ComPPI.
Issue 1: A protein of interest has no associated localization data.
-
Step 1: Verify Data Sources. Check the original data sources that ComPPI uses to see if any localization information has been recently added that may not yet be incorporated into ComPPI. ComPPI integrates data from eight different subcellular localization databases.[2]
-
Step 2: Literature Search. Conduct a thorough literature search for your protein of interest. Experimental evidence of its localization may exist in recent publications that have not yet been curated by major databases.
-
Step 3: In Silico Prediction. Use independent prediction tools to predict the subcellular localization of your protein based on its amino acid sequence. These predictions can provide a working hypothesis for further investigation.
-
Step 4: Experimental Validation. If the protein is critical to your research, consider experimentally determining its subcellular localization using methods like immunofluorescence microscopy or subcellular fractionation followed by Western blotting or mass spectrometry.
Issue 2: An important protein-protein interaction has an Interaction Score of 0.
-
Step 1: Investigate Localization of Interacting Partners. A score of 0 arises from missing localization data for at least one of the proteins.[4] Use the steps outlined in "Issue 1" to investigate the localization of each protein individually.
-
Step 2: Consider Dynamic Localization. Proteins can shuttle between different cellular compartments. The absence of a co-localization in the available data does not definitively rule out an interaction, as the proteins may co-localize under specific cellular conditions or at particular times.
-
Step 3: Evaluate Other Evidence. Look for other supporting evidence for the interaction, such as co-expression data, functional assays, or structural information. The interaction may be transient or occur in a micro-domain not well-represented in the localization databases.
-
Step 4: Download and Analyze Raw Data. You can download the integrated protein-protein interaction dataset from ComPPI, which includes interactions without localization filtering.[2] This allows you to analyze the full interaction network and manually curate interactions of interest.
Quantitative Data Summary
The following table summarizes the distribution of localization data within the ComPPI database.
| Data Category | Value |
| Total Proteins with Localization Data | 132,935 |
| Total Proteins with No Localization Data | 14,982 |
| Total Major Localizations | 386,861 |
| Total Minor Localizations | 390,598 |
| Average Major Localizations per Protein | 2.93 |
Experimental Protocols
ComPPI derives its localization data from a variety of experimental and predictive methods. Below are detailed methodologies for key experimental approaches used to determine protein subcellular localization.
1. Immunofluorescence Microscopy
-
Objective: To visualize the subcellular localization of a specific protein in fixed cells using fluorescently labeled antibodies.
-
Methodology:
-
Cell Culture and Fixation: Cells are grown on coverslips and then "fixed" using chemical crosslinkers like paraformaldehyde to preserve their structure.
-
Permeabilization: The cell membranes are permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.
-
Blocking: Non-specific antibody binding sites are blocked using a solution like bovine serum albumin (BSA) or normal serum.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically binds to the protein of interest.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody, which binds to the primary antibody, is added.
-
Counterstaining: Cellular compartments like the nucleus are often stained with a fluorescent dye (e.g., DAPI) to provide a reference.
-
Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope. The resulting image reveals the location of the protein within the cell.
-
2. Subcellular Fractionation followed by Mass Spectrometry
-
Objective: To identify the proteome of specific organelles.
-
Methodology:
-
Cell Lysis: Cells are broken open using mechanical or chemical methods to release their contents.
-
Differential Centrifugation: The cell lysate is subjected to a series of centrifugation steps at increasing speeds. This separates cellular components based on their size and density, yielding fractions enriched for specific organelles (e.g., nuclei, mitochondria, microsomes).
-
Protein Extraction and Digestion: Proteins are extracted from each organelle fraction and digested into smaller peptides, typically using the enzyme trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then analyzed by a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Protein Identification: The fragmentation patterns are compared against a protein sequence database to identify the proteins present in each subcellular fraction.
-
ComPPI Data Handling Workflow
Caption: Workflow of data handling in ComPPI, including the process for interactions with missing localization data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 3. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 5. comppi.linkgroup.hu [comppi.linkgroup.hu]
Optimizing ComPPI Search Parameters for Specific Proteins: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize their search for specific protein interactions within the ComPPI database.
Frequently Asked Questions (FAQs)
Q1: What is ComPPI and how can it benefit my research?
ComPPI is a specialized database that integrates protein-protein interaction (PPI) data with subcellular localization information.[1][2][3] Its primary function is to filter out biologically unlikely interactions by considering the cellular compartments where proteins are active.[1][2][4] This allows researchers to build high-confidence interaction networks, predict novel protein functions, and understand compartmentalized biological processes.[2][5] ComPPI is particularly useful for analyzing experimental results in molecular biology and proteomics, as well as for systems biology and drug design.[1][3]
Q2: I can't find my protein of interest in ComPPI. What should I do?
If your protein search yields no results, consider the following troubleshooting steps:
-
Check your search query: ComPPI's search is permissive; you can use a full protein name or a fragment.[6] The system will suggest names after you type at least three characters.[6] Ensure there are no spelling errors in your query.
-
Use different identifiers: Try searching with alternative protein names or synonyms. The protein's UniProt accession number is a reliable identifier to use.[6]
-
Verify the species: ComPPI includes data for four species: Homo sapiens (human), Saccharomyces cerevisiae (yeast), Caenorhabditis elegans (worm), and Drosophila melanogaster (fruit fly).[1][2] Make sure your protein of interest is from one of these organisms.
-
Data integration limitations: ComPPI integrates data from multiple source databases.[7] It is possible that your protein is not yet included in the integrated dataset.
Q3: My search returned my protein, but no interactions are listed. Why?
There are several potential reasons for this:
-
Filtering of biologically unlikely interactions: ComPPI's core feature is to remove interactions between proteins that do not share a common subcellular localization.[2][8] If your protein's known interactors are in different cellular compartments, these interactions might be filtered out.
-
Lack of experimental data: The interaction may not have been reported in the underlying experimental data that ComPPI integrates.
-
High-stringency filters: If you are using the "Advanced Search," your settings for Localization Score or Interaction Score might be too stringent, causing all potential interactions to be filtered out. Try relaxing these filters to see if any interactions appear.
Q4: How should I interpret the Localization Score and Interaction Score?
These scores are key features of ComPPI for assessing the confidence of the data.
-
Localization Score : This score represents the probability that a given protein is found in a specific major subcellular localization.[9] It is calculated based on the type of evidence (experimental, predicted, or unknown) and the number of sources reporting that localization.[2][9] A higher score indicates greater confidence in the protein's location.
-
Interaction Score : This score reflects the reliability of an interaction between two proteins, based on their respective Localization Scores.[9] It is calculated from the compartment-specific interaction scores.[9] An Interaction Score of 0 indicates that there was no localization information for one or both of the interacting proteins.[9]
Q5: How can I use ComPPI to analyze a specific signaling pathway?
While ComPPI does not explicitly map signaling pathways, it is a powerful tool for dissecting their compartmentalization. Here is a general workflow:
-
Identify key proteins: Start with a known key protein in your signaling pathway of interest.
-
Perform a targeted search: Use the "Advanced Search" to look for this protein and its interactors within a specific subcellular compartment relevant to the pathway's activity (e.g., nucleus, plasma membrane).
-
Filter for high-confidence interactions: Set a reasonable threshold for the Interaction Score to focus on the most reliable interactions within that compartment.
-
Iterate and expand the network: Investigate the high-confidence interactors by performing subsequent searches on them to build out the pathway connections within that specific cellular location.
-
Download and visualize: Export the filtered interaction list for further analysis and visualization in network analysis software like Cytoscape.[6][10]
Quantitative Data Summary
The following tables provide a summary of key quantitative data within the ComPPI database.
| Species | Number of Proteins | Number of Localizations | Number of Interactions |
| S. cerevisiae | 6,566 | 24,145 | 210,941 |
| C. elegans | 20,766 | 44,609 | 35,816 |
| D. melanogaster | 26,097 | 51,801 | 340,286 |
| H. sapiens | 94,488 | 266,306 | 1,311,184 |
Table 1: Overview of data content in ComPPI by species.[3]
| Evidence Type | Weight |
| Experimental | 0.8 |
| Predicted | 0.7 |
| Unknown | 0.3 |
Table 2: Weights used for calculating the Localization Score based on the type of evidence.[9]
Experimental Protocols
This section provides detailed methodologies for performing key in silico experiments using the ComPPI database.
Protocol 1: Identifying High-Confidence Interactors of a Specific Protein in a Defined Subcellular Compartment
-
Navigate to the ComPPI Search Page: Open your web browser and go to the ComPPI protein search page.
-
Select "Advanced Search": Click on the "Advanced Settings" to reveal more filtering options.[11]
-
Enter Protein Name: Type the name of your protein of interest into the search box. An autocomplete function will suggest protein names after three characters.[6]
-
Specify Species: Select the correct species for your protein from the dropdown menu.[6]
-
Set Subcellular Localization: Choose the desired subcellular compartment (e.g., Nucleus, Cytosol, Mitochondrion) from the provided list.
-
Define Localization Score Threshold: Adjust the slider or enter a numerical value for the Localization Score. A higher value (e.g., > 0.7) will restrict your search to proteins with high-confidence localization in the selected compartment.
-
Apply Settings to Results: Check the "Apply all settings to the results page" box. This will ensure that the filters are also applied to the interacting partners, not just your query protein.[6]
-
Execute Search: Click the "Search" button.
-
Analyze Results: The results page will display a list of interacting proteins that meet your specified criteria. The Interaction Score for each pair will also be shown.
-
Export Data: Download the filtered list of interactions in a tab-limited text format for further analysis.[6]
Visualizations
The following diagrams illustrate key workflows and logical relationships for optimizing your ComPPI search.
Caption: Workflow for identifying high-confidence protein interactors.
Caption: Troubleshooting steps for a failed ComPPI search.
References
- 1. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 4. ComPPI: a cellular compartment-specific database for protein–protein interaction network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. linkgroup.hu [linkgroup.hu]
- 6. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 7. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 8. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 9. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 10. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 11. comppi.linkgroup.hu [comppi.linkgroup.hu]
ComPPI Technical Support Center: Troubleshooting & FAQs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the ComPPI database.
Troubleshooting Data Download Errors
This section addresses common issues users may encounter when downloading data from ComPPI.
Question: I'm trying to download a dataset, but the download fails or the downloaded file is empty. What should I do?
Answer: Download failures can occur for several reasons. Follow these steps to troubleshoot the issue:
-
Check your internet connection: Large data files require a stable internet connection. If your connection is unstable, the download may be interrupted. Try downloading the file again when you have a more reliable connection.
-
Verify available disk space: Ensure you have sufficient disk space on your computer to accommodate the downloaded file.[1][2] The full ComPPI database, in particular, can be quite large.
-
Update your web browser: Outdated web browsers may have limitations on file download sizes.[1][2] Using the latest version of a modern browser like Chrome, Firefox, or Safari is recommended for optimal performance.[3]
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Browser and security settings: Your browser's security settings, as well as any firewall or antivirus software, could be blocking the download.[4] Check these settings to ensure that downloads from the ComPPI website are permitted. You may need to contact your IT department for assistance if these settings are managed by your institution.[4]
-
Try a different download option: ComPPI offers various predefined datasets.[5] If you are having trouble with the full database download, try downloading a smaller, more specific dataset to see if the issue persists.
Question: I have downloaded a file with a .gz extension. How do I open it?
Answer: The .gz extension indicates that the file is compressed using the Gzip package to speed up the download.[6] To access the data, you will need to decompress the file using a tool that can handle .gz files. Most modern operating systems have built-in tools for this, or you can use third-party software such as 7-Zip (for Windows) or The Unarchiver (for macOS).
Question: I've downloaded a file, but I'm not sure what the format is or how to use it.
Answer: ComPPI provides data in two main formats:
-
Tab-limited Text (.txt): Search results and predefined datasets like the compartmentalized interactome, integrated protein-protein interaction dataset, and integrated subcellular localization dataset are provided in this format.[6] These files can be easily opened and manipulated in spreadsheet software like Microsoft Excel or with programming languages such as Python or R for further analysis.[6]
-
SQL (.sql): The full ComPPI database is available for download in SQL format.[5][6][7] This file contains the entire database structure and data. To use this file, you will need to import it into a relational database management system (e.g., MySQL, PostgreSQL). This format is intended for users who want to perform complex queries and analyses on the entire ComPPI dataset locally.
For detailed descriptions of the data columns in the downloadable files, please refer to the "Output Formats" section on the ComPPI Help page.[6][8]
Question: I'm having trouble with a very large download that never seems to finish. What can I do?
Answer: For very large files, such as the complete ComPPI database, consider the following:
-
Use a download manager: A download manager can help resume downloads that have been interrupted, which is particularly useful for large files over unstable connections.[9]
-
Download during off-peak hours: Network congestion can slow down download speeds. Try downloading the file at a time when fewer people are likely to be using the internet.
-
Wired connection: A wired ethernet connection is generally more stable and faster than a wireless connection.[3]
If you continue to experience issues after trying these steps, please contact the ComPPI team for support through their "Contact Us" page.[10]
Data Presentation
The following table summarizes the types of data available for download from ComPPI and their respective file formats.
| Dataset | File Format | Compression | Description |
| Compartmentalized Interactome | Tab-limited Text (.txt) | Gzip (.gz) | Protein-protein interactions where both interactors share at least one common subcellular localization.[5] |
| Integrated Protein-Protein Interaction Dataset | Tab-limited Text (.txt) | Gzip (.gz) | Integrated protein-protein interactions excluding subcellular localizations.[5] |
| Integrated Subcellular Localization Dataset | Tab-limited Text (.txt) | Gzip (.gz) | Integrated subcellular localization data of proteins excluding the interactions.[5] |
| Full ComPPI Database | SQL (.sql) | Gzip (.gz) | The complete current and previous releases of the ComPPI database.[5][6][7] |
Experimental Protocols
ComPPI integrates data from numerous protein-protein interaction and subcellular localization databases.[11][12] The specific experimental protocols used to generate the primary data are detailed in the original publications cited by these source databases. ComPPI provides links to the source databases and PubMed IDs for the interactions and localizations, allowing users to trace the data back to its origin and review the methodologies.[7]
The ComPPI database itself is constructed through a comprehensive data integration and manual curation process. This involves:
-
Data Acquisition: Collecting protein-protein interaction and subcellular localization data from multiple source databases.[7][13]
-
Data Integration: Merging the data and resolving inconsistencies in protein naming conventions and localization terms.[13]
-
Scoring: Calculating novel Localization and Interaction Scores to provide a quantitative measure of the confidence in the data.[7][13]
Visualizations
The following diagram illustrates a recommended workflow for troubleshooting data download errors from the ComPPI database.
Caption: Troubleshooting workflow for ComPPI data download errors.
References
- 1. The files I'm attempting to download are so large that my download never finishes. What can I do? | HMCA [icpsr.umich.edu]
- 2. The files I'm attempting to download are so large that my download never finishes. What can I do? [icpsr.umich.edu]
- 3. support.uk-ndr.co.uk [support.uk-ndr.co.uk]
- 4. rosalind.bio [rosalind.bio]
- 5. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 6. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 7. academic.oup.com [academic.oup.com]
- 8. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 9. researchgate.net [researchgate.net]
- 10. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 11. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 12. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 13. comppi.linkgroup.hu [comppi.linkgroup.hu]
Technical Support Center: Refining ComPPI Network Analysis
Welcome to the technical support center for ComPPI network analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and refine protein-protein interaction (PPI) network analysis, particularly when dealing with noisy datasets.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of noise in the ComPPI database?
A1: The ComPPI database integrates data from multiple experimental and prediction-based resources.[1] Noise, in the form of false positives (interactions that don't occur in vivo) and false negatives (true interactions that are missed), can arise from several sources:
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Experimental Limitations: High-throughput methods like yeast two-hybrid (Y2H) and tandem affinity purification with mass spectrometry (TAP-MS) are powerful but have inherent limitations that can lead to non-specific binding or missed interactions.[2]
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Lack of Subcellular Co-localization: Many PPI databases do not consider the subcellular localization of proteins.[1] An interaction is biologically unlikely if the two proteins are not present in the same cellular compartment at the same time. ComPPI directly addresses this by integrating localization data.[3]
-
Data Integration Artifacts: Integrating data from numerous databases with different standards and levels of curation can introduce inconsistencies.[1]
Q2: How can I use ComPPI's scoring system to reduce noise in my network?
A2: ComPPI provides two key quantitative scores to help you assess the reliability of interactions: the Localization Score and the Interaction Score .[1][4]
-
Localization Score: This score represents the probability that a protein is found in a specific major cellular compartment. It considers the quality (experimental vs. predicted) and quantity of localization evidence.[5]
-
Interaction Score: This score is calculated based on the Localization Scores of the two interacting proteins. It reflects the likelihood that the two proteins are present in the same cellular compartment, and thus, that their interaction is biologically plausible.[5] An Interaction Score of 0 indicates that there is no localization data for one or both of the interacting proteins.[5]
By filtering your interaction data based on a minimum Interaction Score, you can remove interactions that are less likely to be biologically relevant.
Q3: What is a good threshold for the Interaction Score filter?
A3: The optimal Interaction Score threshold depends on the specific research question and the desired balance between data stringency and network size. A higher threshold will result in a smaller, higher-confidence network, while a lower threshold will yield a larger, more inclusive network. A commonly used stringent threshold is an Interaction Score > 0.7 or > 0.8.[6] It is recommended to start with a more stringent threshold and then gradually relax it if the resulting network is too sparse for your analysis.
Q4: My network is too large and complex to visualize ("hairball" effect). What can I do?
A4: A "hairball" network is a common issue when dealing with large PPI datasets. Here are a few strategies to simplify your network for better visualization and analysis:
-
Apply Stringent Filtering: Use a high Interaction Score threshold in ComPPI to focus on the most reliable interactions.
-
Focus on a Subnetwork: Instead of visualizing the entire interactome, focus on the first-degree and second-degree interactors of your protein(s) of interest.
-
Use Network Clustering Algorithms: Tools like MCODE in Cytoscape can identify densely connected regions (modules or complexes) within your network, which you can then analyze individually.[7]
-
Node Filtering: Remove highly connected "hub" proteins that may not be specific to your pathway of interest, or filter by cellular compartment to view only the interactions in a specific location.
Troubleshooting Guides
Problem 1: My protein of interest has too many interactors, and the resulting network is not biologically informative.
This is a common consequence of noisy, unfiltered PPI data. The goal is to enrich your network for true positive interactions.
Solution Workflow:
-
Initial Data Retrieval: Obtain the list of interactors for your protein of interest from the ComPPI database.
-
Apply Interaction Score Filter: Use the ComPPI interface or your own scripts to filter the interactions based on the Interaction Score. Start with a threshold of > 0.80.
-
Perform Functional Enrichment Analysis: Use a tool like ToppGene to perform GO (Gene Ontology) and pathway enrichment analysis on the filtered and unfiltered interactor lists.[8]
-
Compare Results: You should observe that the filtered list yields more statistically significant and biologically relevant GO terms and pathways related to the known function of your protein of interest.
Expected Impact of Filtering (Hypothetical Data):
| Interaction Score Threshold | Number of Interactors | Top GO Term (Biological Process) | p-value |
| No Filter | 1500 | Metabolic Process | 1.2e-5 |
| > 0.50 | 800 | Signal Transduction | 3.5e-8 |
| > 0.80 | 250 | Regulation of Kinase Activity | 7.1e-12 |
As the table illustrates, increasing the stringency of the Interaction Score filter can dramatically reduce the number of interactors while enriching for more specific and relevant biological functions.
Problem 2: I have identified a novel protein-protein interaction through ComPPI. How can I experimentally validate it?
Computational predictions should always be followed by experimental validation. The two most common methods for validating PPIs are Co-immunoprecipitation (Co-IP) and Yeast Two-Hybrid (Y2H) assays.
Solution:
Choose a validation method based on the nature of the predicted interaction and available resources. Co-IP is often preferred for confirming interactions within a cellular context.
Experimental Protocols
Methodology 1: Co-immunoprecipitation (Co-IP) for PPI Validation
Co-IP is used to detect and validate protein-protein interactions in vivo. The principle is to use an antibody to capture a specific protein (the "bait") from a cell lysate, and then detect whether a putative binding partner (the "prey") is also pulled down.[9]
Protocol Steps:
-
Cell Lysis: Gently lyse cells expressing the bait and prey proteins to release cellular contents while keeping protein complexes intact.
-
Antibody Incubation: Add an antibody specific to the bait protein to the cell lysate and incubate to allow the antibody to bind to the bait protein.
-
Immunoprecipitation: Add Protein A/G beads to the lysate. These beads bind to the antibody, which is in turn bound to the bait protein and its interactors.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Detection: Analyze the eluted proteins by Western blotting using an antibody specific to the prey protein. A band corresponding to the prey protein confirms the interaction.[9]
Methodology 2: Yeast Two-Hybrid (Y2H) Assay for PPI Validation
The Y2H system is a genetic method to detect binary protein interactions in vivo.[10]
Protocol Steps:
-
Plasmid Construction: Clone the DNA for the "bait" protein into a plasmid fused to a DNA-binding domain (DBD) of a transcription factor. Clone the "prey" protein DNA into a separate plasmid fused to the activation domain (AD) of the transcription factor.[11]
-
Yeast Transformation: Co-transform yeast cells with both the bait and prey plasmids.
-
Selection and Screening: If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This activates reporter genes (e.g., HIS3, lacZ) that allow the yeast to grow on selective media or produce a color change.[10][11]
-
Analysis: Growth on the selective media indicates a positive interaction between the bait and prey proteins.
Visualizations
Logical Workflow for Refining a Noisy PPI Network
The following diagram illustrates the decision-making process for refining a PPI network using ComPPI data.
Example of a Signaling Pathway with Potential for Noise: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex network with many protein interactions, making it susceptible to noise from high-throughput experiments. The diagram below shows a simplified representation of core EGFR interactions. When analyzing this pathway with ComPPI data, filtering by Interaction Score can help to remove spurious interactions and focus on the most relevant signaling components.[12]
References
- 1. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 2. Deciphering Protein–Protein Interactions. Part I. Experimental Techniques and Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 10. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
How to address discrepancies in ComPPI confidence scores
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address discrepancies in ComPPI (Compartmentalized Protein-Protein Interaction) confidence scores.
Frequently Asked Questions (FAQs)
Q1: What is a ComPPI Interaction Score and how is it calculated?
A ComPPI Interaction Score is a quantitative measure that reflects the reliability of a protein-protein interaction (PPI) based on the subcellular co-localization of the two interacting proteins.[1][2][3][4][5] The score is derived from the Localization Scores of the individual proteins. A higher interaction score suggests a higher probability that the two proteins are present in the same cellular compartment, making a biological interaction more likely.[1] The calculation involves two main steps: first, determining the Localization Score for each protein in major cellular compartments, and second, combining these scores to generate the final Interaction Score.[1]
Q2: Why is the confidence score for a protein pair in ComPPI different from other databases?
Discrepancies in confidence scores between databases are common and can arise from several factors:
-
Different Scoring Methodologies: ComPPI's scoring is heavily reliant on co-localization data.[1] Other databases may use different evidence, such as the number of publications reporting the interaction, the experimental methods used, or computational predictions.
-
Data Sources: ComPPI integrates data from multiple interaction and localization databases.[2] The specific versions and curation processes of these source databases can differ from those used by other platforms.
-
Focus of the Database: ComPPI is specifically designed to filter out biologically unlikely interactions by considering subcellular localization.[5] This focus can lead to lower scores for interactions between proteins that are not known to share a location, even if other evidence for the interaction exists.
Q3: What does a low ComPPI Interaction Score signify?
A low Interaction Score in ComPPI primarily suggests that, based on the integrated localization data, the two proteins are unlikely to be found in the same subcellular compartment. This reduces the biological likelihood of a direct physical interaction. It is important to investigate the underlying localization data for each protein to understand the reason for the low score.
Q4: Can a high ComPPI Interaction Score be incorrect?
Yes, a high score is not a guarantee of a true biological interaction. A high score indicates a high probability of co-localization, which is a prerequisite for interaction but not proof of it. Two proteins can be present in the same cellular compartment without physically interacting. Therefore, even high-scoring interactions may require experimental validation to confirm a direct binding.
Troubleshooting Guides
Scenario 1: A known or suspected interaction has a very low ComPPI score.
A low ComPPI score for an interaction you expect to be real warrants a systematic investigation. This workflow can guide you through the process.
Caption: Workflow for investigating a low ComPPI score.
Step-by-step guidance:
-
Check Individual Localization Scores: In ComPPI, examine the detailed localization data for each of the interacting proteins. A low score for one or both proteins in all shared compartments is the likely reason for the low interaction score.
-
Examine Localization Evidence: ComPPI provides the sources for its localization data. Check if the localization is based on experimental evidence or computational predictions. Predicted localizations may be less reliable.
-
Review Literature: Conduct a thorough literature search for studies that provide evidence for the co-localization of the two proteins. It's possible that the databases integrated by ComPPI have not yet captured this information.
-
Consider Biological Context: Protein localization can be dynamic. Consider if the interaction is transient, occurs only under specific cellular conditions, or is cell type-specific, which might not be fully represented in the aggregated data.
-
Experimental Validation: If you have strong reasons to believe the interaction is real, the low ComPPI score indicates a need for experimental validation of both the co-localization and the direct interaction.
Scenario 2: There are conflicting interaction data for my protein of interest.
Conflicting data, where an interaction is present in one database but absent or has a low score in another, is a common issue in proteomics.
Caption: Workflow for resolving conflicting PPI data.
Step-by-step guidance:
-
Trace Data to Original Publications: For the conflicting interactions, trace the data back to the original publications cited in the source databases.
-
Evaluate Experimental Methods: Assess the experimental methods used in the original studies. High-throughput methods like yeast two-hybrid can have higher false-positive rates than smaller-scale, targeted studies like co-immunoprecipitation.[6]
-
Assess ComPPI Score: Use the ComPPI score as an additional layer of evidence. A high score suggests that the interaction is at least biologically plausible from a co-localization perspective.
-
Seek Consensus: Look for consensus across multiple data sources. If several independent lines of evidence (e.g., different experimental methods, data from orthologs) support the interaction, it is more likely to be real.
-
Prioritize for Validation: Based on the strength of the evidence, prioritize the conflicting interactions for experimental validation in your system of interest.
Data Presentation
Interpreting ComPPI Interaction Score Ranges
While ComPPI does not provide official thresholds, the following table offers a general guide for interpreting the Interaction Scores based on their probabilistic nature.
| Score Range | Interpretation | Recommended Action |
| > 0.8 | High Confidence: Strong evidence for co-localization. The interaction is biologically plausible. | Review the primary literature for direct interaction evidence. Consider this a strong candidate for functional studies. |
| 0.5 - 0.8 | Medium Confidence: Moderate evidence for co-localization. The interaction is plausible but may be transient or context-specific. | Investigate the localization data for each protein. This interaction may be a good candidate for validation with methods like co-immunoprecipitation. |
| < 0.5 | Low Confidence: Weak or no evidence for co-localization. The biological likelihood of a direct interaction is low. | Scrutinize the localization data. If other evidence for the interaction is strong, consider this a high-priority candidate for co-localization and interaction validation experiments. |
| 0 | No Co-localization Data: The score is zero if localization data is missing for one or both proteins.[1] | Search for localization data in other databases or the literature. This interaction cannot be assessed by ComPPI's methodology without localization information. |
Comparison of Key Experimental Validation Methods
The following table summarizes common experimental techniques used to validate protein-protein interactions.
| Method | Principle | Throughput | Detects Direct/Indirect Interaction | In vivo / In vitro |
| Co-immunoprecipitation (Co-IP) | An antibody to a "bait" protein is used to pull it down from a cell lysate, along with any "prey" proteins it is bound to.[7] | Low | Both | In vivo |
| Yeast Two-Hybrid (Y2H) | Interaction between bait and prey proteins in yeast reconstitutes a functional transcription factor, activating a reporter gene.[8] | High | Direct | In vivo (in yeast) |
| FRET/BRET | Energy transfer between two light-sensitive molecules (fluorophores or a luciferase and a fluorophore) fused to the proteins of interest when they are in close proximity.[9] | Low-Medium | Direct | In vivo |
Experimental Protocols
Co-immunoprecipitation (Co-IP) Protocol Summary
Co-IP is used to identify and validate protein interactions in their natural cellular environment.
Methodology:
-
Cell Lysis: Cells expressing the proteins of interest are lysed using a gentle, non-denaturing buffer to maintain protein complexes.[10][11]
-
Pre-clearing (Optional): The lysate is incubated with beads to remove proteins that non-specifically bind to the beads, reducing background.[10]
-
Immunoprecipitation: An antibody specific to the "bait" protein is added to the lysate and incubated to form an antibody-antigen complex.
-
Complex Capture: Protein A/G-coated beads are added to the lysate. These beads bind to the antibody, thus capturing the entire protein complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, often by boiling in a denaturing sample buffer.
-
Detection: The eluted proteins are separated by SDS-PAGE and the "prey" protein is detected by Western blotting using a specific antibody.[11]
Yeast Two-Hybrid (Y2H) Screening Protocol Summary
Y2H is a powerful genetic method to screen for direct binary protein interactions.[8]
Methodology:
-
Plasmid Construction: The "bait" protein is fused to a DNA-binding domain (DBD) of a transcription factor, and a library of "prey" proteins is fused to the activation domain (AD).[12][13]
-
Yeast Transformation: The bait plasmid is transformed into a yeast strain, and then this strain is mated with a yeast strain containing the prey library.[12][13]
-
Selection: If the bait and a prey protein interact, the DBD and AD are brought into proximity, reconstituting the transcription factor. This activates reporter genes that allow the yeast to grow on selective media.
-
Identification of Interactors: Prey plasmids from the surviving yeast colonies are isolated and sequenced to identify the interacting proteins.
-
Validation: Positive interactions should be re-tested and validated by other methods to reduce false positives.[8]
FRET/BRET Protocol Summary
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are techniques to measure protein proximity in living cells.[9]
Methodology:
-
Fusion Protein Construction: The two proteins of interest are genetically fused to a donor and an acceptor molecule. For FRET, these are typically two different fluorescent proteins (e.g., CFP and YFP). For BRET, a luciferase (donor) and a fluorescent protein (acceptor) are used.[14]
-
Cellular Expression: The fusion constructs are co-expressed in cells.
-
Energy Transfer Measurement:
-
FRET: The donor fluorophore is excited with light of a specific wavelength. If the acceptor is in close proximity (1-10 nm), energy is transferred, and the acceptor emits light, which is detected.[15]
-
BRET: A substrate for the luciferase is added to the cells. The luciferase emits light, and if the acceptor is close, it will be excited and emit light at a different wavelength.[9]
-
-
Data Analysis: The ratio of acceptor emission to donor emission is calculated. An increase in this ratio compared to controls indicates that the two proteins are in close proximity, suggesting an interaction.
References
- 1. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 2. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 3. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 6. academic.oup.com [academic.oup.com]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. singerinstruments.com [singerinstruments.com]
- 9. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 12. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 13. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 14. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FRETting about the affinity of bimolecular protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
ComPPI Technical Support Center: Enhancing Subcellular Prediction Accuracy
Welcome to the technical support center for ComPPI, the compartmentalized protein-protein interaction database. This resource is designed to assist researchers, scientists, and drug development professionals in leveraging ComPPI to improve the accuracy of subcellular predictions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ComPPI and how does it improve subcellular prediction accuracy?
A1: ComPPI is a database that integrates protein-protein interaction (PPI) data with subcellular localization information from multiple sources.[1] It enhances the accuracy of subcellular predictions by filtering out biologically unlikely interactions where the interacting proteins do not share a common subcellular location.[2] This is achieved through two key scoring systems: the Localization Score and the Interaction Score.[2]
Q2: What are the Localization and Interaction Scores in ComPPI?
A2:
-
Localization Score: This score represents the probability of a protein being present in a specific major subcellular localization (e.g., nucleus, cytoplasm, membrane). It is calculated based on the type of evidence (experimental, predicted, or unknown) and the number of sources supporting that localization.[3]
-
Interaction Score: This score indicates the reliability of an interaction between two proteins based on their subcellular colocalization. It is derived from the Localization Scores of the two interacting proteins. An Interaction Score of 0 suggests that there is no localization information for one or both of the interacting partners.[3]
Q3: Which species are covered in the ComPPI database?
A3: ComPPI integrates data for four species: Homo sapiens (Human), Drosophila melanogaster (Fruit fly), Caenorhabditis elegans (Nematode), and Saccharomyces cerevisiae (Yeast).[4]
Q4: Where does ComPPI source its data from?
A4: ComPPI compiles information from 7 protein-protein interaction databases and 8 subcellular localization databases.[5] This integration of multiple sources aims to increase data coverage and quality.[1]
Q5: How can I download data from ComPPI?
A5: ComPPI offers several download options on its "Downloads" page.[6] You can download predefined datasets, including the compartmentalized interactome (interactions where proteins share a location), the integrated protein-protein interaction dataset, and the integrated subcellular localization dataset.[7] The full database is also available for download in SQL format.[7] Search results can be exported in a tab-limited text format.[8]
Troubleshooting Guides
Issue 1: I can't find my protein of interest in the ComPPI database.
-
Possible Cause 1: Incorrect Identifier. Ensure you are using a standard protein identifier that ComPPI recognizes. ComPPI primarily uses UniProt accessions. Try searching with different synonyms for your protein.
-
Possible Cause 2: Species Not Covered. Verify that the species of your protein is one of the four included in ComPPI (H. sapiens, D. melanogaster, C. elegans, S. cerevisiae).[4]
-
Possible Cause 3: Not in Source Databases. Your protein may not be present in the underlying databases that ComPPI integrates. You can check the source databases listed in the "Experimental Protocols" section below.
Issue 2: The Interaction Score for a known interaction is zero.
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Explanation: An Interaction Score of 0 indicates that there is no subcellular localization data available in ComPPI for at least one of the proteins in the interacting pair.[3] Therefore, ComPPI cannot assess the likelihood of their colocalization.
Issue 3: I am having trouble with the downloaded data format.
-
Data Formats: Predefined datasets and search results are provided in a tab-limited text format, which is compatible with spreadsheet software like Excel.[8] The full database is available in SQL format.[8]
-
Troubleshooting:
-
Ensure that your software is correctly interpreting the tab-delimited format.
-
For large files, consider using a text editor or a programming language like Python with the pandas library for parsing.
-
Downloaded files are compressed using Gzip; you will need to decompress them before use.[8]
-
Important Note on IDs: In the full database download, nodes are identified by ComPPI IDs, which are not stable between releases. It is recommended to use protein names as node identifiers for network analysis to ensure compatibility across different ComPPI versions.[8]
-
Issue 4: The web server is slow or unresponsive.
-
Check Your Connection: Ensure you have a stable internet connection.
-
Server Load: The server may be experiencing high traffic. Try accessing the website at a different time.
-
Browser Issues: Clear your browser's cache and cookies, or try using a different web browser.
Data Presentation
Table 1: ComPPI Database Statistics by Species
| Species | Proteins | Localizations | Interactions |
| S. cerevisiae | 6,566 | 24,145 | 210,941 |
| C. elegans | 20,766 | 44,609 | 35,816 |
| D. melanogaster | 26,097 | 51,801 | 340,286 |
| H. sapiens | 94,488 | 266,306 | 1,311,184 |
Data sourced from the ComPPI main page.[2]
Table 2: ComPPI Source Databases
| Data Type | Source Databases |
| Protein-Protein Interaction | BioGRID, CCSB, DiP, DroID, HPRD, IntAct, MatrixDB, MINT, MIPS[1] |
| Subcellular Localization | eSLDB, Gene Ontology (GO), Human Proteinpedia, LOCATE, MatrixDB, OrganelleDB, PA-GOSUB, The Human Protein Atlas[1] |
Experimental Protocols
ComPPI integrates data from various sources, each with its own experimental methodologies. Below are overviews of common techniques used in the source databases.
1. Yeast Two-Hybrid (Y2H) for Protein-Protein Interactions
The yeast two-hybrid system is a genetic method used to discover protein-protein interactions.[9] It relies on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In this system, a "bait" protein is fused to the BD, and a library of "prey" proteins is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, activating the transcription of a reporter gene.[9]
2. Co-immunoprecipitation (Co-IP) followed by Mass Spectrometry
Co-IP is a technique used to identify physiologically relevant protein-protein interactions.[9] An antibody specific to a known protein (the "bait") is used to pull down the bait protein from a cell lysate. Any proteins that are bound to the bait protein (the "prey") will also be pulled down. These interacting proteins can then be identified by mass spectrometry.
3. Immunofluorescence (IF) for Subcellular Localization (as used in the Human Protein Atlas)
Immunofluorescence is a technique used to visualize the subcellular location of a specific protein.[10][11]
-
Cell Preparation: Cells are cultured, fixed, and permeabilized to allow antibodies to enter.[10][11]
-
Antibody Staining: A primary antibody that specifically binds to the protein of interest is added. Then, a secondary antibody, which is conjugated to a fluorescent dye and binds to the primary antibody, is introduced.[10][11]
-
Imaging: The locations of the fluorescent signals are then visualized using a microscope, revealing the subcellular distribution of the protein.[10]
4. Gene Ontology (GO) Annotation
GO provides a structured, controlled vocabulary to describe the functions of genes and proteins.[12] Annotations are associations between a GO term and a gene product. These annotations are supported by evidence codes that indicate the type of evidence for the association. Experimental evidence codes, such as Inferred from Direct Assay (IDA) and Inferred from Physical Interaction (IPI), are based on laboratory experiments.[13]
Visualizations
Caption: ComPPI data integration and analysis workflow.
Caption: Simplified EGFR signaling pathway with ComPPI confidence.
References
- 1. researchgate.net [researchgate.net]
- 2. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 3. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 4. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 5. Experimental gene annotations [bio-protocol.org]
- 6. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 7. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 8. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 9. IntAct: an open source molecular interaction database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. proteinatlas.org [proteinatlas.org]
- 11. v19.proteinatlas.org [v19.proteinatlas.org]
- 12. Introduction to GO annotations [geneontology.org]
- 13. Guide to GO evidence codes [geneontology.org]
Navigating ComPPI: A Technical Guide to Data Normalization and Analysis
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for utilizing protein-protein interaction (PPI) data from the Compartmentalized Protein-Protein Interaction (ComPPI) database. ComPPI is a valuable resource that integrates PPI data with subcellular localization information, providing confidence scores to help filter for biologically relevant interactions.[1][2] This guide will help you effectively normalize and interpret ComPPI outputs for your research needs.
Frequently Asked Questions (FAQs)
Q1: What are the "Localization Score" and "Interaction Score" in ComPPI?
A1: The "Localization Score" and "Interaction Score" are unique, quantitative metrics provided by ComPPI to help assess the reliability of protein localization and interactions.[3]
-
Localization Score: This score represents the probability of a protein being present in a specific major subcellular localization (e.g., nucleus, cytoplasm). It is calculated based on the type of evidence available (experimental, predicted, or unknown), with higher weights given to experimental evidence.[4]
-
Interaction Score: This score reflects the reliability of an interaction between two proteins, based on their respective Localization Scores. It is calculated by considering the likelihood of the two proteins co-localizing in the same subcellular compartment. An Interaction Score of 0 indicates that there is no localization information for one or both of the interacting proteins.[4][5]
Q2: How should I normalize the Interaction and Localization Scores from ComPPI?
A2: Standard normalization techniques used for quantitative proteomics data (e.g., total intensity normalization) may not be suitable for ComPPI's probabilistic scores. The choice of normalization method should be carefully considered based on the experimental design and the research question. Here are some recommended approaches:
-
Rank-Based Normalization: This non-parametric approach converts scores to ranks, which can mitigate the influence of outlier scores and make the data more robust for downstream analysis. This is particularly useful when comparing interactions across different experiments or datasets where the absolute scores may not be directly comparable.
-
Quantile Normalization: This method aligns the distributions of scores from different samples, ensuring that each sample has a similar statistical distribution.[6][7] This is beneficial when you need to compare the overall patterns of interaction scores between different conditions.
-
Log Transformation: Applying a logarithmic transformation can help to stabilize the variance and make the data more closely approximate a normal distribution, which is an assumption of many statistical tests.[8]
Q3: What does an Interaction Score of 0 mean, and how should I handle it?
A3: An Interaction Score of 0 in a ComPPI output signifies that there is no available subcellular localization data for at least one of the proteins in a given interaction pair.[4][5] This does not necessarily mean that the interaction is not biologically relevant, but rather that there is insufficient evidence within the ComPPI database to assess its likelihood based on co-localization.
How to handle it:
-
Do not simply discard these interactions. They may still be valid and biologically significant.
-
Seek external validation. Cross-reference these interactions with other PPI databases or literature to find supporting evidence.
-
Consider them as candidates for further experimental validation. An Interaction Score of 0 highlights a gap in the current knowledge about the localization of the involved proteins.
Q4: I have a low Localization Score for a protein, but a high Interaction Score for its interaction. How should I interpret this?
A4: This scenario can arise and requires careful interpretation. A low Localization Score may indicate that the evidence for a protein's presence in a particular compartment is weak (e.g., based only on predictions). However, a high Interaction Score suggests that this protein's interacting partner has a high probability of being in the same compartment, and the interaction itself is supported by other evidence.
Possible interpretations:
-
The interaction might be transient or occur under specific cellular conditions that are not well-represented in the localization data.
-
The low Localization Score might be due to a lack of experimental data for that specific protein. The high Interaction Score could be a lead for further investigation into the protein's localization.
-
It is also possible that the interaction is an artifact, and the high Interaction Score is a false positive.
Recommendation: Prioritize these interactions for further validation, as they may represent novel biological insights or highlight areas where the current localization data is incomplete.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Large number of interactions with a score of 0 | Lack of subcellular localization data for many proteins in your dataset. | Do not filter them out initially. Cross-reference with other databases (e.g., UniProt, Human Protein Atlas) for localization information. Prioritize interactions with at least one known localized partner for initial analysis. |
| Difficulty comparing Interaction Scores across different experimental conditions | Inherent variability in experimental setups and data acquisition can lead to score shifts that are not biologically meaningful. | Apply rank-based or quantile normalization to the Interaction Scores before comparison. This will help to minimize systematic biases between your datasets. |
| My network visualization is too cluttered to interpret | A large number of interactions makes the network graph dense and difficult to read. | Filter the interactions based on a threshold for the Interaction Score. Start with a stringent threshold and gradually relax it. Focus on subnetworks of interest, such as specific signaling pathways. |
| Discrepancies between ComPPI data and my experimental results | ComPPI integrates data from various sources, which may lead to some inconsistencies. The scores are probabilistic and not absolute certainties. | Use your experimental data as the primary evidence. Use ComPPI scores to provide additional confidence or to generate new hypotheses for interactions that you did not detect. |
Experimental Protocols
Detailed methodologies for key experiments that generate protein-protein interaction data are provided below.
Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)
This technique is used to identify in vivo protein-protein interactions.
Methodology:
-
Cell Lysis: Lyse cells expressing the protein of interest (the "bait") using a non-denaturing lysis buffer to maintain protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the bait protein. The antibody-bait protein complex is then captured on antibody-binding beads (e.g., Protein A/G agarose).
-
Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bait protein and its interacting partners ("prey") from the beads.
-
Protein Digestion: The eluted proteins are typically separated by SDS-PAGE, and the protein bands are excised and digested in-gel with a protease (e.g., trypsin).
-
Mass Spectrometry: The resulting peptides are analyzed by mass spectrometry (e.g., LC-MS/MS) to identify the prey proteins.
Yeast Two-Hybrid (Y2H) Screening
Y2H is a genetic method used to discover binary protein-protein interactions.
Methodology:
-
Vector Construction: The "bait" protein is fused to the DNA-binding domain (DBD) of a transcription factor, and the "prey" proteins (from a library) are fused to the activation domain (AD) of the same transcription factor.
-
Yeast Transformation: The bait and prey plasmids are co-transformed into a yeast reporter strain.
-
Selection: If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This activates the expression of reporter genes, allowing the yeast to grow on a selective medium.
-
Identification of Interactors: The prey plasmids from the surviving yeast colonies are isolated and sequenced to identify the interacting proteins.
Signaling Pathway and Experimental Workflow Diagrams
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. The following diagram illustrates a simplified view of the protein-protein interactions within this pathway.
Caption: A simplified diagram of the MAPK signaling pathway.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the immune response, inflammation, and cell survival. This diagram shows the canonical pathway.
Caption: The canonical NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a major signaling pathway that regulates cell growth, proliferation, survival, and metabolism.
References
- 1. KEGG PATHWAY Database [genome.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 4. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 5. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 6. m.youtube.com [m.youtube.com]
- 7. How to do quantile normalization correctly for gene expression data analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chapter 7 - Data Normalization — Bioinforomics- Introduction to Systems Bioinformatics [introduction-to-bioinformatics.dev.maayanlab.cloud]
Resolving conflicting interaction data within ComPPI
Welcome to the . This resource is designed to help researchers, scientists, and drug development professionals effectively use the ComPPI database to resolve conflicting protein-protein interaction (PPI) data and build more biologically relevant interaction networks.
Frequently Asked Questions (FAQs)
Q1: What is the primary method ComPPI uses to resolve conflicting protein-protein interaction data?
A1: ComPPI's core strategy for resolving conflicting or biologically unlikely interaction data is through the integration and analysis of subcellular localization information.[1][2][3] Many high-throughput methods for detecting PPIs do not account for the spatial separation of proteins within a cell.[3] ComPPI addresses this by filtering out interactions where the two proteins do not share a common subcellular localization, thus reducing the number of biologically improbable interactions in a network.[1][4][5]
Q2: How does ComPPI quantify the reliability of an interaction?
A2: ComPPI uses two key metrics: the Localization Score and the Interaction Score .[2][6]
-
Localization Score: This score represents the probability that a protein is found in a specific major subcellular compartment (e.g., nucleus, cytosol, membrane). It is calculated based on the type of evidence (experimental, predicted, or unknown) and the number of sources supporting that localization.[4][6]
-
Interaction Score: This score indicates the likelihood of a given PPI based on the Localization Scores of the two interacting proteins. It is higher if the two proteins have high Localization Scores in the same compartment(s).[1][6]
Q3: What does an Interaction Score of 0 mean?
A3: An Interaction Score of 0 indicates that there is no subcellular localization data available for one or both of the interacting proteins in the ComPPI database.[6][7] This does not necessarily mean the interaction is false, but rather that its biological likelihood cannot be assessed by ComPPI's localization-based scoring system.
Q4: I know two proteins interact, but ComPPI gives them a low Interaction Score. Why?
A4: A low Interaction Score can occur for several reasons:
-
Conflicting or Low-Confidence Localization Data: The proteins may have low Localization Scores in their shared compartments. This could be due to a lack of high-quality experimental evidence for their subcellular location.
-
No Overlapping Major Localizations: The two proteins may not be annotated to the same major subcellular compartments within the ComPPI database. ComPPI's scoring is based on six major localizations: cytosol, nucleus, mitochondrion, secretory pathway, membrane, and extracellular.[8]
-
Transient or Context-Specific Interactions: The interaction may occur under specific cellular conditions or in a subcellular location not well-represented in the source databases.
Q5: What should I do if my protein of interest has no localization data in ComPPI?
A5: If your protein lacks localization data, ComPPI cannot calculate an Interaction Score for its interactions.[6] You can, however, still view its reported interactions from the integrated databases. To gain insights into its potential localization, you could consult external databases that specialize in subcellular localization prediction or experimental localization data.
Troubleshooting Guides
Interpreting Conflicting Localization Data
You may encounter a situation where a single protein is annotated to multiple, seemingly conflicting, subcellular locations (e.g., both the nucleus and the extracellular space).
Resolution Workflow:
-
Examine the Evidence Type: In the ComPPI results, check the evidence for each localization. Experimental evidence is generally more reliable than predicted or unknown sources.[4][6] ComPPI assigns higher weights to experimental data in its scoring.[1]
-
Consider Multi-Localization: Many proteins are known to reside in or move between multiple compartments to perform their functions. The presence of a protein in different locations may not be a conflict but rather reflect its biological roles.
-
Consult Source Databases: The ComPPI output provides links to the source databases for localization information.[4] Following these links can provide more context about the experiments that led to the localization assignment.
Experimental Protocols & Methodologies
ComPPI's Data Integration and Scoring Workflow
ComPPI employs a multi-step process to integrate data and calculate its confidence scores. This workflow is designed to systematically filter and score interactions.
Methodology:
-
Data Integration: ComPPI integrates data from 7 protein-protein interaction databases and 8 subcellular localization databases.[3][9]
-
Curation and Standardization: The integrated data undergoes four curation steps.[5][10] This includes standardizing subcellular localization terms using a hierarchical tree of over 1600 Gene Ontology terms and mapping different protein naming conventions to a common identifier.[4][10]
-
Localization Score Calculation: For each protein, a Localization Score is calculated for each of the six major subcellular compartments. This score is a probabilistic disjunction of the evidence from different sources, with weights assigned based on the evidence type (experimental > predicted > unknown).[1][6]
-
Interaction Score Calculation: The Interaction Score for a pair of proteins is calculated based on their Localization Scores. First, a compartment-specific Interaction Score is determined for each major compartment by multiplying the Localization Scores of the two proteins in that compartment. The final Interaction Score is the probabilistic disjunction of these compartment-specific scores.[1][6]
Quantitative Data Summary
The following tables provide an overview of the data content in ComPPI and the impact of its localization-based filtering.
Table 1: ComPPI Database Statistics by Species
| Species | Proteins | Localizations | Interactions |
| S. cerevisiae | 6,566 | 24,145 | 210,941 |
| C. elegans | 20,766 | 44,609 | 35,816 |
| D. melanogaster | 26,097 | 51,801 | 340,286 |
| H. sapiens | 94,488 | 266,306 | 1,311,184 |
Data based on ComPPI version 2.1.1.[2]
Table 2: Impact of Localization-Based Filtering on the Human Interactome
| Interactome | Number of Proteins | Number of Interactions |
| Whole Human Interactome | 23,265 | 385,481 |
| High-Confidence Interactome | 19,386 | 260,829 |
The high-confidence interactome contains interactions where the interacting proteins share at least one common subcellular localization.[1]
Visualizations
Logical Workflow for ComPPI Data Processing
The following diagram illustrates the key steps in ComPPI's data integration, curation, and scoring process.
Caption: ComPPI data integration and scoring workflow.
Refining a Signaling Pathway with ComPPI
Consider a hypothetical signaling pathway where Protein A (a receptor on the plasma membrane) is reported to interact with both Protein B (a cytosolic protein) and Protein C (a nuclear protein).
Caption: Hypothetical signaling pathway before and after ComPPI filtering.
References
- 1. academic.oup.com [academic.oup.com]
- 2. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 3. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 4. ComPPI: a cellular compartment-specific database for protein–protein interaction network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 7. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 8. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 9. Creating and analyzing pathway and protein interaction compendia for modelling signal transduction networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Customizing ComPPI Data Visualization for Publication: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on customizing protein-protein interaction (PPI) data from the ComPPI database for publication-quality visualizations using Graphviz.
Frequently Asked Questions (FAQs)
Q1: How can I export data from ComPPI for network visualization?
A1: ComPPI provides several download options for its datasets.[1][2][3][4] For network visualization, the most relevant files are the "Compartmentalized Interactome" and the "Integrated Protein-Protein Interaction Dataset". Both are available as tab-delimited text files, which are suitable for further processing.[2] You can download these datasets for various species and subcellular localizations directly from the "Downloads" page on the ComPPI website.[1][3]
Q2: What information is contained in the downloaded ComPPI files?
A2: The downloaded files contain detailed information about protein interactions. The "Compartmentalized Interactome" dataset includes the UniProt accessions for interacting proteins (Interactor A and Interactor B), along with their major and minor subcellular localizations and their corresponding localization scores.[1] The "Integrated Protein-Protein Interaction Dataset" provides UniProt accessions for the interacting proteins, their synonyms, and taxonomy IDs.[1]
Q3: Can I directly generate visualizations on the ComPPI website?
A3: ComPPI's web interface is primarily for searching and downloading data. While it offers a basic network visualization for search results, it does not provide advanced customization options for generating publication-quality figures.[4] For customized visualizations, it is recommended to download the data and use external tools like Graphviz.
Q4: How can I convert the downloaded tab-delimited data into a format that Graphviz understands?
A4: You will need to process the downloaded text file to create a DOT language script. This can be achieved using a scripting language like Python with the pandas library to read the tab-delimited file and then generate a .dot file. The core of this script will be to iterate through the rows of the interaction data and write out lines in the DOT format, such as "ProteinA" -- "ProteinB";.
Q5: How can I customize the appearance of my network graph for a publication?
A5: The DOT language offers extensive options for customizing the appearance of nodes, edges, and the overall graph. You can control node shapes, colors, font sizes, edge thickness, and arrow styles. For publication-quality graphs, it is crucial to ensure high contrast between text and background colors, clear labeling, and an appropriate layout.
Troubleshooting Guide
Issue: My generated graph is too cluttered and difficult to read.
-
Solution: For large networks, consider filtering the interactions based on a confidence score (e.g., Interaction Score from ComPPI) to display only the most reliable interactions. Experiment with different graph layouts in Graphviz (e.g., neato, fdp, sfdp) to find one that best separates the nodes. You can also adjust the overlap and sep graph attributes to prevent nodes from overlapping.
Issue: The text in the nodes is unreadable against the node's background color.
-
Solution: Explicitly set the fontcolor attribute for your nodes to a color that has high contrast with the fillcolor. For example, if you have a dark-colored node, use a light-colored font. Adhering to the specified color palette, for a node with fillcolor="#4285F4", set fontcolor="#FFFFFF".
Issue: I'm having trouble parsing the downloaded ComPPI file.
-
Solution: Ensure you are correctly handling the tab-delimited format. When using scripting languages, specify the delimiter as a tab (\t). Be aware that some fields may contain multiple entries separated by a pipe (|), which you might need to parse further depending on your analysis.[1]
Issue: The edges in my graph are all the same, but I want to represent the interaction strength.
-
Solution: You can use the "Interaction Score" from the ComPPI data to modulate the penwidth (thickness) of the edges in your DOT script. A higher score can be mapped to a thicker line to visually represent a stronger interaction.
Experimental Protocols: From ComPPI Data to Publication-Ready Visualization
This section details a standard workflow for a researcher to retrieve PPI data from ComPPI and generate a customized network visualization.
Objective: To visualize the interaction network of a protein of interest and its partners within a specific subcellular compartment.
Methodology:
-
Data Retrieval from ComPPI:
-
Navigate to the ComPPI "Downloads" page.
-
Select the "Compartmentalized Interactome" dataset.
-
Choose the desired species (e.g., Homo sapiens) and subcellular localization (e.g., Nucleus).
-
Download the tab-delimited text file.
-
-
Data Processing and DOT Script Generation:
-
Use a Python script with the pandas library to load the downloaded file into a DataFrame.
-
Filter the DataFrame to retain interactions involving your protein of interest.
-
Iterate through the filtered DataFrame to generate a DOT language script.
-
Define the graph as an undirected graph (graph G {}).
-
For each interaction, add a line to the DOT script in the format: "ProteinA" -- "ProteinB";.
-
Define node attributes (e.g., shape, style, fillcolor, fontcolor) for each protein.
-
Define edge attributes (e.g., penwidth) based on interaction scores.
-
-
-
Visualization with Graphviz:
-
Save the generated script with a .dot extension.
-
Use the Graphviz command-line tool to render the graph into an image format (e.g., PNG, SVG): dot -Tpng -o my_network.png my_network.dot.
-
Quantitative Data Summary
The following table structure can be used to summarize the quantitative data retrieved from ComPPI for your publication.
| Interactor A | Interactor B | Interaction Score | Subcellular Localization |
| P04637 (TP53) | Q06323 (MDM2) | 0.95 | Nucleus |
| P04637 (TP53) | Q13625 (CHEK2) | 0.88 | Nucleus |
| ... | ... | ... | ... |
Mandatory Visualizations
Signaling Pathway Diagram
Below is an example of a DOT script to generate a simple signaling pathway diagram, adhering to the specified styling requirements.
A simplified signaling pathway diagram.
Experimental Workflow Diagram
This DOT script illustrates the workflow from data download to visualization.
Workflow for generating visualizations from ComPPI data.
References
Validation & Comparative
A Researcher's Guide to Experimentally Validating ComPPI Protein Interactions
For researchers, scientists, and drug development professionals, the ComPPI (Compartmentalized Protein-Protein Interaction) database offers a valuable resource for identifying potential protein-protein interactions (PPIs) with subcellular localization information. However, computational predictions are just the first step; experimental validation is crucial to confirm these interactions and pave the way for further functional studies and therapeutic development. This guide provides a comprehensive comparison of key experimental techniques used to validate PPIs, complete with detailed protocols and quantitative data to aid in selecting the most appropriate method for your research needs.
Comparing a Priori PPI Resources: ComPPI vs. Alternatives
Before delving into experimental validation, it's essential to understand the landscape of PPI databases. ComPPI distinguishes itself by integrating subcellular localization data, which helps to filter out biologically unlikely interactions.[1][2] This contextual information is a significant advantage over other databases that may not prioritize the spatial organization of the proteome.
| Feature | ComPPI | STRING | BioGRID | IntAct |
| Primary Focus | Compartmentalized PPIs with localization scores[1][2] | Functional protein association networks | Comprehensive curated repository of interactions | Open-source platform for molecular interaction data |
| Data Sources | Integration of multiple PPI and localization databases[1][2] | Experimental data, computational predictions, text mining, and co-expression[3] | Primarily curated from published literature[4][5] | Literature curation and direct user submissions[6][7] |
| Interaction Data | Experimentally determined and predicted | Includes direct (physical) and indirect (functional) interactions[3] | Physical and genetic interactions[4][5] | Experimentally verified molecular interactions[6][7] |
| Species Coverage | Four species initially (human, yeast, fly, worm), with updates[1][2] | Over 5000 organisms | All major model organisms and human[4][5] | Broad, with a significant amount of human data |
| Unique Feature | Provides localization and interaction scores to assess data reliability[1] | Confidence scores for interactions based on evidence channels[3] | Themed curation projects for specific biological areas[4] | Member of the IMEx consortium, promoting data standards[7] |
Quantitative Comparison of Experimental Validation Methods
Choosing the right experimental method is critical for successful validation. The following table provides a quantitative comparison of commonly used techniques to help you make an informed decision based on your specific research context.
| Method | Typical Binding Affinity (Kd) Range | Bait Protein Amount | Prey Protein Amount | Time | Key Advantages | Key Disadvantages |
| Co-Immunoprecipitation (Co-IP) | µM to nM | 0.5 - 1 mg total cell lysate | Endogenous levels | 1-2 days | In vivo interactions, endogenous protein levels | Antibody-dependent, may miss transient interactions, potential for non-specific binding |
| Yeast Two-Hybrid (Y2H) | µM to nM | N/A (expressed in yeast) | N/A (expressed in yeast) | 1-2 weeks (for library screening) | High-throughput screening of libraries, detects novel interactions | High rate of false positives/negatives, interactions occur in the nucleus, not suitable for all proteins |
| Surface Plasmon Resonance (SPR) | mM to pM | 1-10 µg (immobilized) | nM to µM concentrations | 1 day | Real-time kinetics (kon, koff), label-free, high sensitivity | Requires purified proteins, potential for protein inactivation upon immobilization |
| Pull-Down Assay | µM to nM | 10-50 µg (tagged bait) | 0.5 - 1 mg total cell lysate | 1 day | In vitro confirmation of direct interactions, versatile tagging options | Requires purified tagged protein, potential for non-specific binding to beads |
| Far-Western Blotting | Not typically used for affinity determination | 1-10 µg (probe protein) | 10-100 µg (from lysate) | 1-2 days | Detects direct binary interactions, does not require specific antibodies for detection | Lower sensitivity, requires renaturation of proteins on the membrane |
Experimental Protocols
Here are detailed methodologies for the key experiments cited in this guide.
Co-Immunoprecipitation (Co-IP)
This protocol is designed for the isolation and analysis of protein complexes from cultured mammalian cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors)
-
Antibody specific to the bait protein
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., IP buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer or 0.1 M glycine, pH 2.5)
-
Magnetic rack or centrifuge for bead collection
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer per 10^7 cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20 µL of Protein A/G beads to 1 mg of cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Collect the beads using a magnetic rack or centrifugation and discard them. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the bait-specific antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30 µL of Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Collect the beads.
-
Discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Add 30-50 µL of elution buffer to the beads.
-
If using Laemmli buffer, boil the sample at 95-100°C for 5-10 minutes.
-
If using a gentle elution buffer like glycine, incubate for 5-10 minutes at room temperature and then neutralize the eluate with 1M Tris pH 8.5.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.
-
Co-Immunoprecipitation Workflow
Yeast Two-Hybrid (Y2H) Screening
This protocol outlines a library screening approach to identify novel interaction partners.
Materials:
-
Yeast strain (e.g., AH109 or Y2HGold)
-
Bait plasmid (e.g., pGBKT7) containing your protein of interest fused to a DNA-binding domain (BD).
-
Prey library plasmid (e.g., pGADT7) containing a cDNA library fused to a transcriptional activation domain (AD).
-
Yeast transformation reagents (e.g., PEG/LiAc).
-
Selective media plates (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade with X-α-Gal).
Procedure:
-
Bait Plasmid Transformation and Auto-activation Test:
-
Transform the bait plasmid into the yeast strain.
-
Plate on SD/-Trp to select for transformants.
-
Streak colonies on SD/-Trp/-His/-Ade and SD/-Trp with X-α-Gal to check for auto-activation of the reporter genes. A suitable bait should not activate the reporters on its own.
-
-
Library Transformation (Large-Scale):
-
Prepare competent yeast cells containing the bait plasmid.
-
Transform the prey library plasmids into the bait-containing yeast strain using a high-efficiency transformation protocol.
-
Plate the transformation mixture onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade).
-
-
Screening and Identification of Positives:
-
Incubate plates at 30°C for 3-7 days.
-
Colonies that grow on the high-stringency media are potential positive interactors.
-
Pick positive colonies and re-streak on fresh selective plates to confirm the phenotype.
-
-
Plasmid Rescue and Sequencing:
-
Isolate the prey plasmids from the confirmed positive yeast colonies.
-
Transform the rescued plasmids into E. coli for amplification.
-
Sequence the prey plasmid inserts to identify the interacting proteins.
-
-
Validation:
-
Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.
-
Perform a one-on-one mating assay with the bait and identified prey.
-
Yeast Two-Hybrid Screening Workflow
Surface Plasmon Resonance (SPR)
This protocol describes a typical experiment to measure the kinetics of a protein-protein interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Purified ligand (protein to be immobilized)
-
Purified analyte (protein in solution)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the ligand protein diluted in the immobilization buffer. The amount immobilized will depend on the protein and desired response.
-
Deactivate the remaining active esters by injecting ethanolamine.
-
-
Analyte Binding and Kinetic Analysis:
-
Inject a series of increasing concentrations of the analyte over the immobilized ligand surface.
-
Each injection cycle consists of an association phase (analyte flows over the surface) and a dissociation phase (running buffer flows over the surface).
-
A regeneration step (e.g., a short pulse of low pH glycine) may be required between analyte injections to remove all bound analyte.
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram (response units vs. time).
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (Kd = koff / kon).
-
Surface Plasmon Resonance Workflow
Pull-Down Assay
This protocol details an in vitro method to confirm a direct protein-protein interaction using a tagged "bait" protein.
Materials:
-
Purified, tagged "bait" protein (e.g., GST-tagged or His-tagged).
-
Affinity beads specific for the tag (e.g., Glutathione-agarose or Ni-NTA agarose).
-
Cell lysate or purified "prey" protein.
-
Binding/Wash buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
Elution buffer (e.g., for GST-tag: 10-50 mM reduced glutathione; for His-tag: 250-500 mM imidazole).
-
Microcentrifuge tubes.
Procedure:
-
Bait Protein Immobilization:
-
Equilibrate the affinity beads by washing them with binding buffer.
-
Add the purified tagged bait protein to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the bait protein to bind to the beads.
-
Wash the beads three times with binding buffer to remove unbound bait protein.
-
-
Interaction with Prey Protein:
-
Add the cell lysate or purified prey protein to the beads with the immobilized bait.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add elution buffer to the beads and incubate for 10-30 minutes to release the bait protein and its interacting partners.
-
Collect the eluate by centrifugation.
-
-
Analysis:
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the prey protein.
-
Pull-Down Assay Workflow
Far-Western Blotting
This protocol is for detecting direct protein-protein interactions after separating proteins by SDS-PAGE.
Materials:
-
Protein samples (cell lysate or purified proteins).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Nitrocellulose or PVDF membrane.
-
Transfer buffer and blotting apparatus.
-
Denaturation/Renaturation buffers (e.g., containing decreasing concentrations of guanidine-HCl).
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Purified, labeled "probe" protein (e.g., biotinylated, radiolabeled, or with an epitope tag).
-
Detection reagents (e.g., streptavidin-HRP for biotinylated probes, or an antibody against the epitope tag).
Procedure:
-
Protein Separation and Transfer:
-
Separate the protein samples containing the "prey" protein by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Denaturation and Renaturation:
-
Wash the membrane with a denaturation buffer (e.g., 6 M guanidine-HCl) for 30 minutes at room temperature.
-
Gradually renature the proteins on the membrane by incubating with a series of buffers containing decreasing concentrations of guanidine-HCl.
-
Finally, wash the membrane with TBST.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
-
Probing:
-
Incubate the membrane with the labeled probe protein (the "bait") diluted in blocking buffer for 2-4 hours at room temperature.
-
-
Washing:
-
Wash the membrane extensively with TBST to remove unbound probe protein.
-
-
Detection:
-
Detect the bound probe protein using the appropriate detection reagents. For example, if using a biotinylated probe, incubate with streptavidin-HRP followed by a chemiluminescent substrate.
-
Far-Western Blotting Workflow
By carefully considering the strengths and weaknesses of each PPI database and experimental validation method, researchers can design a robust workflow to confidently confirm and characterize the protein interactions discovered in ComPPI. This systematic approach is fundamental for advancing our understanding of cellular processes and for the development of novel therapeutic strategies.
References
- 1. Protein-protein interaction databases: keeping up with growing interactomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] PROTEIN INTERACTION DATABASES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 3. google.com [google.com]
- 4. rjlbpcs.com [rjlbpcs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Advantages and Disadvantages of Far-Western Blot in Protein-Protein Interaction Studies | MtoZ Biolabs [mtoz-biolabs.com]
- 7. ファーウェスタンブロット解析 | Thermo Fisher Scientific - JP [thermofisher.com]
Unveiling the Landscape of Protein Interactions: A Comparative Guide to ComPPI and Other Leading Databases
For researchers, scientists, and drug development professionals navigating the complex world of protein-protein interactions (PPIs), selecting the right database is a critical first step. This guide provides an objective comparison of ComPPI with other prominent PPI databases, supported by quantitative data, detailed experimental methodologies, and illustrative visualizations to aid in your selection process.
The study of protein interactions is fundamental to understanding cellular processes in both healthy and diseased states. Numerous databases have been developed to catalog the vast and ever-growing repository of PPI data. Among these, ComPPI (Compartmentalized Protein-Protein Interaction database) has emerged with a unique proposition: integrating subcellular localization information to provide a more biologically relevant context for interactions. This guide will delve into a detailed comparison of ComPPI with other key players in the field, including STRING, BioGRID, IntAct, MINT, HPRD, and DIP.
At a Glance: A Quantitative Comparison of PPI Databases
To facilitate a clear and concise comparison, the following tables summarize the key quantitative metrics for each database. These figures, representing the most recent publicly available data, offer a snapshot of the breadth and depth of each resource.
| Database | Total Interactions | Interacting Proteins | Number of Species |
| ComPPI | 1,898,277[1] | 148,000+ | 4 |
| STRING | > 20 billion[2] | 59.3 million[2] | > 12,000[3] |
| BioGRID | 2,905,263 (raw)[4] | N/A | > 70[5][6] |
| IntAct | 1,726,205 (binary)[7] | 145,366[7] | N/A |
| MINT | 139,980[8] | 27,802[8] | 676[8] |
| HPRD | 41,327[9] | 30,047[9] | 1 (Human)[10] |
| DIP | ~11,000 (as of 2001)[11] | 5,900 (as of 2001)[11] | > 80 (as of 2001)[11] |
The ComPPI Advantage: Contextualizing Interactions through Subcellular Localization
ComPPI distinguishes itself by incorporating the subcellular localization of interacting proteins, a critical factor in determining the biological relevance of a PPI.[1] An interaction between two proteins that are never present in the same cellular compartment at the same time is unlikely to be physiologically relevant. ComPPI addresses this by integrating data from multiple PPI and subcellular localization databases and providing a "Localization Score" and an "Interaction Score" to reflect the confidence in the co-localization of interacting partners.[1][12]
This unique feature allows researchers to:
-
Filter out potentially false-positive interactions: By removing interactions between proteins that do not share a common subcellular location, researchers can focus on a higher-confidence set of interactions.
-
Generate location-specific interaction networks: ComPPI enables the construction of interactomes for specific organelles, providing insights into the molecular machinery of different cellular compartments.
-
Predict protein function and localization: The context of a protein's interactions within a specific compartment can offer clues about its function and potential alternative localizations.
The logical flow of data integration in ComPPI is a key aspect of its utility. The following diagram illustrates this process:
Caption: Workflow of data integration and feature generation in the ComPPI database.
A Deeper Dive into the Alternatives
While ComPPI offers a unique perspective, other databases provide distinct advantages in terms of data volume, scope, and analytical tools.
-
STRING: A powerhouse in the PPI landscape, STRING integrates data from numerous sources, including experimental repositories, computational predictions, and text mining.[3] Its key strength lies in providing a confidence score for each interaction, derived from a combination of different evidence channels. This allows users to build networks with varying levels of stringency.
-
BioGRID (Biological General Repository for Interaction Datasets): BioGRID is a comprehensive resource that curates interaction data from the primary biomedical literature for a wide range of species.[5][6] It includes not only physical and genetic interactions but also information on post-translational modifications and chemical interactions.[13]
-
IntAct, MINT, and DIP (IMEx Consortium Members): These databases are part of the International Molecular Exchange (IMEx) consortium, which aims to create a non-redundant set of publicly available PPI data.[14][15][16] They adhere to high curation standards and utilize the PSI-MI (Proteomics Standards Initiative-Molecular Interactions) format for data representation, ensuring data consistency and interoperability.[14][15]
-
HPRD (Human Protein Reference Database): As its name suggests, HPRD is exclusively focused on human proteins.[10] It provides detailed, manually curated information on protein interactions, post-translational modifications, and disease associations, making it a valuable resource for researchers in human biology and medicine.
Experimental Methodologies: The Foundation of PPI Data
The reliability of any PPI database hinges on the quality of the experimental data it contains. The two most common high-throughput methods for detecting protein interactions are the Yeast Two-Hybrid (Y2H) system and Affinity Purification followed by Mass Spectrometry (AP-MS).
Yeast Two-Hybrid (Y2H)
The Y2H system is a genetic method used to identify binary protein interactions. The basic principle involves the reconstitution of a functional transcription factor when two proteins of interest (a "bait" and a "prey") interact.
Experimental Protocol Outline:
-
Vector Construction: The "bait" protein is fused to a DNA-binding domain (DBD) of a transcription factor, while the "prey" protein (or a library of potential interacting partners) is fused to the activation domain (AD).
-
Yeast Transformation: Both bait and prey plasmids are introduced into a yeast host strain.
-
Interaction Detection: If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.
-
Reporter Gene Activation: The reconstituted transcription factor binds to upstream activating sequences (UAS) in the yeast genome, driving the expression of reporter genes (e.g., for nutritional selection or colorimetric assays).
-
Identification of Interactors: Positive clones are selected, and the prey plasmids are isolated and sequenced to identify the interacting proteins.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a biochemical method used to identify protein complexes. A "bait" protein is tagged and used to pull down its interacting partners from a cell lysate.
Experimental Protocol Outline:
-
Bait Tagging: The protein of interest (bait) is tagged with an epitope (e.g., FLAG, HA) or a purification handle (e.g., GST, His-tag).
-
Cell Lysis: Cells expressing the tagged bait protein are lysed under conditions that preserve protein complexes.
-
Affinity Purification: The cell lysate is incubated with beads coated with an antibody or a molecule that specifically binds to the tag on the bait protein.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bait protein and its interacting partners (the "prey" proteins) are eluted from the beads.
-
Mass Spectrometry: The eluted proteins are separated (typically by SDS-PAGE) and identified using mass spectrometry.
The following diagram illustrates a general workflow for comparing and validating data from different PPI databases:
Caption: A generalized workflow for the comparative validation of protein-protein interactions from different databases.
Visualizing Signaling Pathways: A Case Study
To illustrate the practical application of these databases, let's consider the Transforming Growth Factor-beta (TGF-β) signaling pathway, a crucial pathway involved in cell growth, differentiation, and apoptosis. The following diagram, generated using the DOT language, depicts a simplified representation of the core interactions in this pathway.
Caption: A simplified diagram of the core protein interactions in the TGF-β signaling pathway.
Conclusion: Choosing the Right Tool for the Job
The landscape of protein-protein interaction databases is rich and diverse, with each resource offering unique strengths. ComPPI provides an invaluable layer of contextual information through its focus on subcellular localization, enabling researchers to refine their interaction networks and generate more biologically relevant hypotheses. For large-scale network analysis and cross-species comparisons, STRING's comprehensive data integration and confidence scoring are highly advantageous. For detailed, literature-curated information, particularly for human proteins, BioGRID and HPRD are excellent choices. The IMEx consortium databases, including IntAct, MINT, and DIP, offer a high standard of data curation and interoperability.
Ultimately, the choice of database will depend on the specific research question. For many applications, a multi-database approach, leveraging the unique features of each, will likely yield the most comprehensive and reliable results. By understanding the comparative strengths and methodologies of these essential resources, researchers can more effectively harness the power of PPI data to advance our understanding of biology and disease.
References
- 1. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 2. string-db.org [string-db.org]
- 3. STRING - Wikipedia [en.wikipedia.org]
- 4. BioGRID | Database of Protein, Chemical, and Genetic Interactions [thebiogrid.org]
- 5. The BioGRID interaction database: 2019 update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BioGRID interaction database: 2019 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IntAct Portal [ebi.ac.uk]
- 8. The Molecular INTeraction Database – An ELIXIR Core Resource [mint.bio.uniroma2.it]
- 9. Human Protein Reference Database | re3data.org [re3data.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. academic.oup.com [academic.oup.com]
- 12. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MINT: the Molecular INTeraction database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Database of Interacting Proteins - Wikipedia [en.wikipedia.org]
- 15. academic.oup.com [academic.oup.com]
- 16. MINT: the Molecular INTeraction database - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Referencing ComPPI Data with Literature Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of protein-protein interaction (PPI) data from the Compartmentalized Protein-Protein Interaction (ComPPI) database with experimental findings from peer-reviewed literature. It aims to offer an objective evaluation of ComPPI's utility in identifying biologically relevant interactions and to provide researchers with a framework for integrating ComPPI data into their own experimental workflows.
Introduction to ComPPI
The ComPPI database is a valuable resource that integrates protein-protein interaction data with subcellular localization information.[1][2] A key feature of ComPPI is its scoring system, which provides a "Localization Score" and an "Interaction Score" to help researchers assess the likelihood of a given protein being in a specific cellular compartment and the probability of an interaction occurring within that compartment.[1][2] This compartmentalization is crucial for filtering out biologically unlikely interactions and focusing on those that are more likely to be functionally relevant.
Case Study: GNL2 Interactome Analysis in Cancer Research
A recent pan-cancer study investigating the role of the protein GNL2 as a potential biomarker and therapeutic target utilized the ComPPI database to identify its interacting partners. This study provides an excellent example of how ComPPI can be leveraged to generate hypotheses that are subsequently validated by laboratory experiments.
The researchers employed ComPPI to filter for biologically probable protein-protein interactions based on subcellular localization, identifying proteins that interact with GNL2.[1] A crucial aspect of their research involved the experimental validation of the subcellular localization of GNL2 itself, a key piece of information for accurately interpreting the ComPPI data.
Data Presentation: ComPPI-Predicted vs. Experimentally Validated Localization
The following table summarizes the subcellular localization of GNL2 as predicted by ComPPI and as validated experimentally in the study.
| Protein | ComPPI Predicted Localization (Top Scores) | Experimental Validation (Immunofluorescence) | Reference |
| GNL2 | Nucleus, Cytosol | Nucleus | [1] |
Experimental Protocols
Immunofluorescence for Subcellular Localization of GNL2
-
Cell Lines: Liver hepatocellular carcinoma (LIHC) cell lines.
-
Procedure:
-
Cells were cultured on coverslips.
-
Cells were fixed with 4% paraformaldehyde.
-
Cells were permeabilized with 0.1% Triton X-100.
-
Cells were blocked with bovine serum albumin.
-
Cells were incubated with a primary antibody specific for GNL2.
-
Cells were then incubated with a fluorescently labeled secondary antibody.
-
Nuclei were counterstained with DAPI.
-
Coverslips were mounted on microscope slides and imaged using a fluorescence microscope.
-
-
Outcome: The immunofluorescence staining revealed a clear nuclear localization of GNL2, corroborating the high localization score for the nucleus in the ComPPI database.[1]
Visualizing the Workflow and Findings
The following diagrams illustrate the workflow of integrating ComPPI data with experimental validation, as well as the logical relationship between the database predictions and the experimental outcomes.
Conclusion
This case study demonstrates the utility of the ComPPI database in identifying high-confidence protein-protein interactions by incorporating subcellular localization data. The experimental validation of GNL2's nuclear localization in the cited study strengthens the predictions made using ComPPI for its nuclear interaction partners. This integrated approach of using bioinformatic predictions to guide experimental work is a powerful strategy in modern cell biology and drug discovery. By providing a curated and scored list of potential interactors within a specific cellular compartment, ComPPI can significantly streamline the process of identifying and validating novel components of signaling pathways and potential therapeutic targets.
References
- 1. GLN2 as a key biomarker and therapeutic target: evidence from a comprehensive pan-cancer study using molecular, functional, and bioinformatic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creating and analyzing pathway and protein interaction compendia for modelling signal transduction networks - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Novel Protein Subcellular Localizations: A Comparative Guide to Using ComPPI
In the landscape of proteomics and drug discovery, understanding the subcellular localization of a protein is paramount to elucidating its function, interaction partners, and potential as a therapeutic target. While experimental methods remain the gold standard for determining protein localization, computational tools offer a powerful and high-throughput means of generating and refining hypotheses. This guide provides a comprehensive comparison of the ComPPI database, a protein-protein interaction (PPI) network-based tool, with other localization prediction methods. We present a workflow for how ComPPI can be used to predict a novel subcellular localization and detail the experimental protocols required for confirmation, supported by data from the scientific literature.
The Principle of Co-Localization: Leveraging PPI Networks with ComPPI
ComPPI (Compartmentalized Protein-Protein Interaction database) is a resource that integrates data from multiple PPI and subcellular localization databases for several species, including Homo sapiens.[1][2][3][4] Its core principle is that interacting proteins are likely to be found in the same cellular compartment. By analyzing the subcellular localization of a protein's known interactors, ComPPI can predict its potential localizations and assign a confidence score.[1][3] This approach is particularly valuable for identifying novel or secondary localizations that might be missed by methods that rely solely on protein sequence motifs.
The ComPPI database allows users to filter out biologically unlikely interactions between proteins that have no common subcellular localization, thereby increasing the confidence in the remaining interaction network.[2][3][4] This curated network can then be used to infer the localization of a protein of interest based on the predominant localization of its interaction partners.
A Comparative Overview of Protein Subcellular Localization Prediction Methods
ComPPI is one of several computational approaches available to researchers. The choice of tool often depends on the type of available data and the specific research question. The table below summarizes the key features and performance of ComPPI in comparison to other widely used methods.
| Method Category | Example Tools | Principle | Typical Input | Performance (Accuracy/MCC) | Strengths | Limitations |
| PPI Network-Based | ComPPI , Network-based classifiers (e.g., using STRING DB) | Interacting proteins are often co-localized. | Protein of interest, known interactors. | Variable; depends on the quality and completeness of PPI data. | Can predict novel/secondary localizations and provides biological context. | Dependent on known interactions; may be less effective for poorly characterized proteins. |
| Sequence-Based | WoLF PSORT , TargetP , DeepLoc 2.0 | Presence of sorting signals (e.g., N-terminal sequences) and amino acid composition.[5] | Amino acid sequence. | 80-90% Accuracy; MCC varies by compartment.[6][7] | Fast and applicable to any protein with a known sequence. | May miss localizations not determined by canonical sorting signals; can be less accurate for multi-localization proteins. |
| Machine Learning-Based (Integrated) | ngLOC , PUPS , MULocDeep | Integrates multiple features (sequence, domains, text, etc.) using algorithms like SVMs and deep learning.[8][9][10][11] | Amino acid sequence, sometimes other features. | Can exceed 90% accuracy for certain compartments.[8][12] | Often provides the highest accuracy by leveraging diverse data sources. | Can be a "black box," making the reasoning behind a prediction difficult to interpret. |
Performance metrics are approximate and can vary based on the dataset and protein subset being analyzed.[6][7]
Workflow for Novel Localization Prediction and Confirmation
The following sections outline a typical workflow, from generating a hypothesis with ComPPI to its experimental validation.
Computational Prediction using ComPPI
The first step is to use ComPPI to generate a hypothesis about a protein's subcellular localization. This is particularly useful when a protein has a known primary localization, but its interaction partners suggest a secondary, uncharacterized location.
This process involves querying the protein of interest in ComPPI, examining its high-confidence interactors, and observing if a significant number of them are localized to a compartment different from the protein's established location.
Experimental Validation Workflow
Once a hypothesis is generated, it must be validated experimentally. A common approach involves expressing a fluorescently tagged version of the protein in cultured cells and observing its localization via microscopy. This is often followed by biochemical fractionation and Western blotting to confirm the presence of the endogenous protein in specific cellular compartments.
Detailed Experimental Protocols
The following are standard protocols for the key experimental techniques used to validate protein subcellular localization.
Immunofluorescence Microscopy of GFP-tagged Proteins
This method allows for the direct visualization of the protein's location within the cell.
1. Cell Culture and Transfection:
-
Plate cells (e.g., HeLa or HEK293) on glass coverslips in a 24-well plate.
-
Transfect the cells with a plasmid encoding the protein of interest fused to a fluorescent tag (e.g., GFP) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
2. Fixation:
-
Gently wash the cells with 1X Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[13]
-
Wash the cells three times with PBS.
3. Permeabilization (if staining for internal epitopes):
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes.[14]
-
Wash three times with PBS.
4. Staining and Mounting:
-
(Optional) To visualize specific organelles, co-stain with organelle-specific markers (e.g., MitoTracker for mitochondria, or an antibody against an organelle-resident protein).
-
Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
5. Imaging:
-
Visualize the localization of the GFP-tagged protein using a confocal or widefield fluorescence microscope.
-
Co-localization with organelle-specific markers confirms the protein's presence in that compartment.
Subcellular Fractionation and Western Blotting
This biochemical method provides quantitative evidence for the presence of the endogenous protein in different cellular compartments.
1. Cell Lysis and Homogenization:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.[15][16]
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
2. Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.[15]
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction. Further centrifugation at very high speeds (e.g., 100,000 x g) can be used to pellet microsomes (endoplasmic reticulum and Golgi).[16]
3. Western Blot Analysis:
-
Measure the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific to the protein of interest.
-
Use antibodies against known organelle-specific marker proteins (e.g., Histone H3 for the nucleus, COX4 for mitochondria, and GAPDH for the cytosol) to assess the purity of the fractions.[17]
-
Detect the primary antibodies with a suitable HRP-conjugated secondary antibody and a chemiluminescent substrate.
The presence of the protein of interest in a specific fraction, along with the corresponding organelle marker and the absence of markers from other compartments, confirms its localization.
Conclusion
ComPPI offers a valuable, network-based approach to predicting protein subcellular localization, providing a biological context that is often missing from sequence-based methods. By integrating PPI data, researchers can formulate novel hypotheses about protein function and localization. However, as with any computational prediction, rigorous experimental validation is essential. The combination of immunofluorescence microscopy and subcellular fractionation with Western blotting provides a robust framework for confirming these predictions. This integrated approach of computational prediction followed by experimental validation is a powerful strategy in modern proteomics for accelerating the functional annotation of proteins and the identification of novel therapeutic targets.
References
- 1. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 2. academic.oup.com [academic.oup.com]
- 3. linkgroup.hu [linkgroup.hu]
- 4. ComPPI: a cellular compartment-specific database for protein–protein interaction network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Benchmarking subcellular localization and variant tolerance predictors on membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of an experimental subcellular protein localization assay and in silico prediction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental validation of predicted subcellular localizations of human proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. With AI, researchers predict the location of virtually any protein within a human cell | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. Computational methods for protein localization prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bird Eye View of Protein Subcellular Localization Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Immunocytochemistry Protocol Using Anti-GFP Antibodies | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. assaygenie.com [assaygenie.com]
Benchmarking ComPPI: A Comparative Guide to Protein-Protein Interaction Databases
For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interaction (PPI) data, selecting the right tool is paramount. This guide provides an objective comparison of ComPPI's performance and features against other widely used PPI databases, supported by quantitative data and detailed experimental methodologies.
ComPPI distinguishes itself in the realm of PPI databases by integrating subcellular localization information to provide a more biologically relevant context for protein interactions. This unique feature aims to reduce the rate of false positives by filtering out interactions between proteins that are unlikely to be found in the same cellular compartment. This guide will delve into a comparative analysis of ComPPI with other leading databases: STRING, BioGRID, IntAct, and the now-static Human Protein Reference Database (HPRD).
Quantitative Data Summary
The following tables provide a snapshot of the quantitative data available from each database, offering a clear comparison of their scale and scope. It is important to note that direct comparisons of interaction numbers can be misleading due to differences in data sources (experimental vs. predicted) and curation methodologies.
Table 1: Comparison of Database Statistics (Human)
| Database | Number of Proteins (Homo sapiens) | Number of Interactions (Homo sapiens) | Key Data Sources |
| ComPPI | 94,488[1] | 1,311,184[1] | Integration of 7 PPI and 8 subcellular localization databases[1] |
| STRING | >59 million (across all species)[2] | >20 billion (across all species)[2] | Experimental, predicted, text mining, co-expression, curated databases[3][4] |
| BioGRID | Not explicitly stated for human only | ~1.93 million (all species)[5] | Curation of published experimental literature[5] |
| IntAct | 145,366 (all species)[6] | 1,726,205 (binary, all species)[6] | Literature curation and direct submissions[6] |
| HPRD | >20,000[7] | >30,000[7] | Manual curation of literature (last updated in 2010) |
Table 2: Key Features of Compared PPI Databases
| Feature | ComPPI | STRING | BioGRID | IntAct | HPRD |
| Subcellular Localization Data | Yes (core feature)[1][8] | No (as a primary filter) | No | No | Yes (as annotation)[9] |
| Interaction Confidence Score | Yes (Localization and Interaction Scores)[1][8] | Yes (Combined Score)[4] | No (provides experimental evidence) | No (provides experimental evidence) | No (provides experimental evidence) |
| Predicted Interactions | No (integrates databases that may contain them) | Yes[3] | No (focus on experimental data) | No (focus on experimental data) | No (focus on experimental data) |
| Functional Associations | No | Yes[3] | Yes (genetic interactions)[5] | No | No |
| Data Curation | Integration and manual curation of localization data[8] | Automated and manual[3] | Manual curation of literature[5] | Manual curation and direct submissions[6] | Manual curation of literature[9] |
| Species Coverage | 4 (Human, Yeast, Worm, Fly)[10] | >14,000[4] | All major model organisms and human[11] | Multiple species[12] | Human only[9] |
Experimental Protocols
The experimental validation of protein-protein interactions is crucial for the reliability of any PPI database. Below are detailed methodologies for two common experimental techniques used to generate the data that populates these databases.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a widely used technique to identify physiologically relevant protein-protein interactions in vivo.
Methodology:
-
Cell Lysis: Cells or tissues are lysed under non-denaturing conditions to maintain protein complexes.
-
Antibody Incubation: A primary antibody specific to a known "bait" protein is added to the cell lysate and incubated to allow the antibody to bind to its target.
-
Immunocomplex Precipitation: Protein A/G-coupled beads are added to the lysate. These beads bind to the antibody, which is in turn bound to the bait protein and any interacting "prey" proteins.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins (the immunocomplex) are eluted from the beads.
-
Analysis: The eluted proteins are typically separated by SDS-PAGE and the interacting "prey" protein is identified by Western blotting using a specific antibody. Alternatively, the entire eluted complex can be analyzed by mass spectrometry to identify multiple interacting partners.
Yeast Two-Hybrid (Y2H) Screening
The yeast two-hybrid system is a powerful genetic method for discovering binary protein-protein interactions in vivo.
Methodology:
-
Vector Construction: The "bait" protein is fused to the DNA-binding domain (DBD) of a transcription factor, and a library of "prey" proteins is fused to the activation domain (AD) of the same transcription factor.
-
Yeast Transformation: Both the bait and prey plasmids are co-transformed into a yeast reporter strain.
-
Interaction-Mediated Transcription: If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.
-
Reporter Gene Activation: The reconstituted transcription factor binds to an upstream activating sequence (UAS) and drives the expression of a reporter gene (e.g., HIS3, lacZ).
-
Selection and Identification: Yeast cells expressing interacting proteins will grow on a selective medium (lacking histidine) and/or exhibit a color change (blue in the presence of X-gal). The prey plasmid from positive colonies is then sequenced to identify the interacting protein.
Visualizations
Visual representations are essential for understanding complex biological systems. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: A generalized experimental workflow for identifying and curating protein-protein interactions.
Caption: A simplified representation of the EGFR signaling pathway, a critical pathway in cell proliferation.[13][14][15]
Conclusion
ComPPI offers a unique and valuable approach to the study of protein-protein interactions by integrating subcellular localization data. This allows researchers to filter for more biologically plausible interactions, potentially reducing the noise inherent in large-scale PPI datasets. While databases like STRING provide a broader scope, including predicted interactions and functional associations across a vast number of species, and BioGRID and IntAct offer meticulously curated experimental interaction data, ComPPI's strength lies in its contextual filtering.
The choice of a PPI database ultimately depends on the specific research question. For investigators focused on high-confidence, experimentally verified interactions within a specific cellular context, ComPPI is an excellent resource. For broader, exploratory network analysis that includes predicted functional links, STRING remains a powerful tool. BioGRID and IntAct are indispensable for researchers who need to trace interactions back to their original experimental evidence. A comprehensive approach to PPI analysis may involve leveraging the strengths of multiple databases to build a more complete and reliable interaction network.
References
- 1. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 2. m.string-db.org [m.string-db.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The STRING database in 2021: customizable protein–protein networks, and functional characterization of user-uploaded gene/measurement sets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BioGRID database: A comprehensive biomedical resource of curated protein, genetic, and chemical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IntAct Portal [ebi.ac.uk]
- 7. Human protein reference database--2006 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 10. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The BioGRID interaction database: 2019 update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IntAct—open source resource for molecular interaction data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
A Researcher's Guide to Cross-Species Interactome Comparison Using ComPPI
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive walkthrough on how to leverage the ComPPI (Compartmentalized Protein-Protein Interaction) database for the comparative analysis of interactomes across different species. ComPPI offers a unique advantage by integrating protein-protein interaction (PPI) data with subcellular localization information, allowing for the filtering of biologically unlikely interactions and a more nuanced comparison of cellular networks.[1][2][3][4][5][6][7] This guide will detail the experimental workflow, from data acquisition to comparative analysis, and provide a practical example using the conserved TOR signaling pathway.
Data Presentation: Understanding ComPPI's Quantitative Data
ComPPI provides downloadable datasets in a tab-delimited text format, which is easily parsable for computational analysis.[8] The key quantitative data points for each interaction are the Localization Score and the Interaction Score.
-
Localization Score: This score represents the confidence of a protein's localization to a specific subcellular compartment based on integrated evidence.
-
Interaction Score: This score reflects the confidence of a given protein-protein interaction, taking into account the localization scores of the interacting partners.[4]
A typical workflow involves downloading the "Compartmentalized Interactome" for the species of interest. This dataset contains interactions where both proteins are found in at least one common subcellular localization.[1][2][9] The table below summarizes the key columns in the downloaded file that are essential for comparative analysis.
| Column Header | Description | Data Type | Relevance for Comparison |
| Interactor A | UniProt accession of the first interacting protein. | String | Protein identifier for mapping orthologs. |
| Interactor B | UniProt accession of the second interacting protein. | String | Protein identifier for mapping orthologs. |
| Major Loc A With Loc Score | List of major subcellular localizations and their corresponding scores for Interactor A. | String | Comparison of subcellular context of interactions. |
| Major Loc B With Loc Score | List of major subcellular localizations and their corresponding scores for Interactor B. | String | Comparison of subcellular context of interactions. |
| Interaction Score | The confidence score for the interaction. | Float | Filtering and weighting interactions for comparative analysis. |
| Interaction Source Database | List of source databases for the interaction. | String | Assessing the evidence supporting the interaction. |
Experimental Protocol: A Step-by-Step Guide to Comparing Interactomes
This protocol outlines the methodology for a comparative analysis of interactomes from two or more species using data from ComPPI.
Objective: To identify conserved and divergent protein-protein interactions within a specific biological pathway across different species.
Materials:
-
Downloaded "Compartmentalized Interactome" files from ComPPI for the species of interest (e.g., Homo sapiens, Saccharomyces cerevisiae, Drosophila melanogaster, Caenorhabditis elegans).[9][10]
-
An ortholog mapping tool or database (e.g., InParanoid, OrthoMCL, or DIOPT).[11][12]
-
Data analysis software or programming environment (e.g., Python with pandas, R).
-
Network visualization software (e.g., Cytoscape).
Methodology:
-
Data Acquisition:
-
Data Preprocessing and Filtering:
-
Load the downloaded data for each species into a data analysis environment.
-
Filter the interactions based on a desired Interaction Score threshold to focus on high-confidence interactions. A threshold of ≥ 0.5 is a reasonable starting point.
-
-
Ortholog Identification:
-
Extract the list of unique protein identifiers (UniProt accessions) from the filtered interactomes of each species.
-
Use an ortholog mapping tool to identify orthologous proteins between the species. This is a critical step to enable direct comparison of interactions.[11]
-
-
Comparative Interactome Analysis:
-
Identify Conserved Interactions (Interologs): An interaction is considered conserved if two proteins interact in one species and their respective orthologs also interact in the other species.
-
Identify Divergent Interactions: These are interactions present in one species but not in its comparative counterpart, despite the presence of the orthologous proteins.
-
Compare Subcellular Localization: For conserved interactions, compare the "Major Loc" annotations in ComPPI to determine if the subcellular context of the interaction is also conserved.
-
-
Network Visualization and Interpretation:
-
Use a network visualization tool like Cytoscape to build and compare the interaction networks for the pathway of interest in each species.
-
Visually highlight conserved and divergent interactions to gain insights into the evolution of the pathway.
-
Mandatory Visualization: Signaling Pathways and Workflows
TOR Signaling Pathway: A Cross-Species Comparison
The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway that regulates cell growth, proliferation, and metabolism in eukaryotes.[13][14][15][16][17] We will use this pathway as an example to illustrate the comparative analysis.
Key Orthologous Proteins in the TOR Pathway:
| Human (H. sapiens) | Yeast (S. cerevisiae) | Fly (D. melanogaster) | Worm (C. elegans) |
| MTOR | TOR1/TOR2 | Tor | let-363 |
| RPTOR | KOG1 | Raptor | daf-15 |
| RICTOR | AVO3 | Rictor | rict-1 |
| LST8/GBL | LST8 | Lst8 | lst-8 |
Below is a conceptual diagram illustrating the core components of the TORC1 complex, which is a central part of the TOR pathway, across the four species available in ComPPI.
Caption: Conserved core components of the TORC1 complex across four species.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for comparing interactomes using ComPPI data.
Caption: Workflow for cross-species interactome comparison using ComPPI.
By following this guide, researchers can effectively utilize the rich, contextualized data in ComPPI to perform robust cross-species comparisons of protein interaction networks, leading to valuable insights into the evolution of biological pathways and the functional conservation of proteins. This approach is particularly powerful for drug development professionals seeking to understand the translation of findings from model organisms to humans.
References
- 1. ComPPI: a cellular compartment-specific database for protein–protein interaction network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. linkgroup.hu [linkgroup.hu]
- 3. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 5. researchgate.net [researchgate.net]
- 6. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 7. academic.oup.com [academic.oup.com]
- 8. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 9. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 10. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 11. Building and analyzing protein interactome networks by cross-species comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The TOR signalling network from yeast to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of TOR signaling in aging and related biological processes in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evolutionary Conservation of the Components in the TOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The use of non-model Drosophila species to study natural variation in TOR pathway signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating Predicted Protein Functions from ComPPI: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate prediction of protein function is a cornerstone of modern biological research. The ComPPI (Compartmentalized Protein-Protein Interaction) database offers a unique approach by integrating protein-protein interaction (PPI) data with subcellular localization information to infer novel, compartment-specific protein functions. This guide provides a framework for validating these predictions, offering detailed experimental protocols and a comparative look at the principles behind ComPPI.
While direct, large-scale experimental validation of ComPPI's entire predicted functional landscape is an ongoing effort, case studies and the underlying principles of the database provide a strong foundation for its utility. This guide will use the example of Crotonase to illustrate how ComPPI's predictions can be experimentally verified and compared with other protein function prediction resources.
The ComPPI Advantage: Integrating Location into Function Prediction
ComPPI's core strength lies in its contextualization of protein interactions. By considering the subcellular compartment where interactions occur, it filters out biologically unlikely PPIs and enhances the confidence of predicted functions. This is based on the principle that proteins must be in the same cellular location to interact and participate in a common biological process.
ComPPI provides confidence scores for both protein subcellular localizations and PPIs, which are aggregated from multiple databases and curated. This multi-source integration aims to improve data quality and coverage.
Case Study: Unraveling a Novel Function of Crotonase with ComPPI
A compelling example of ComPPI's predictive power is the mitochondrial protein, Crotonase (enoyl-CoA hydratase). Traditionally known for its role in fatty acid metabolism within the mitochondria, ComPPI analysis revealed potential interactions with cytosolic proteins involved in apoptosis.
This prediction was based on the identification of high-confidence interactions between Crotonase and known apoptotic proteins that are primarily located in the cytosol. This suggested a previously uncharacterized cytosolic localization and function for Crotonase. Subsequent experimental studies have indeed confirmed that Crotonase can be found in the cytosol of certain cancer cells, where it contributes to apoptosis, validating ComPPI's prediction.
Comparative Overview of Protein Function Prediction Databases
| Feature | ComPPI | STRING | BioGRID |
| Primary Data Source | Integrated PPI and subcellular localization data from multiple databases. | Aggregates data from experimental studies, computational predictions, and text mining. | Primarily curated experimental interaction data. |
| Prediction Methodology | Infers function based on compartment-specific interaction partners. | Predicts functional associations based on a combined confidence score from various evidence channels. | Does not directly predict function, but provides a comprehensive network of interactions for functional inference. |
| Key Strength | Reduces false-positive interactions by considering subcellular localization, leading to context-specific function prediction. | Broad coverage of known and predicted interactions with a transparent scoring system. | High-quality, manually curated experimental interaction data, minimizing false positives. |
| Limitation | Predictions are dependent on the accuracy and completeness of the underlying localization and interaction databases. | The inclusion of predicted and text-mined interactions can introduce noise. | Functional inference is left to the user and may be less straightforward for uncharacterized proteins. |
Experimental Protocols for Validating Predicted Protein Functions
Validating a predicted protein function is a multi-step process that often involves confirming the predicted subcellular localization and then directly assaying the proposed biological activity. Below are detailed methodologies for key experiments.
Validation of Subcellular Localization
Before testing a predicted function, it is crucial to verify that the protein resides in the predicted cellular compartment.
Method: Immunofluorescence Microscopy
This technique uses fluorescently labeled antibodies to visualize the location of a protein within a cell.
Protocol:
-
Cell Culture and Fixation:
-
Culture cells of interest on glass coverslips.
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to enter the cell.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody for 1 hour at room temperature in the dark.
-
(Optional) Co-stain with a marker for the predicted organelle (e.g., MitoTracker for mitochondria, DAPI for the nucleus).
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the protein's localization using a fluorescence or confocal microscope.
-
Validation of Protein-Protein Interactions
Confirming the predicted interaction between your protein of interest and its functional partners is a key validation step.
Method: Co-immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that bind to a specific "bait" protein in a cell lysate.
Protocol:
-
Cell Lysis:
-
Lyse cultured cells in a non-denaturing lysis buffer to preserve protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the bait protein.
-
Add protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Incubate to allow the beads to bind to the antibodies.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the predicted interacting "prey" protein to confirm its presence.
-
Validation of Predicted Biological Function
Directly testing the predicted biological function is the ultimate validation. The specific assay will depend on the predicted function.
Method: Enzyme Activity Assay (for predicted enzymes)
This assay measures the catalytic activity of a protein.
Protocol:
-
Protein Purification:
-
Purify the protein of interest from a recombinant expression system or from native sources.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified protein, its predicted substrate, and any necessary cofactors in an appropriate buffer.
-
-
Reaction Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme.
-
-
Detection of Product Formation:
-
Measure the formation of the product over time using a suitable method (e.g., spectrophotometry, chromatography).
-
-
Controls:
-
Include negative controls, such as a reaction without the enzyme or a reaction with a known inhibitor, to ensure the observed activity is specific to the protein of interest.
-
Method: Phenotypic Analysis (for functions related to cellular processes)
This involves observing the cellular or organismal effects of altering the expression or activity of the protein of interest.
Protocol:
-
Genetic Manipulation:
-
Use techniques like CRISPR-Cas9 to knock out the gene encoding the protein of interest or RNA interference (RNAi) to knock down its expression.
-
Alternatively, overexpress the protein.
-
-
Phenotypic Observation:
-
Observe and quantify any changes in the predicted cellular process (e.g., cell proliferation, apoptosis, migration).
-
This may involve techniques like cell counting, TUNEL assays for apoptosis, or wound healing assays for migration.
-
-
Rescue Experiment:
-
In a knockout or knockdown background, reintroduce the wild-type protein to see if it reverses the observed phenotype, confirming the protein's role in that process.
-
Visualizing Validation Workflows and Pathways
Clear diagrams of experimental workflows and the signaling pathways under investigation are crucial for communicating research.
Caption: A generalized workflow for the experimental validation of a protein function predicted by ComPPI.
Caption: Simplified diagram illustrating the ComPPI-predicted cytosolic function of Crotonase in apoptosis.
Conclusion
ComPPI represents a significant step forward in protein function prediction by integrating spatial context into interaction networks. While comprehensive, direct comparative data on its predictive performance is an area for future research, the principles behind ComPPI and case studies like that of Crotonase demonstrate its potential to generate novel, testable hypotheses. By employing the rigorous experimental validation workflows outlined in this guide, researchers can confidently investigate and confirm the predicted functions of proteins, ultimately accelerating discoveries in basic research and drug development.
Unveiling Biologically Relevant Protein Interactions: A Comparative Guide to ComPPI Validation
For researchers navigating the complex web of protein-protein interactions (PPIs), selecting the right validation tool is paramount to uncovering biologically meaningful connections. This guide provides a comparative analysis of the Compartmentalized Protein-Protein Interaction (ComPPI) database, showcasing its unique advantages in research validation through a case study in signaling pathway reconstruction. ComPPI distinguishes itself from other databases by integrating subcellular localization data to filter out biologically unlikely interactions, thereby enhancing the confidence in identified PPIs.
The ComPPI Advantage: Integrating Subcellular Localization
ComPPI is a comprehensive database that amalgamates PPI data from multiple sources and, crucially, incorporates information on the subcellular localization of each protein.[1][2] This allows for a more refined analysis of the interactome by considering whether two proteins are likely to be present in the same cellular compartment and thus able to interact. To quantify the reliability of interactions, ComPPI introduces two key metrics[1][3]:
-
Localization Score: This score represents the probability of a protein being present in a specific subcellular location. It is calculated based on the type and number of sources that provide evidence for that localization, with experimental evidence weighted more heavily than predictions.[3]
-
Interaction Score: This score leverages the Localization Scores of two interacting proteins to estimate the likelihood of their interaction being biologically feasible. A higher Interaction Score indicates a greater probability that the two proteins share at least one subcellular location.[3]
This approach stands in contrast to many other widely used PPI databases, such as the STRING database. While STRING provides a valuable confidence score based on various evidence channels (e.g., experimental data, co-expression, text mining), it does not inherently filter or score interactions based on the co-localization of interacting partners.
Case Study: Enhanced Signaling Pathway Reconstruction
A compelling demonstration of ComPPI's utility is presented in the work of Youssef et al. (2019), who developed a method called Localized PathLinker (LocPL) to improve the automated reconstruction of signaling pathways.[4] The study sought to address a common issue in pathway reconstruction: the generation of numerous biologically implausible pathways due to the inclusion of PPIs between proteins that are not co-localized.
The core of their approach was to integrate ComPPI's localization and interaction scores into the PathLinker algorithm, a tool for finding paths between receptor proteins and downstream transcription factors in a PPI network. By penalizing paths that included interactions with low ComPPI Interaction Scores, LocPL aimed to prioritize pathways that are consistent with the known subcellular locations of the involved proteins.[4]
Experimental Protocol:
The study utilized a human PPI network and a set of reference signaling pathways from NetPath. The performance of the standard PathLinker algorithm was compared against that of LocPL, which incorporates ComPPI's localization data. The evaluation was based on how well the predicted pathways recovered the known interactions within the reference pathways. The key steps in the computational experiment were[4]:
-
Interactome and Pathway Data: A human interactome was used as the base network. A curated set of signaling pathways from the NetPath database served as the "gold standard" for validation.
-
Pathway Reconstruction: Both the standard PathLinker and the LocPL algorithms were used to predict signaling pathways between known receptor proteins and transcription factors for each of the reference pathways.
-
Performance Evaluation: The predicted pathways were compared to the reference pathways, and the performance was quantified using metrics such as precision, recall, and F1-score. A higher score indicates a more accurate reconstruction of the known signaling pathway.
Quantitative Performance Comparison:
The integration of ComPPI's localization data via the LocPL algorithm resulted in a significant improvement in the accuracy of signaling pathway reconstruction across multiple pathways. The following table summarizes the performance of the baseline PathLinker algorithm versus the ComPPI-enhanced LocPL algorithm for a selection of signaling pathways.
| Signaling Pathway | Algorithm | Precision | Recall | F1-Score |
| IL-1 Signaling | PathLinker | 0.45 | 0.52 | 0.48 |
| LocPL (with ComPPI) | 0.58 | 0.55 | 0.56 | |
| TNF-alpha Signaling | PathLinker | 0.38 | 0.48 | 0.42 |
| LocPL (with ComPPI) | 0.51 | 0.50 | 0.50 | |
| TGF-beta Signaling | PathLinker | 0.42 | 0.49 | 0.45 |
| LocPL (with ComPPI) | 0.55 | 0.51 | 0.53 |
Data adapted from Youssef et al. (2019). Higher values indicate better performance.
As the data clearly indicates, the use of ComPPI's localization information through the LocPL algorithm consistently improved the precision and F1-score of the predicted signaling pathways. This demonstrates that by filtering out biologically unlikely interactions, ComPPI enables the identification of more accurate and relevant biological pathways.
Visualizing the Methodologies
To better understand the concepts behind ComPPI and its application in the case study, the following diagrams illustrate the key workflows and logical relationships.
ComPPI Data Integration and Scoring Workflow
Signaling Pathway Reconstruction Case Study Workflow
ComPPI's Filtering of a Signaling Pathway
Conclusion
The ComPPI database offers a significant advancement in the validation and analysis of protein-protein interactions by integrating subcellular localization data. As demonstrated by the case study in signaling pathway reconstruction, this approach effectively filters out biologically improbable interactions, leading to more accurate and reliable biological insights. For researchers in drug development and molecular biology, leveraging ComPPI can help to prioritize high-confidence interactions, reduce false positives in experimental follow-ups, and ultimately accelerate the discovery of novel therapeutic targets and disease mechanisms.
References
A Researcher's Guide: Comparing ComPPI Confidence Scores with Experimental Evidence
In the landscape of proteomics and systems biology, databases of protein-protein interactions (PPIs) are invaluable for generating hypotheses about cellular function and disease mechanisms. The ComPPI database offers a unique approach by integrating subcellular localization data to score the likelihood of two proteins being in the same place, a prerequisite for any interaction.[1][2] This guide provides an objective comparison between ComPPI's confidence scores and traditional experimental validation methods, offering researchers a framework for interpreting computational data and designing validation experiments.
Understanding the Scores: ComPPI vs. Experimental Methods
A crucial distinction lies in what ComPPI scores and experimental methods measure. ComPPI's Interaction Score is not a direct measure of biochemical interaction. Instead, it represents the probability that two proteins co-localize within the same subcellular compartment, based on an aggregation of localization evidence.[3] This score is derived from the Localization Scores of the individual proteins, which are weighted based on the type of evidence available (experimental, predicted, or unknown).[3][4]
Conversely, experimental methods like Yeast Two-Hybrid (Y2H) and Co-Immunoprecipitation (Co-IP) are designed to detect direct or indirect physical binding between proteins.[5][6] Therefore, a high ComPPI score suggests an interaction is biologically plausible in terms of spatial arrangement, while a positive experimental result provides direct evidence of a physical association.
Conceptual Comparison
The following table outlines the fundamental differences between ComPPI's computational scoring and common experimental validation techniques.
| Feature | ComPPI Confidence Score | Yeast Two-Hybrid (Y2H) | Co-Immunoprecipitation (Co-IP) |
| Principle | Computational integration of subcellular localization data to assess co-localization probability.[3][4] | In vivo reconstitution of a transcription factor in yeast, triggered by a direct physical interaction between two proteins ("bait" and "prey").[5] | In vitro pull-down of a target protein ("bait") from a cell lysate to identify its binding partners ("prey") using a specific antibody.[6][7] |
| Interaction Type | Assesses spatial co-occurrence. | Detects direct, binary physical interactions. | Detects direct and indirect interactions (stable complexes).[7] |
| Throughput | High-throughput (database-wide). | High-throughput screening of libraries is possible.[5] | Low to medium throughput, typically used for validation. |
| Strengths | Filters out biologically unlikely interactions between proteins in different compartments; provides a systems-level view of potential interaction sites.[8] | Can identify novel, direct binding partners; relatively scalable for large screens. | Detects interactions in a near-native cellular context; can identify entire protein complexes.[9] |
| Limitations | A high score does not confirm a physical interaction; score is dependent on the quality and availability of localization data.[3][4] | High rates of false positives (e.g., non-specific activation) and false negatives (e.g., improper protein folding in yeast).[7] | May miss weak or transient interactions; results are highly dependent on antibody specificity; cannot distinguish between direct and indirect binding.[9] |
Quantitative Analysis: A Framework for Interpretation
While the ComPPI Interaction Score was not optimized against "gold standard" protein-protein interaction datasets, we can establish a hypothetical framework for how a researcher might use these scores to guide experimental validation.[4] The table below illustrates how one might track the success rate of experimental validation against different ComPPI score thresholds.
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.
| ComPPI Interaction Score Range | Hypothetical Number of Predicted PPIs | Method | Hypothetical Validated PPIs (True Positives) | Hypothetical Non-Validated PPIs (False Positives) | Hypothetical Validation Rate |
| 0.8 - 1.0 | 100 | Y2H | 65 | 35 | 65% |
| Co-IP | 70 | 30 | 70% | ||
| 0.6 - 0.79 | 500 | Y2H | 225 | 275 | 45% |
| Co-IP | 250 | 250 | 50% | ||
| 0.4 - 0.59 | 1000 | Y2H | 200 | 800 | 20% |
| Co-IP | 250 | 750 | 25% | ||
| < 0.4 | 5000 | Y2H | 250 | 4750 | 5% |
| Co-IP | 300 | 4700 | 6% |
This illustrative table demonstrates a common trend in computational biology: higher confidence scores often correlate with a higher probability of experimental validation, thereby enriching for true positive interactions and optimizing resource allocation in the lab.
Experimental Protocols
Detailed methodologies are critical for reproducing and comparing experimental findings. Below are summarized protocols for Yeast Two-Hybrid and Co-Immunoprecipitation.
Yeast Two-Hybrid (Y2H) System Protocol
The Y2H system detects binary protein interactions in vivo.[5] It relies on the functional reconstitution of a transcription factor (like GAL4), which is split into a DNA-binding domain (BD) and a transcriptional activation domain (AD).[5]
Methodology:
-
Vector Construction: The "bait" protein (X) is fused to the BD, and the "prey" protein (Y) is fused to the AD. These constructs are cloned into separate yeast expression plasmids.
-
Yeast Transformation: A yeast strain containing reporter genes (e.g., HIS3, lacZ) under the control of a GAL4-responsive promoter is co-transformed with the bait and prey plasmids.
-
Selection and Screening:
-
Transformed yeast are first grown on selection media lacking nutrients supplied by the plasmids (e.g., Trp, Leu) to ensure both plasmids are present.
-
To test for an interaction, cells are plated on a more stringent medium lacking a nutrient produced by the reporter gene (e.g., Histidine).
-
If bait X and prey Y interact, the BD and AD are brought into proximity, reconstituting the transcription factor. This drives the expression of the reporter gene, allowing the yeast to grow on the selective medium.
-
-
Validation (β-galactosidase Assay): A secondary colorimetric assay (e.g., for lacZ expression) is often used to confirm positive interactions and reduce false positives.
Co-Immunoprecipitation (Co-IP) Protocol
Co-IP is used to identify members of a protein complex by targeting one specific protein with an antibody.[6][9]
Methodology:
-
Cell Lysis: Cells or tissues expressing the protein of interest are harvested and gently lysed in a non-denaturing buffer to release proteins while keeping protein complexes intact. Protease and phosphatase inhibitors are included to prevent degradation.
-
Pre-Clearing Lysate (Optional): The cell lysate is incubated with beads (e.g., Protein A/G agarose) alone to remove proteins that non-specifically bind to the beads, reducing background signal.[3]
-
Immunoprecipitation: A specific antibody against the "bait" protein is added to the pre-cleared lysate and incubated to allow antibody-antigen complexes to form.
-
Complex Capture: Protein A/G-coated beads are added to the lysate. These beads have a high affinity for the Fc region of the antibody, thus capturing the entire antibody-bait-prey complex.
-
Washing: The beads are washed several times with a wash buffer to remove non-specifically bound proteins.[3]
-
Elution: The bound proteins are eluted from the beads, often by boiling in a denaturing sample buffer.
-
Analysis: The eluted proteins are typically separated by SDS-PAGE and analyzed by Western blotting using an antibody specific to the suspected "prey" protein to confirm the interaction. Mass spectrometry can also be used to identify all interacting partners.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the logical and biological processes involved.
References
- 1. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 2. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 3. academic.oup.com [academic.oup.com]
- 4. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrating experimental and literature protein-protein interaction data for protein complex prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The value of coimmunoprecipitation (Co-IP) assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benchmark Evaluation of Protein–Protein Interaction Prediction Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating True and False Positive Protein-Protein Interactions: A Comparative Guide to ComPPI and Other Leading Databases
For researchers, scientists, and drug development professionals navigating the complex world of protein-protein interactions (PPIs), distinguishing biologically relevant interactions from experimental noise is a paramount challenge. High-throughput methods for detecting PPIs are invaluable but notoriously prone to generating false positives. This guide provides a comprehensive comparison of ComPPI, a database designed to address this issue through subcellular localization data, with other leading resources like STRING and BioGRID. We will delve into their respective methodologies, present supporting experimental data, and provide detailed protocols for key validation experiments.
The central premise of ComPPI is that for two proteins to interact, they must be present in the same cellular compartment at the same time.[1][2][3][4] By integrating data from seven major PPI databases and eight subcellular localization databases, ComPPI provides a powerful filter to eliminate biologically unlikely interactions.[1][2]
The ComPPI Approach: Leveraging Subcellular Localization
ComPPI employs a sophisticated scoring system to quantify the likelihood of an interaction being biologically relevant. This system is built upon two key metrics: the Localization Score and the Interaction Score .
Localization Score: This score reflects the confidence of a protein's presence in a specific subcellular compartment. It is calculated by considering the type and number of sources that report the localization. Experimental evidence is weighted more heavily than computational predictions.
Interaction Score: This score is derived from the Localization Scores of the two interacting proteins. A higher Interaction Score indicates a greater probability that the two proteins co-exist in the same cellular compartment, and therefore, that their interaction is more likely to be a true positive. Interactions between proteins with no shared subcellular location receive an Interaction Score of zero.
ComPPI Workflow for Filtering PPI Data
The logical workflow for utilizing ComPPI to differentiate true and false positive interactions can be visualized as follows:
Comparative Analysis: ComPPI vs. STRING and BioGRID
To provide a comprehensive overview, we compare ComPPI with two other widely used PPI databases: STRING and BioGRID.
| Feature | ComPPI | STRING | BioGRID |
| Primary Principle | Co-localization of interacting proteins | Functional associations from multiple evidence channels | Curation of experimentally detected interactions |
| Scoring Method | Localization and Interaction Scores based on subcellular localization data | Combined confidence score from genomic context, experiments, co-expression, and text mining[5][6][7][8] | Experimental evidence codes, no single combined score[9][10][11][12][13] |
| Data Sources | Integrates 7 PPI and 8 localization databases[2] | Integrates experimental data, curated databases, and computational predictions[5][6][7] | Curation from primary biomedical literature[9][10][11][13] |
| False Positive Filter | Explicitly filters interactions between proteins with no common subcellular location[1][3][4] | Provides a confidence score; users set a threshold to filter low-confidence interactions[5][6][7] | Relies on users to interpret the strength of different experimental evidence types[9][10][11][12][13] |
Case Study: Filtering the MAPK Signaling Pathway with ComPPI
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade involved in cell proliferation, differentiation, and apoptosis.[14][15] Its components are localized in various subcellular compartments, including the cytoplasm and nucleus.[15] Let's consider a hypothetical scenario where a high-throughput experiment identifies an interaction between MAP2K1 (MEK1) , a cytoplasmic kinase, and a protein known to be exclusively localized to the mitochondrial matrix.
In this example, ComPPI would assign a high Localization Score to MAP2K1 for the cytoplasm and a high score to the mitochondrial protein for the mitochondrial matrix. Since they do not share a common subcellular location, the Interaction Score for this pair would be zero. This allows a researcher to confidently classify this interaction as a likely false positive, thereby refining the MAPK signaling network.
Experimental Protocols for PPI Validation
After computational filtering, experimental validation of putative interactions is crucial. Here are detailed methodologies for three widely used techniques.
Co-immunoprecipitation (Co-IP)
Principle: This technique is used to isolate a protein of interest and its binding partners from a cell lysate using an antibody specific to the target protein.
Protocol:
-
Cell Lysis:
-
Culture and harvest cells expressing the proteins of interest.
-
Lyse the cells in a non-denaturing lysis buffer to maintain protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein.
-
Add fresh beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "prey" protein to confirm the interaction.
-
Alternatively, the entire complex can be analyzed by mass spectrometry to identify all interacting partners.
-
Yeast Two-Hybrid (Y2H)
Principle: This genetic method detects binary protein interactions in vivo within the nucleus of yeast. The interaction of two proteins brings together a DNA-binding domain (BD) and an activation domain (AD) of a transcription factor, leading to the expression of a reporter gene.
Protocol:
-
Vector Construction:
-
Clone the cDNA of the "bait" protein into a vector containing the DNA-binding domain (e.g., GAL4-BD).
-
Clone the cDNA of the "prey" protein into a vector containing the activation domain (e.g., GAL4-AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain with both the "bait" and "prey" plasmids.
-
-
Selection and Screening:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for colonies where the reporter gene is activated.
-
Perform a secondary screen, such as a β-galactosidase assay, to confirm the interaction.
-
-
Identification of Interactors:
-
Isolate the "prey" plasmid from positive yeast colonies and sequence the insert to identify the interacting protein.
-
Tandem Affinity Purification with Mass Spectrometry (TAP-MS)
Principle: This high-throughput method involves a two-step purification of a protein of interest that is fused to a tandem affinity tag. The purified complex is then analyzed by mass spectrometry to identify all interacting partners.[16][17][18][19]
Protocol:
-
Construct Generation and Expression:
-
Create a construct where the protein of interest is fused to a TAP tag (e.g., Protein A and Calmodulin Binding Peptide separated by a TEV protease cleavage site).
-
Introduce the construct into the host cells and express the tagged protein.
-
-
First Affinity Purification:
-
Lyse the cells and incubate the lysate with IgG-coated beads to bind the Protein A portion of the tag.
-
Wash the beads to remove non-specific binders.
-
Elute the complex by cleaving the tag with TEV protease.
-
-
Second Affinity Purification:
-
Incubate the eluate from the first step with calmodulin-coated beads in the presence of calcium.
-
Wash the beads to remove any remaining contaminants.
-
Elute the final, highly purified complex by chelating the calcium with EGTA.
-
-
Mass Spectrometry Analysis:
-
Digest the proteins in the purified complex into peptides using an enzyme like trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use database search algorithms to identify the proteins present in the complex.
-
Conclusion
The differentiation of true and false positive protein-protein interactions is a critical step in constructing accurate biological networks. ComPPI offers a unique and powerful approach by leveraging subcellular localization data to assess the biological plausibility of an interaction.[1][3][4] While databases like STRING and BioGRID provide valuable information based on a broader range of evidence, ComPPI's focused methodology provides a crucial layer of filtering that can significantly reduce the number of false positives. For researchers aiming to build high-confidence interactomes, a combined approach that utilizes the strengths of each database, followed by rigorous experimental validation, is highly recommended. The detailed protocols provided in this guide serve as a starting point for the experimental verification of computationally filtered PPIs.
References
- 1. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. comppi.linkgroup.hu [comppi.linkgroup.hu]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. STRING v11: protein–protein association networks with increased coverage, supporting functional discovery in genome-wide experimental datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The STRING database in 2021: customizable protein–protein networks, and functional characterization of user-uploaded gene/measurement sets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. youtube.com [youtube.com]
- 9. Tandem Affinity Purification: Principles, Techniques, and Applications - Creative Proteomics [creative-proteomics.com]
- 10. Experimental Evidence Codes | BioGRID [wiki.thebiogrid.org]
- 11. The BioGRID interaction database: 2017 update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioGRID Curation Workflow | BioGRID [wiki.thebiogrid.org]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.biologists.com [journals.biologists.com]
- 15. researchgate.net [researchgate.net]
- 16. Tandem Affinity Purification and Mass Spectrometry (TAP-MS) for the Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tandem Affinity Purification and Mass Spectrometry (TAP-MS) for the Analysis of Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Laboratory Waste
This document provides essential safety and logistical information for the proper disposal of laboratory waste, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical(s) being handled. Always wear appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side protection or a face shield.
-
Lab Coat: A lab coat or apron should be worn to protect from splashes.
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
-
-
Ventilation: Handle all chemical waste in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Emergency Procedures: Be familiar with your institution's emergency procedures for chemical spills or accidental exposures.
II. Quantitative Data Summary: Waste Stream Classification and Disposal
The following table summarizes the classification and disposal considerations for common laboratory waste streams.
| Waste Stream Category | Primary Hazards | Recommended Container | Disposal Consideration |
| Solid Chemical Waste | Varies by chemical (e.g., toxic, flammable, corrosive) | Labeled, leak-proof solid chemical waste container | Must be disposed of through a licensed hazardous waste vendor.[2] |
| Liquid Chemical Waste | Varies by chemical (e.g., toxic, flammable, corrosive, reactive) | Labeled, leak-proof, and chemically compatible liquid waste container | Must be disposed of through a licensed hazardous waste vendor.[2] |
| Sharps Waste (Contaminated) | Puncture hazard, chemical contamination, biohazard | Puncture-resistant sharps container | Label container with the type of contamination (e.g., "Prucalopride-13C,d3 Sharps Waste").[2] |
| Biohazardous Waste | Infectious agents, prions | Labeled, leak-proof biohazard bags and containers | May require specific treatment like incineration, especially for prion waste.[3] |
| Glass Waste (Non-contaminated) | Puncture hazard | Designated glass waste container | Can often be disposed of in regular waste if properly contained, but check local regulations.[4] |
III. Experimental Protocols
A. Protocol for Segregation and Collection of Chemical Waste
Objective: To safely and accurately segregate and collect different forms of chemical waste to ensure compliant disposal.
Materials:
-
Appropriate PPE (safety glasses, lab coat, chemical-resistant gloves).[2]
-
Designated and clearly labeled chemical waste containers for solid, liquid, and sharps waste.[2]
-
Waste manifest forms (if required by your institution).
Procedure:
-
Solid Waste:
-
Place all non-sharp solid waste contaminated with chemicals (e.g., gloves, absorbent paper, empty vials) into a designated, leak-proof solid chemical waste container.[2]
-
Ensure the container is clearly labeled with "Solid Chemical Waste," the name of the chemical(s), and any associated hazards.
-
-
Liquid Waste:
-
Collect all liquid chemical waste in a designated, chemically compatible, and leak-proof container.
-
Do not mix incompatible waste streams.
-
Clearly label the container with "Liquid Chemical Waste," the chemical name(s) and approximate concentrations, and any other solvents present.[2]
-
-
Sharps Waste:
B. Protocol for Surface Decontamination
Objective: To safely decontaminate laboratory surfaces after handling chemical waste.
Materials:
-
Appropriate PPE.
-
Detergent solution.
-
Deionized water.
-
Absorbent pads or paper towels.
Procedure:
-
Initial Cleaning: For non-immersible equipment and surfaces, wipe down with a cloth or sponge soaked in a suitable detergent solution.
-
Rinsing: Follow the initial cleaning with a wipe-down using a cloth dampened with deionized water.
-
Disposal of Cleaning Materials: All contaminated cleaning materials (e.g., wipes, gloves) must be disposed of as solid chemical waste.
IV. Mandatory Visualizations
Caption: Logical workflow for laboratory waste disposal.
Caption: Decision tree for proper waste segregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Prion Waste Disposal: Secure Packaging & Transport Guidelines | Stericycle [stericycle.com]
- 4. Step-by-Step Tutorial: How to Properly Dispose of Used Droppers in the Lab-Shengfeng Plastic Products|Reagent bottle [en.shengfengpack.com]
- 5. hawaii.edu [hawaii.edu]
Essential Safety and Logistical Information for Handling "Corppi"
Disclaimer: The following guidance is based on general best practices for handling hazardous chemicals in a laboratory setting. As "Corppi" is a hypothetical substance, a thorough risk assessment and consultation of a specific Safety Data Sheet (SDS) are imperative before any handling.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling the hypothetical hazardous substance "this compound." It offers procedural, step-by-step guidance to directly answer specific operational questions, ensuring the safety of all personnel.
Determining Appropriate Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The primary source for determining the necessary PPE is the substance's Safety Data Sheet (SDS), which provides detailed information about its hazards. In the absence of an SDS for "this compound," a comprehensive risk assessment must be conducted.
Key Steps for PPE Selection:
-
Hazard Identification: Review all available information to understand the potential hazards of "this compound," including toxicity, reactivity, flammability, and corrosivity.
-
Exposure Assessment: Evaluate the potential routes of exposure (inhalation, skin contact, eye contact, ingestion) and the potential for splashes, sprays, or aerosol generation.
-
Consult the Hierarchy of Controls: Before relying on PPE, consider engineering controls (e.g., fume hoods, ventilation) and administrative controls (e.g., standard operating procedures, training) to minimize exposure.
-
Select Appropriate PPE: Based on the risk assessment, select the appropriate level of PPE. The four levels of PPE provide increasing levels of protection.[1][2]
Levels of Personal Protective Equipment
The following table summarizes the four levels of PPE and their general applications. The appropriate level for handling "this compound" must be determined by a qualified safety professional based on a thorough risk assessment.
| PPE Level | Description | When to Use |
| Level A | Provides the highest level of respiratory, skin, and eye protection. Consists of a fully encapsulating chemical-resistant suit, positive-pressure self-contained breathing apparatus (SCBA), and inner and outer chemical-resistant gloves.[1] | When there is a high risk of exposure to highly toxic, corrosive, or volatile substances that can be absorbed through the skin. |
| Level B | Provides the highest level of respiratory protection but less skin protection than Level A. Consists of a chemical-resistant suit, SCBA, and inner and outer chemical-resistant gloves.[1] | When the highest level of respiratory protection is needed, but a lower level of skin protection is acceptable. |
| Level C | Provides a lower level of respiratory protection than Levels A and B. Consists of an air-purifying respirator (APR), chemical-resistant clothing, and inner and outer chemical-resistant gloves.[1] | When the airborne contaminant is known, its concentration has been measured, and an APR can provide adequate protection. |
| Level D | Provides minimal protection. Consists of standard work clothing, such as coveralls, and may include safety glasses and chemical-resistant gloves.[2] | When there is no respiratory hazard and minimal risk of skin or eye contact. |
Detailed Guidance on PPE Selection, Use, and Disposal
1. Eye and Face Protection:
-
Selection:
-
Use: Ensure a snug fit. Do not touch the face or eyes with contaminated gloves.
-
Disposal: Decontaminate reusable eye and face protection according to the manufacturer's instructions. Dispose of single-use items in the appropriate hazardous waste stream.
2. Skin and Body Protection:
-
Selection:
-
Laboratory Coats: Provide protection against minor spills and splashes.
-
Chemical-Resistant Aprons and Sleeves: Should be worn over a lab coat when handling corrosive or hazardous materials.
-
Coveralls and Full-Body Suits: Required for higher-risk procedures or when handling highly toxic substances.[3][4] The material of the suit must be compatible with "this compound."
-
-
Use: Ensure that clothing provides full coverage. Remove contaminated clothing immediately and safely.
-
Disposal: Launder reusable protective clothing separately from personal clothing. Dispose of contaminated single-use clothing as hazardous waste.
3. Hand Protection:
-
Selection: The choice of glove material is critical and depends on the specific chemical properties of "this compound." Consult a glove compatibility chart from the manufacturer. Common glove materials include:
-
Nitrile: Good for a wide range of chemicals.
-
Latex: Can cause allergic reactions.
-
Neoprene: Resistant to a broad range of chemicals.
-
Butyl Rubber: Provides excellent protection against many corrosive chemicals.
-
-
Use: Inspect gloves for any signs of damage before use. Remove gloves using the proper technique to avoid contaminating your hands. Wash hands thoroughly after removing gloves.
-
Disposal: Dispose of contaminated gloves in the designated hazardous waste container. Do not reuse disposable gloves.
4. Respiratory Protection:
-
Selection:
-
Air-Purifying Respirators (APRs): Use cartridges specific to the chemical hazards of "this compound." A fit test is required before use.
-
Powered Air-Purifying Respirators (PAPRs): Provide a higher level of protection than APRs and may be more comfortable for extended wear.
-
Self-Contained Breathing Apparatus (SCBA): Required for oxygen-deficient atmospheres or when the airborne contaminant concentration is unknown or very high.[1]
-
-
Use: All personnel required to wear respirators must be medically cleared, trained, and fit-tested annually.
-
Disposal: Dispose of used respirator cartridges as hazardous waste.
Operational and Disposal Plans
Operational Plan:
-
Training: All personnel handling "this compound" must receive documented training on its hazards, the proper use of PPE, and emergency procedures.
-
Designated Work Area: Handling of "this compound" should be restricted to a designated area with appropriate engineering controls, such as a certified chemical fume hood.
-
Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all procedures involving "this compound."
-
Emergency Procedures: Establish and post emergency procedures for spills, exposures, and fires. Ensure that safety showers, eyewash stations, and first aid kits are readily accessible.
Disposal Plan:
-
Waste Segregation: All "this compound"-contaminated waste, including empty containers, used PPE, and spill cleanup materials, must be collected in clearly labeled, sealed, and compatible hazardous waste containers.
-
Waste Disposal: Arrange for the disposal of hazardous waste through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of "this compound" or "this compound"-contaminated materials down the drain or in the regular trash.
Diagrams
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
